BzATP triethylammonium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H84N9O15P3 |
|---|---|
Molecular Weight |
1120.2 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;tetrakis(N,N-diethylethanamine) |
InChI |
InChI=1S/C24H24N5O15P3.4C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;4*1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4*4-6H2,1-3H3/t16-,19-,20-,23-;;;;/m1..../s1 |
InChI Key |
MAOVJHXNCPJACM-BEMKELFASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of BzATP Triethylammonium Salt in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-(4-Benzoyl)benzoyl adenosine (B11128) 5'-triphosphate (BzATP) triethylammonium (B8662869) salt is a potent and widely utilized synthetic analog of adenosine triphosphate (ATP). In the landscape of purinergic signaling research, BzATP serves as a critical pharmacological tool, primarily recognized for its potent agonistic activity at the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2] Its utility spans across various research domains, including immunology, neuroscience, and oncology, where it is instrumental in elucidating the physiological and pathological roles of P2X7R. This technical guide provides an in-depth overview of the applications of BzATP in research, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates.
BzATP is often favored over the endogenous ligand ATP in experimental settings due to its higher potency at the P2X7 receptor.[3][4] However, it is important to note that while it is a powerful tool for studying P2X7R, BzATP is not entirely selective and can also activate other P2X receptor subtypes, albeit with less pronounced superiority over ATP.[2][5]
Core Applications in Research
The primary research application of BzATP is the targeted activation of the P2X7 receptor to investigate its downstream consequences. This has proven invaluable in several key areas of study:
-
Inflammation and Immunology: BzATP is extensively used to model and study inflammatory responses. Activation of P2X7R on immune cells, such as macrophages and microglia, by BzATP triggers a cascade of inflammatory events.[1][6] This includes the assembly and activation of the NLRP3 inflammasome, leading to the processing and release of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β) and IL-18.[1][7] Researchers utilize BzATP to induce and investigate acute inflammation in various in vivo and in vitro models, providing a platform to explore the mechanisms of inflammation and to screen for novel anti-inflammatory therapeutics.[1]
-
Neuroscience: In the central and peripheral nervous systems, BzATP is employed to study the roles of P2X7R in neuropathic pain, neuroinflammation, and neurodegenerative diseases.[3][8][9] It has been shown to activate glial cells, including microglia and satellite glial cells, which are key players in neuroinflammatory processes.[6][8] Studies have demonstrated that BzATP can increase the excitability of dorsal root ganglia neurons, highlighting its utility in pain research.[8][10] Furthermore, its effects have been investigated in models of neurodegenerative conditions like Huntington's disease.[9]
-
Oncology: The role of the P2X7 receptor in cancer is multifaceted, and BzATP is used to probe its involvement in tumor cell proliferation, migration, and apoptosis.[2][11] For instance, studies have shown that BzATP can promote the proliferation and migration of human glioma cells.[2] Conversely, in other contexts, P2X7R activation by BzATP has been linked to apoptotic cell death, suggesting its potential as a target for cancer therapy.[11]
-
Cellular Stress and Death: Prolonged activation of P2X7R by BzATP can lead to the formation of a large, non-selective membrane pore, which can ultimately result in cell death.[12] This property is exploited by researchers to study mechanisms of cytotoxicity and apoptosis. Additionally, BzATP has been shown to induce cellular stress by activating the unfolded protein response (UPR) pathway in macrophages.[13][14]
Quantitative Data: Potency and Efficacy
A critical aspect of utilizing BzATP in research is understanding its potency, which can vary significantly across different species. The half-maximal effective concentration (EC50) is a key parameter that reflects the concentration of BzATP required to elicit 50% of its maximal effect.
| Agonist | Species | Assay Type | EC50 (µM) | Reference(s) |
| BzATP | Human | Calcium Influx | 7 | [4][15] |
| Human | YO-PRO-1 Uptake | ~10-30 | [4] | |
| Rat | Electrophysiology | 3.6 ± 0.2 | [4][16] | |
| Rat | Calcium Influx | 3.6 | [4][5][15] | |
| Mouse | Electrophysiology | 285 ± 16 | [4][16] | |
| Mouse | Calcium Influx | 285 | [4][5][15] | |
| ATP | Rat | Electrophysiology | 123 ± 4 | [4][16] |
| Mouse | Electrophysiology | 936 ± 21 | [16] |
Table 1: Comparative EC50 values of BzATP and ATP for P2X7 receptor activation across different species and assay types.
Signaling Pathways Modulated by BzATP
Activation of the P2X7 receptor by BzATP initiates a complex network of intracellular signaling cascades. The immediate effect is the opening of a cation-selective channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[1] This initial ionic flux triggers several downstream pathways.
P2X7R-Mediated Inflammasome Activation
A well-characterized downstream effect of BzATP-mediated P2X7R activation is the assembly and activation of the NLRP3 inflammasome in immune cells.
Involvement of MAPK and AKT Signaling
Recent studies have also implicated other crucial signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and AKT pathways, in the cellular response to BzATP.
Experimental Protocols
The following are generalized protocols for common experimental applications of BzATP. Researchers should optimize these protocols for their specific cell types and experimental conditions.
In Vitro: BzATP-Induced Cytokine Release in Macrophages
This protocol outlines the induction of IL-1β release from THP-1 human monocytic cells differentiated into macrophages.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
BzATP triethylammonium salt
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for human IL-1β
Procedure:
-
Macrophage Differentiation (Day 1-3):
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 24-well plate at a density of 5 x 10⁵ cells/well and add PMA to a final concentration of 50-100 ng/mL.[7]
-
Incubate for 48-72 hours to allow for differentiation into adherent macrophages.[7]
-
Remove the PMA-containing medium, wash gently with warm PBS, and add fresh, PMA-free medium for 24 hours.[7]
-
-
Priming (Day 4):
-
BzATP Stimulation (Day 4):
-
Prepare a stock solution of BzATP in sterile water or PBS.
-
After priming, remove the LPS-containing medium and replace it with fresh, serum-free medium.
-
Add BzATP to the desired final concentration (e.g., 50-300 µM).
-
Incubate for 30 minutes to 1 hour for IL-1β release.[7]
-
-
Cytokine Quantification:
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
In Vivo: BzATP-Induced Inflammation Mouse Model
This protocol describes a general procedure for inducing acute inflammation in mice using BzATP.
Materials:
-
C57BL/6J mice
-
This compound
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Calipers for measuring inflammation (e.g., paw thickness)
-
Tissue collection tools
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
All procedures should be performed in accordance with institutional animal care and use committee guidelines.
-
-
BzATP Administration:
-
Dissolve BzATP in sterile saline to the desired concentration.
-
Administer BzATP via an appropriate route, such as intraperitoneal (i.p.) injection (e.g., 1 mg/kg) or local injection (e.g., subcutaneous injection into the paw).[17] The optimal dose and route should be determined through dose-response studies.[1]
-
-
Assessment of Inflammation:
-
At various time points after BzATP administration, assess inflammatory readouts.
-
For localized inflammation (e.g., paw edema), measure the thickness of the injected paw using calipers.
-
For systemic inflammation, collect blood samples to measure circulating cytokine levels or harvest tissues for histological analysis or gene expression studies.
-
-
Data Analysis:
-
Compare the inflammatory readouts between BzATP-treated animals and vehicle-treated controls.
-
Statistical analysis should be performed to determine the significance of the observed effects.
-
Experimental Workflow: In Vivo Calcium Imaging in Dorsal Root Ganglia
This workflow illustrates the use of BzATP in studying neuronal and glial cell activation in the dorsal root ganglia (DRG) of live mice using calcium imaging.[8][10]
Conclusion
This compound is an indispensable tool for researchers investigating the complex roles of the P2X7 receptor in health and disease. Its potent agonistic activity allows for the robust activation of P2X7R-mediated signaling pathways, providing valuable insights into inflammation, neuronal function, and cancer biology. A thorough understanding of its species-specific potency, the signaling cascades it triggers, and appropriate experimental design is crucial for the successful application of BzATP in preclinical research and for the ultimate goal of translating these findings into novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Modulation of Microglial Function by ATP-Gated P2X7 Receptors: Studies in Rat, Mice and Human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease [frontiersin.org]
- 10. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 14. Prototypic P2X7 Receptor Agonist, BzATP, Induced the Expression of Unfolded Protein Response Genes in Human M1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. physoc.org [physoc.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of BzATP on P2X7 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor (P2X7R) is a unique, trimeric, ATP-gated non-selective cation channel predominantly expressed on immune cells, microglia, and other cell types involved in inflammatory processes. Its activation requires high concentrations of extracellular ATP, often associated with cellular stress and damage, positioning P2X7R as a key sensor of tissue injury and a critical mediator of inflammation. 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) is a potent synthetic analog of ATP and is widely utilized as a high-affinity agonist for studying P2X7R function. This technical guide provides a comprehensive overview of the mechanism of action of BzATP on P2X7 receptors, detailing its binding, subsequent signaling cascades, and the key experimental protocols used for its characterization.
BzATP Binding and P2X7R Channel Activation
BzATP exhibits a significantly higher potency for P2X7R compared to the endogenous agonist, ATP.[1][2][3] This enhanced potency is attributed to specific amino acid residues within the receptor's extracellular domain that interact with the benzoylbenzoyl group of BzATP, leading to a more stable open-channel conformation.[4][5]
Upon binding, BzATP induces a rapid conformational change in the P2X7R, opening an intrinsic cation channel. This initial activation allows the rapid influx of Na⁺ and Ca²⁺ and the efflux of K⁺, leading to membrane depolarization.[1][6] The rise in intracellular Ca²⁺ acts as a critical second messenger, initiating a multitude of downstream signaling events.
Quantitative Agonist Potency
The half-maximal effective concentration (EC₅₀) of BzATP for P2X7R activation is species-dependent and varies with the experimental conditions. The following tables summarize the EC₅₀ values for BzATP and ATP across different species and assay types.
Table 1: EC₅₀ Values for BzATP on P2X7 Receptors
| Species | Assay Type | EC₅₀ (µM) | References |
| Human | Calcium Influx | 7 | [1] |
| Human | YO-PRO-1 Uptake | ~10-30 | [1] |
| Rat | Calcium Influx | 3.6 | [1][3][7] |
| Rat | Electrophysiology | 3.6 ± 0.2 | [1] |
| Mouse | Calcium Influx | 285 | [1][3][7] |
| Mouse | Electrophysiology | 285 ± 16 | [1] |
Table 2: EC₅₀ Values for ATP on P2X7 Receptors
| Species | Assay Type | EC₅₀ (µM) | References |
| Human | Calcium Influx | ~100-1000 | [1] |
| Rat | Electrophysiology | 123 ± 4 | [1] |
| Mouse | Electrophysiology | 936 ± 21 | [1] |
Downstream Signaling Pathways
The activation of P2X7R by BzATP triggers a complex array of downstream signaling pathways, culminating in profound physiological and pathological responses, including inflammation, pore formation, and cell death.
Pore Formation
Prolonged or repeated stimulation of P2X7R with BzATP leads to the formation of a large, non-selective pore in the plasma membrane, capable of passing molecules up to 900 Da in size.[1][8] This pore formation is a hallmark of P2X7R activation and is mechanistically linked to the interaction with pannexin-1 (Panx1) channels.[9][10][11][12][13] Upon P2X7R activation, Panx1 is recruited and forms a conduit for the passage of larger molecules.[9][10][11]
NLRP3 Inflammasome Activation
The K⁺ efflux resulting from P2X7R channel opening is a critical signal for the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[6][14][15] This multi-protein complex is responsible for the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secretable forms.[16][17] P2X7R has been shown to directly interact with components of the NLRP3 inflammasome, facilitating its assembly and activation.[6][14][15]
Apoptosis
Sustained activation of P2X7R by BzATP can lead to apoptotic cell death.[17] This process is mediated by the activation of caspases, including caspase-1 and caspase-3.[17] The p38 mitogen-activated protein kinase (MAPK) pathway has also been implicated in P2X7R-induced pore formation and subsequent apoptosis.[17]
Experimental Protocols
Calcium Influx Assay
This assay measures the initial, rapid influx of calcium upon P2X7R activation.[1][18][19][20]
Materials:
-
Cells expressing P2X7 receptors
-
96-well black, clear-bottom plates
-
Calcium indicator dye (e.g., Fura-2/AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺)
-
BzATP stock solution
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation: Plate cells in a 96-well plate and culture to the desired confluency.
-
Dye Loading: Load cells with the calcium indicator dye according to the manufacturer's instructions (e.g., 2 µM Fura-2/AM for 30 minutes).
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Agonist Addition: Prepare serial dilutions of BzATP. Use a fluorescence plate reader with an injection system to add the agonist to the wells.
-
Measurement: Measure the change in fluorescence intensity over time. The peak fluorescence intensity is proportional to the intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence intensity against the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
Pore Formation Assay (YO-PRO-1 Uptake)
This assay assesses the formation of the large membrane pore by measuring the uptake of a fluorescent dye that is normally membrane-impermeant.[8][21][22][23]
Materials:
-
Cells expressing P2X7 receptors
-
96-well plates
-
Assay buffer (divalent cation-free for enhanced sensitivity)
-
YO-PRO-1 iodide stock solution
-
BzATP stock solution
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Assay Buffer Preparation: Prepare an assay buffer containing YO-PRO-1 (typically 1-5 µM).
-
Agonist Treatment: Add varying concentrations of BzATP to the wells. Include a negative control (buffer only).
-
Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C.
-
Fluorescence Reading: Measure the fluorescence of the intracellular YO-PRO-1 using a fluorescence plate reader. The dye's fluorescence increases significantly upon binding to nucleic acids inside the cell.
-
Data Analysis: Generate a dose-response curve by plotting fluorescence intensity against agonist concentration to determine the EC₅₀ for pore formation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity of the P2X7 receptor.[24][25][26][27][28]
Materials:
-
Cells expressing P2X7 receptors on coverslips
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Intracellular solution (e.g., CsCl-based)
-
Extracellular solution (e.g., Krebs solution)
-
BzATP stock solution
-
Perfusion system
Procedure:
-
Cell Preparation: Prepare cells expressing P2X7 receptors on coverslips suitable for microscopy.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette and Solutions: Fill glass micropipettes with an appropriate intracellular solution and use an extracellular solution that supports P2X7R activity.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a single cell.
-
Agonist Application: Apply different concentrations of BzATP to the cell using a perfusion system.
-
Data Acquisition and Analysis: Record the transmembrane currents at a fixed holding potential (voltage-clamp mode). Plot the peak current amplitude against the agonist concentration to determine the EC₅₀ and maximal current response.
Conclusion
BzATP serves as an invaluable pharmacological tool for elucidating the complex biology of the P2X7 receptor. Its high potency and ability to robustly activate the receptor have enabled detailed characterization of the downstream signaling pathways that link P2X7R to inflammation, immune responses, and cell fate decisions. A thorough understanding of the mechanism of action of BzATP on P2X7R, as outlined in this guide, is essential for researchers and drug development professionals working to modulate this critical therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Structural basis for the functional properties of the P2X7 receptor for extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. The P2X7 receptor directly interacts with the NLRP3 inflammasome scaffold protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kinetics of cell lysis, dye uptake and permeability changes in cells expressing the rat P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. Pannexin-1 mediates large pore formation and interleukin-1β release by the ATP-gated P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pannexin‐1 mediates large pore formation and interleukin‐1β release by the ATP‐gated P2X7 receptor | The EMBO Journal [link.springer.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. P2X7 receptor-Pannexin1 complex: pharmacology and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sm.unife.it [sm.unife.it]
- 16. researchgate.net [researchgate.net]
- 17. Mitogen-activated protein kinase and caspase signaling pathways are required for P2X7 receptor (P2X7R)-induced pore formation in human THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Basal Activation of the P2X7 ATP Receptor Elevates Mitochondrial Calcium and Potential, Increases Cellular ATP Levels, and Promotes Serum-independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye | Semantic Scholar [semanticscholar.org]
- 22. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Electrophysiology [bio-protocol.org]
- 25. Using Whole-Cell Electrophysiology and Patch-Clamp Photometry to Characterize P2X7 Receptor Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Whole Cell Patch Clamp Protocol [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
BzATP as a P2X7 Receptor Purinergic Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a synthetic analogue of adenosine (B11128) triphosphate (ATP) and a potent agonist of the P2X7 receptor, an ATP-gated ion channel.[1] The P2X7 receptor is a key player in a variety of physiological and pathological processes, including inflammation, immune responses, neuropathic pain, and apoptosis.[2][3] Its activation by agonists like BzATP leads to the opening of a non-selective cation channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux.[1][2] Prolonged stimulation can lead to the formation of a larger membrane pore, allowing the passage of molecules up to 900 Da.[1] This unique property makes the P2X7 receptor a significant target in drug development.
This technical guide provides an in-depth overview of BzATP as a P2X7 receptor agonist, focusing on its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Mechanism of Action and Signaling Pathways
Upon binding to the P2X7 receptor, BzATP induces a conformational change that opens the ion channel.[4] The initial, rapid influx of cations leads to membrane depolarization and an increase in intracellular calcium concentration, which acts as a crucial second messenger.[1] This rise in intracellular Ca²⁺ triggers a cascade of downstream signaling events.
Sustained activation of the P2X7 receptor by BzATP leads to the formation of a large, non-selective pore.[1] This pore formation is a hallmark of P2X7 receptor activation and is associated with the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[1][5] Furthermore, P2X7 receptor activation can induce the release of other cytokines, including IL-6 and TNFα, and in some cellular contexts, trigger apoptosis.[3][5][6]
Recent studies have also shown that BzATP-induced P2X7 receptor activation can lead to cellular stress by upregulating genes involved in the unfolded protein response (UPR), such as CHOP, GADD34, and ATF6.[7]
P2X7 Receptor Signaling Pathway Induced by BzATP
Caption: P2X7 receptor signaling cascade upon agonist binding.
Quantitative Data: Potency and Efficacy of BzATP
BzATP is consistently reported to be a more potent agonist for the P2X7 receptor compared to the endogenous ligand, ATP.[1] However, its potency can vary significantly across different species.[3] The half-maximal effective concentration (EC₅₀) is a common measure of agonist potency.
Table 1: EC₅₀ Values for BzATP and ATP at P2X7 Receptors
| Agonist | Species | Assay Type | EC₅₀ (µM) | Reference(s) |
| BzATP | Human | Calcium Influx | 7 | |
| Human | YO-PRO-1 Uptake | ~10-30 | [1] | |
| Rat | Calcium Influx / Electrophysiology | 3.6 | [8][9] | |
| Mouse | Calcium Influx / Electrophysiology | 285 | [8][9] | |
| ATP | Human | Calcium Influx | ~100-1000 | [1] |
| Rat | Electrophysiology | 123 ± 4 | [3] | |
| Mouse | Electrophysiology | 936 ± 21 | [3] |
Note: EC₅₀ values can be influenced by experimental conditions, including cell type and expression system.
Table 2: BzATP-Induced Cellular Responses
| Cell Type | BzATP Concentration | Response | Fold Change / Effect | Reference |
| Human M1 Macrophages | 200 µM | UPR Gene Expression (CHOP, GADD34, ATF6, HERP) | 1.4 to 1.6-fold increase | [7] |
| Human Microglia | 300 µM | IL-1α and IL-1β Secretion (LPS-primed) | 1.6 and 3.9-fold enhancement, respectively | [6] |
| Human Microglia | 300 µM | TNF-α Secretion (LPS-primed) | Induced | [6] |
| Human Microglia | 300 µM | IL-6 Secretion (LPS or Aβ-primed) | Attenuated | [6] |
| R6/2 Mouse Corticostriatal Slices | 50 µM | Field Potential Amplitude | Significant reduction | [10] |
Detailed Experimental Protocols
Accurate and reproducible data are paramount in research. The following are generalized protocols for key experiments used to characterize the effects of BzATP on the P2X7 receptor.
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.
Experimental Workflow for Calcium Influx Assay
Caption: General workflow for a calcium influx assay.
Methodology:
-
Cell Preparation: Plate cells expressing P2X7 receptors in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HEPES-buffered saline) at 37°C for a specified time (typically 30-60 minutes).[11]
-
Washing: Gently wash the cells with the buffer to remove any excess extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope.
-
Agonist Application: Add varying concentrations of BzATP to the wells.
-
Fluorescence Recording: Immediately begin recording the changes in fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence relative to the baseline (ΔF/F₀). Plot the peak response against the BzATP concentration to generate a dose-response curve and determine the EC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measurement of the ion channel activity of the P2X7 receptor.[1]
Methodology:
-
Cell Preparation: Prepare cells expressing P2X7 receptors on coverslips suitable for microscopy.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The standard whole-cell configuration is typically used.
-
Pipette and Solutions: Fill glass micropipettes with an appropriate intracellular solution and use an extracellular solution that supports P2X7 receptor activity.
-
Gigaohm Seal and Whole-Cell Access: Form a high-resistance (gigaohm) seal between the micropipette and the cell membrane. Subsequently, rupture the membrane patch to gain electrical access to the cell's interior.
-
Agonist Application: Apply different concentrations of BzATP to the cell using a perfusion system.
-
Data Acquisition and Analysis: Record the transmembrane currents at a fixed holding potential (voltage-clamp mode). Plot the peak current amplitude against the agonist concentration to determine the EC₅₀ and maximal current response.[1]
Cytokine Release Assay (ELISA)
This assay quantifies the amount of specific cytokines released into the cell culture medium following P2X7 receptor activation.
Methodology:
-
Cell Culture and Priming: Culture cells (e.g., macrophages or microglia) to the desired density. For IL-1β release, cells often require priming with a stimulus like lipopolysaccharide (LPS) to induce pro-IL-1β expression.[6]
-
BzATP Stimulation: Treat the cells with BzATP at the desired concentration for a specified period (e.g., 30 minutes to several hours).[6]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant using a commercially available kit specific for the cytokine of interest (e.g., IL-1β, IL-6, TNFα).
-
Data Analysis: Quantify the cytokine concentration based on the standard curve provided with the ELISA kit.
Considerations and Limitations
While BzATP is a powerful tool for studying P2X7 receptor function, it is important to consider the following:
-
Species Differences: The potency of BzATP varies significantly between species, which is a critical consideration when designing experiments and interpreting results.[3]
-
Off-Target Effects: BzATP is not entirely selective for the P2X7 receptor and can activate other P2X receptors, sometimes with high potency.[1][8] Therefore, the use of selective P2X7 receptor antagonists is recommended to confirm the involvement of this receptor.
-
Experimental Conditions: The potency of BzATP can be affected by experimental conditions, such as the presence of serum albumin, which can bind to BzATP and reduce its effective concentration.[12]
Conclusion
BzATP is an invaluable agonist for investigating the role of the P2X7 receptor in health and disease. Its high potency compared to ATP allows for robust receptor activation in experimental settings. A thorough understanding of its mechanism of action, quantitative properties, and the appropriate experimental protocols is essential for researchers and drug development professionals working in the field of purinergic signaling. The data and methodologies presented in this guide provide a solid foundation for designing and interpreting experiments aimed at elucidating the complex biology of the P2X7 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. ATP-gated P2X7 receptors require chloride channels to promote inflammation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The human P2X7 receptor alters microglial morphology and cytokine secretion following immunomodulation [frontiersin.org]
- 6. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease [frontiersin.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Serum constituents can affect 2'-& 3'-O-(4-benzoylbenzoyl)-ATP potency at P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BzATP in NLRP3 Inflammasome Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases. 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a potent, synthetic agonist of the purinergic P2X7 receptor (P2X7R) and serves as a powerful and reliable tool for inducing NLRP3 inflammasome activation in experimental settings. This technical guide provides an in-depth examination of the molecular mechanisms by which BzATP triggers NLRP3 activation, details relevant experimental protocols, presents key quantitative data, and discusses the therapeutic implications of targeting this pathway.
The Core Signaling Pathway: BzATP-Mediated NLRP3 Inflammasome Activation
NLRP3 inflammasome activation is typically a two-step process. The first, a "priming" signal (Signal 1), often initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression. The second, an "activation" signal (Signal 2), triggers the assembly and activation of the inflammasome complex. BzATP serves as a potent Signal 2.
The canonical pathway for BzATP-induced NLRP3 activation is initiated by its binding to the P2X7R, an ATP-gated ion channel.[1][2] This binding event is a critical upstream step that unleashes a cascade of intracellular events.
Key Downstream Events:
-
Potassium Efflux: P2X7R activation creates a non-selective cation channel, leading to a rapid and significant efflux of intracellular potassium (K⁺).[1][3][4] A low intracellular K⁺ concentration is considered a crucial and common trigger for NLRP3 inflammasome assembly.[1][5][6][7]
-
Ionic Flux: Concurrently, the channel opening facilitates an influx of calcium (Ca²⁺) and sodium (Na⁺) ions.[1][4] The rise in cytosolic Ca²⁺ is also implicated in the activation process, potentially by promoting mitochondrial dysfunction.[8][9]
-
Inflammasome Assembly: The drop in cytosolic K⁺ concentration is believed to induce a conformational change in NLRP3, leading to its oligomerization. This activated NLRP3 protein then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[1] This proximity-induced dimerization results in the auto-cleavage and activation of caspase-1.[1]
-
Cytokine Maturation and Release: Active caspase-1 is a protease that cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell to propagate the inflammatory response.[1][4]
-
Pyroptosis: Active caspase-1 also cleaves gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of intracellular contents, a pro-inflammatory form of cell death known as pyroptosis.[10][11]
Recent evidence suggests that in human macrophages, P2X7R activation by ATP or BzATP may also lead to IL-1β release through a pathway that is not entirely dependent on NLRP3, highlighting potential alternative mechanisms.[2][12]
The Role of Mitochondrial ROS
Mitochondrial dysfunction is another key event linked to NLRP3 inflammasome activation.[13] While K⁺ efflux is a primary trigger, the production of mitochondrial reactive oxygen species (mtROS) is also a significant contributor.[3][14]
-
ROS as a Signal: P2X7R activation and the resulting ionic imbalances can lead to mitochondrial stress and the generation of mtROS.[15] These ROS can act as a signal that promotes NLRP3 activation.[14][16]
-
Mitochondrial Damage: Damaged mitochondria can release oxidized mitochondrial DNA (mtDNA) and other DAMPs into the cytosol, which can be sensed by NLRP3.[9][13]
-
Interplay with K⁺ Efflux: The relationship between K⁺ efflux and mtROS is complex. Some studies suggest mtROS production occurs downstream of K⁺ efflux, while others propose they are parallel signals that converge on NLRP3.[17][18] For instance, mtROS can lead to lysosomal membrane permeabilization, an event that is dependent on NLRP3 and contributes to its sustained activation.[17]
Quantitative Data Summary
The following tables summarize key quantitative data related to BzATP-induced NLRP3 inflammasome activation from various studies.
Table 1: Effective Concentrations of BzATP
| Cell Type | BzATP Concentration | Effect | Reference |
| Mouse N13 Microglial Cells | 300 µM | EC₅₀ for P2X7R activation | [8] |
| Primary Rat Chondrocytes | 50 µM | Significant decrease in cell viability after 12h | [19] |
| Human RPE Cells | 200 µM | Used for inflammasome activation experiments | [20] |
| DRG Neurons/SGCs | 5, 50, 500 µM | Concentration-dependent activation | [21] |
Table 2: Observed Effects of BzATP on NLRP3 Pathway Components
| Cell/Animal Model | Treatment | Fold/Percent Change | Measured Parameter | Reference |
| Mouse N13 Microglial Cells | BzATP (300 µM) | 2- to 8-fold increase | NLRP3 mRNA | [8][22] |
| Mouse N13 Microglial Cells | BzATP (300 µM) | 4-fold increase | P2X7R/NLRP3 association | [8] |
| LPS-primed Rats | BzATP | Significant increase | Cleaved Caspase-1 (p20) | [23] |
| LPS-primed Rats | BzATP | Significant increase | Mature IL-1β (17 kD) | [23] |
| Spinal Cord Injury Model | BzATP | Significant increase | NLRP3, Cleaved Caspase-1 | [24] |
| Spinal Cord Injury Model | BzATP | Significant increase | IL-1β, IL-18 | [24] |
| THP-1 Macrophages | BzATP + Bay 11-7082 | Reduced to 53.7% | IL-1β release | [25] |
Experimental Protocols
A standardized workflow is crucial for reliably studying NLRP3 inflammasome activation. The following protocols are generalized from common methodologies.[1][10][26][27][28]
General Experimental Workflow
Protocol 1: In Vitro NLRP3 Activation in Macrophages
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or THP-1 monocytic cells. For THP-1 cells, differentiation into a macrophage-like state is often induced with Phorbol 12-myristate 13-acetate (PMA), although undifferentiated THP-1 cells can also be used.[26]
-
Priming (Signal 1): Prime cells with LPS (e.g., 1 µg/mL) for 2-4 hours. This step is essential to induce the transcription of NLRP3 and IL1B.[1][27]
-
Activation (Signal 2): Remove the LPS-containing media and replace it with fresh, serum-free media (e.g., Opti-MEM). Stimulate the cells with BzATP (e.g., 200-300 µM) for 30-60 minutes.[8][20]
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis (ELISA) and pyroptosis measurement (LDH assay).
-
Cell Lysate: Wash the remaining cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.
-
Protocol 2: Analysis of Inflammasome Activation
-
ELISA for Cytokine Secretion: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of mature IL-1β and IL-18 in the collected supernatants, following the manufacturer's instructions.[10][24]
-
Western Blotting:
-
Separate proteins from cell lysates and concentrated supernatants by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe with primary antibodies specific for:
-
Cleaved Caspase-1 (p20 subunit)
-
Mature IL-1β (17 kDa)
-
NLRP3
-
Pro-Caspase-1
-
A loading control (e.g., Actin or GAPDH).
-
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.[8][23]
-
-
LDH Assay for Pyroptosis: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant from damaged cells using a commercially available colorimetric assay kit. This serves as a quantitative measure of pyroptotic cell death.[19]
-
ASC Speck Visualization:
-
Culture and treat cells on glass coverslips.
-
After stimulation, fix the cells (e.g., with 4% paraformaldehyde), permeabilize (e.g., with 0.1% Triton X-100), and block non-specific binding.
-
Incubate with a primary antibody against ASC, followed by a fluorescently-labeled secondary antibody.
-
Mount the coverslips and visualize the formation of large, perinuclear ASC aggregates ("specks") using fluorescence microscopy. This is a hallmark of inflammasome assembly.[27]
-
Protocol 3: Co-Immunoprecipitation for Protein Interaction
-
Cell Stimulation and Lysis: Stimulate cells as described above. Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the lysate overnight with an antibody against the target protein (e.g., P2X7R).
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., NLRP3) to confirm the association.[8]
Therapeutic Implications
The P2X7R-NLRP3 inflammasome axis is a central pathway in many inflammatory conditions, making it an attractive target for drug development.[3][29] BzATP, as a potent activator, is an invaluable tool for screening and validating inhibitors of this pathway. Conditions where targeting this axis is being explored include:
-
Neurodegenerative Diseases: P2X7R activation on microglia contributes to neuroinflammation.[4][30]
-
Liver Disease: This pathway is implicated in alcoholic and non-alcoholic fatty liver disease (NAFLD) and liver fibrosis.[3][29]
-
Diabetic Complications: The P2X7/NLRP3 pathway promotes inflammation and cell death in retinal endothelial cells in diabetic retinopathy.[31][32]
-
Chronic Pain and Depression: P2X7R signaling is involved in translating stress into neuroinflammation, which is associated with depression.[4]
Antagonists of the P2X7R, such as A-438079, and direct NLRP3 inhibitors, like CY-09, have shown efficacy in preclinical models by blocking the downstream inflammatory cascade initiated by stimuli like BzATP.[19][24][29]
Conclusion
BzATP is an indispensable pharmacological tool for the robust and reproducible activation of the NLRP3 inflammasome. Its mechanism of action, centered on the activation of the P2X7 receptor and the subsequent induction of potassium efflux, provides a clear model for studying the intricate signaling events that lead to caspase-1 activation, pro-inflammatory cytokine release, and pyroptosis. A thorough understanding of this pathway, facilitated by the experimental protocols and quantitative data outlined in this guide, is essential for researchers and drug developers aiming to modulate inflammatory responses and develop novel therapeutics for a wide range of NLRP3-driven diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. P2X7 receptors from the perspective of NLRP3 inflammasome pathway in depression: Potential role of cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K+ efflux agonists induce NLRP3 inflammasome activation independently of Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K+ efflux is the Common Trigger of NLRP3 inflammasome Activation by Bacterial Toxins and Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Molecular Mechanisms Underlying Potassium Efflux for NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The P2X7 receptor directly interacts with the NLRP3 inflammasome scaffold protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 11. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A role for mitochondria in NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of mitochondrial stress and the NLRP3 inflammasome in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The role of mitochondria-associated membranes mediated ROS on NLRP3 inflammasome in cardiovascular diseases [frontiersin.org]
- 17. Mitochondrial ROS induces NLRP3-dependent lysosomal damage and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scienceopen.com [scienceopen.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. sm.unife.it [sm.unife.it]
- 23. researchgate.net [researchgate.net]
- 24. P2X7 Receptor (P2X7R) of Microglia Mediates Neuroinflammation by Regulating (NOD)-Like Receptor Protein 3 (NLRP3) Inflammasome-Dependent Inflammation After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The potential of P2X7 receptors as a therapeutic target, including inflammation and tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Targeted P2X7/NLRP3 signaling pathway against inflammation, apoptosis, and pyroptosis of retinal endothelial cells in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
BzATP Signaling in Immune Cells: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the signaling pathways initiated by 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) in immune cells. Tailored for researchers, scientists, and professionals in drug development, this document details the core mechanisms, experimental methodologies, and quantitative data associated with BzATP-mediated immune cell activation, with a primary focus on the P2X7 receptor.
Introduction to BzATP and the P2X7 Receptor
Extracellular adenosine (B11128) triphosphate (ATP) serves as a critical damage-associated molecular pattern (DAMP), signaling cellular stress or injury to the immune system. Immune cells, particularly those of myeloid origin, express the ATP-gated P2X7 receptor (P2X7R), a ligand-gated ion channel. BzATP, a synthetic analog of ATP, is a potent and selective agonist of the P2X7R and is widely utilized in research to study its activation and downstream consequences.[1][2] Activation of the P2X7R by BzATP initiates a cascade of intracellular events, including ion channel opening, pore formation, and the release of pro-inflammatory cytokines, playing a pivotal role in inflammation and immune responses.[1]
Quantitative Data: BzATP Potency and Cellular Responses
BzATP consistently demonstrates higher potency as a P2X7R agonist compared to the endogenous ligand, ATP. This is reflected in its lower half-maximal effective concentration (EC50) values across different species and experimental set-ups. The following tables summarize key quantitative data on BzATP's effects on immune cells.
Table 1: Comparative EC50 Values of BzATP and ATP for P2X7 Receptor Activation
| Agonist | Species | Assay Type | EC50 (µM) | Reference(s) |
| BzATP | Human | Calcium Influx | ~10-100 | [1] |
| BzATP | Rat | Electrophysiology | 3.6 ± 0.2 | [3] |
| BzATP | Mouse | Calcium Influx | 285 | [1] |
| BzATP | Mouse | Electrophysiology | 285 ± 16 | [3] |
| ATP | Human | Calcium Influx | ~100-1000 | [1] |
| ATP | Rat | Electrophysiology | 123 ± 4 | [3] |
| ATP | Mouse | Electrophysiology | 936 ± 21 | [3] |
Note: EC50 values can vary depending on the cell type, expression system, and specific experimental conditions.[1]
Table 2: BzATP-Induced Cytokine Release in Primed Human Microglia
| Cytokine | Pre-activation Stimulus | BzATP Concentration | Fold Enhancement of Secretion | Reference(s) |
| IL-1α | 10 µM Aβ(1-42) | 300 µM | 1.5 | [4] |
| IL-1β | 10 µM Aβ(1-42) | 300 µM | 3.5 | [4] |
| IL-1α | 1 µg/ml LPS | 300 µM | 1.6 | [4] |
| IL-1β | 1 µg/ml LPS | 300 µM | 3.9 | [4] |
Table 3: BzATP-Induced Unfolded Protein Response (UPR) Gene Expression in Human M1 Macrophages
| Gene | BzATP Concentration | Fold Change in mRNA Expression | Reference(s) |
| GADD34 | 200 µM | 1.3 | [5] |
| HERP | 200 µM | 1.6 | [5] |
| CHOP | 200 µM | 1.4 | [5] |
| ATF6 | 200 µM | 1.4 | [5] |
| XBP1 | 200 µM | Significant Decrease | [5] |
Core Signaling Pathways of BzATP in Immune Cells
The binding of BzATP to the P2X7R on immune cells triggers a multi-faceted signaling cascade. The initial and rapid consequence is the opening of a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[1][2] This depolarization and increase in intracellular Ca²⁺ act as a crucial second messenger. With sustained activation, a larger membrane pore forms, allowing the passage of molecules up to 900 Da.[1] A critical downstream effect of this ionic perturbation, particularly the drop in intracellular K⁺, is the assembly and activation of the NLRP3 inflammasome.[2][6] This multi-protein complex facilitates the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their mature, secretable forms.[2][6]
In addition to inflammasome activation, P2X7R signaling can engage other pathways, including the activation of mitogen-activated protein kinases (MAPKs) like p38 and ERK, as well as phospholipases C (PLC), D (PLD), and A2 (PLA2).[7] In some immune cells, such as microglia, BzATP can also modulate autophagy and phagocytosis.[8][9] Furthermore, prolonged or high-concentration stimulation with BzATP can lead to the induction of the unfolded protein response (UPR) and, in some cases, apoptosis.[10][11]
Experimental Protocols
Accurate characterization of BzATP-induced cellular responses relies on standardized experimental protocols. Below are methodologies for key assays.
Calcium Influx Assay
This assay measures the rapid increase in intracellular calcium upon P2X7R activation.
Methodology:
-
Cell Preparation: Plate P2X7R-expressing cells (e.g., macrophages, microglia) in a 96-well black, clear-bottom plate and culture to the desired confluency.[1]
-
Dye Loading: Wash cells with a physiological salt solution. Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) loading buffer for 30-60 minutes at 37°C.[1][12]
-
Washing: Wash the cells twice with the salt solution to remove any excess extracellular dye.[12]
-
Agonist Addition: Prepare serial dilutions of BzATP. Utilize a fluorescence plate reader equipped with an injection system to add the agonist to the wells.[1]
-
Measurement: Measure the change in fluorescence intensity over time. The peak fluorescence is proportional to the intracellular calcium concentration.[1]
-
Data Analysis: Plot the peak fluorescence intensity against the agonist concentration to generate a dose-response curve and calculate the EC50 value.[1]
Pore Formation (Dye Uptake) Assay
This assay assesses the formation of the large membrane pore by measuring the uptake of a normally membrane-impermeant fluorescent dye.
Methodology:
-
Cell Preparation: Seed cells in a suitable plate or on coverslips.
-
Assay Procedure: Wash cells with a physiological salt solution. Add a solution containing a fluorescent dye such as YO-PRO-1 (typically 1-5 µM) to the cells.[6][12]
-
Stimulation: Immediately add the desired concentrations of BzATP.
-
Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C. The incubation time is a critical parameter as pore formation is a slower process than the initial ion flux.[1]
-
Fluorescence Reading: Measure the fluorescence of the intracellular dye using a fluorescence plate reader or microscope. The fluorescence of dyes like YO-PRO-1 increases significantly upon binding to nucleic acids inside the cell.[1][12]
-
Data Analysis: Generate a dose-response curve by plotting fluorescence intensity against agonist concentration to determine the EC50 for pore formation.[1]
Cytokine Release Assay (ELISA)
This protocol quantifies the release of pro-inflammatory cytokines, such as IL-1β, following P2X7R activation.
Methodology:
-
Cell Culture and Differentiation: For cell lines like THP-1, differentiate them into macrophage-like cells using PMA (e.g., 50-100 ng/mL for 48-72 hours). For primary cells, culture under appropriate conditions.[2]
-
Priming: To induce the expression of pro-IL-1β, prime the macrophages with a TLR agonist like LPS (e.g., 1 µg/mL) for 3-4 hours. This step is crucial as pro-IL-1β levels are low in resting cells.[2]
-
Stimulation: After priming, replace the medium with fresh, serum-free medium. Stimulate the cells with various concentrations of BzATP for a duration of 30 minutes to 1 hour for IL-1β release.[2]
-
Supernatant Collection: Centrifuge the plates to pellet the cells and any debris. Carefully collect the supernatants.[2]
-
Cytokine Quantification: Quantify the concentration of the cytokine of interest (e.g., IL-1β) in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[2][6]
Lactate Dehydrogenase (LDH) Release Assay
This assay is used to assess cell viability by measuring the release of the cytosolic enzyme LDH into the supernatant, which occurs upon cell lysis.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. Treat the cells with BzATP at various concentrations for the desired duration (e.g., 30 minutes). Include negative (untreated cells) and positive (lysed cells) controls.[6]
-
Supernatant Collection: After treatment, collect 50 µL of the cell supernatant.[6]
-
LDH Activity Measurement: Use a commercial LDH cytotoxicity kit to quantify the LDH activity in the collected supernatants according to the manufacturer's protocol.[6]
BzATP Signaling in Specific Immune Cell Types
While the core P2X7R pathway is conserved, the specific outcomes of BzATP stimulation can vary between different immune cell populations.
-
Macrophages: As detailed above, macrophages exhibit robust responses to BzATP, leading to inflammasome activation and the release of IL-1β and IL-18.[2][6] They can also undergo BzATP-induced apoptosis and UPR.[10]
-
Microglia: As the resident immune cells of the central nervous system, microglia respond to BzATP with cytokine release, changes in morphology, proliferation, and modulation of phagocytic and autophagic activities.[4][8][13]
-
Dendritic Cells: BzATP can induce apoptosis in dendritic cells and trigger the release of extracellular vesicles.[11][14] It is also implicated in modulating antigen presentation and T lymphocyte activation.[7]
-
T Cells: P2X7R activation by BzATP on T cells can influence their fate, including proliferation and cytokine expression.[15]
-
Mast Cells: BzATP triggers calcium influx and degranulation in human mast cells.[16]
-
Neutrophils: The expression and function of P2X7R on neutrophils are debated, with some studies suggesting a lack of functional P2X7R-mediated responses like ROS production.[17]
Conclusion and Future Directions
BzATP is an invaluable pharmacological tool for elucidating the complex roles of the P2X7 receptor in the immune system. The significant differences in BzATP potency across species highlight the importance of careful experimental design and interpretation when translating findings from animal models to human pathophysiology.[1][12] Future research should continue to dissect the nuanced, cell-type-specific signaling pathways downstream of P2X7R activation and explore the therapeutic potential of modulating this axis in inflammatory and autoimmune diseases. The development of more selective P2X7R antagonists and a deeper understanding of the receptor's interaction with other cellular components will be crucial for advancing this field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. physoc.org [physoc.org]
- 4. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 6. ATP-gated P2X7 receptors require chloride channels to promote inflammation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X7 Receptor in Dendritic Cells and Macrophages: Implications in Antigen Presentation and T Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Multifaceted Role of P2X7R in Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The P2X7 Receptor in Microglial Cells Modulates the Endolysosomal Axis, Autophagy, and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. benchchem.com [benchchem.com]
- 13. The P2X7 Receptor Drives Microglial Activation and Proliferation: A Trophic Role for P2X7R Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. P2X7 Receptor at the Crossroads of T Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P2X7 receptors induce degranulation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human neutrophils do not express purinergic P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
How does BzATP trigger intracellular calcium influx?
An In-depth Technical Guide on the Core Mechanism of BzATP-Triggered Intracellular Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms underlying 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)-induced intracellular calcium ([Ca²⁺]i) influx. BzATP, a potent analog of adenosine (B11128) triphosphate (ATP), primarily exerts its effects through the activation of the purinergic P2X7 receptor (P2X7R), a ligand-gated ion channel. This document details the principal signaling pathways initiated by BzATP, presents quantitative data from key studies, outlines detailed experimental protocols for investigating these mechanisms, and includes visualizations of the signaling cascades and experimental workflows.
Introduction
Extracellular nucleotides, such as ATP, act as critical signaling molecules by activating purinergic receptors. Among these, the P2X7 receptor is unique due to its requirement for high concentrations of ATP for activation and its ability to form a large, non-selective pore upon prolonged stimulation. BzATP is a highly potent agonist of the P2X7 receptor, often used experimentally to elicit robust cellular responses, most notably a significant and sustained increase in intracellular calcium concentration. Understanding the intricacies of BzATP-induced Ca²⁺ influx is crucial for research in immunology, neuroscience, and oncology, as well as for the development of therapeutic agents targeting the P2X7 receptor.
The Core Mechanism: P2X7 Receptor Activation
The primary event in BzATP-induced Ca²⁺ influx is its binding to and activation of the P2X7 receptor, an ionotropic receptor expressed on various cell types, particularly immune cells.[1][2][3]
Direct Calcium Entry via the P2X7 Receptor Channel
Upon binding of BzATP, the P2X7 receptor undergoes a conformational change, opening a channel that is permeable to small cations, including Na⁺ and Ca²⁺.[4] This initial opening allows for the direct influx of extracellular Ca²⁺ down its electrochemical gradient, leading to a rapid increase in cytosolic calcium levels.
P2X7 Receptor Pore Formation
Sustained or high-concentration stimulation with BzATP can lead to the formation of a larger, non-selective pore. This pore allows the passage of molecules up to 900 Da in size. While the direct influx of Ca²⁺ through the initial channel opening is the primary source of the [Ca²⁺]i rise, the formation of the larger pore contributes to a more sustained and pronounced elevation of intracellular calcium.[5]
Secondary Mechanisms and Signaling Cascades
The initial influx of Ca²⁺ through the P2X7 receptor triggers a cascade of downstream signaling events that further amplify and modulate the intracellular calcium signal.
Pannexin-1 Channel Activation
The increase in intracellular Ca²⁺ and direct interaction with the P2X7 receptor can activate Pannexin-1 (Panx1) channels.[6][7] Panx1 channels are large-pore channels that are permeable to ATP. The opening of Panx1 channels allows for the release of ATP into the extracellular space, which can then act in an autocrine or paracrine manner to further activate P2X7 receptors, creating a positive feedback loop that sustains the Ca²⁺ influx.[6]
Contribution of Intracellular Calcium Stores
While the primary source of BzATP-induced calcium is extracellular, there is evidence suggesting the involvement of intracellular stores, particularly the endoplasmic reticulum (ER).[8] The initial influx of extracellular Ca²⁺ can trigger calcium-induced calcium release (CICR) from the ER through ryanodine (B192298) receptors (RyRs) or inositol (B14025) trisphosphate receptors (IP3Rs), although the latter is more commonly associated with G protein-coupled P2Y receptors. Depletion of ER calcium stores can, in turn, activate store-operated calcium entry (SOCE) at the plasma membrane, providing another pathway for sustained Ca²⁺ influx.
Signaling Pathway Diagrams
Quantitative Data
The potency of BzATP and the magnitude of the resulting calcium influx can vary depending on the cell type and species.
Table 1: EC₅₀ Values of BzATP for P2X7 Receptor Activation
| Species | Receptor | EC₅₀ (µM) | Reference |
| Human | P2X7 | 7 | [3] |
| Rat | P2X7 | 3.6 | [1][2][3] |
| Mouse | P2X7 | 285 | [1][2][3][9] |
Table 2: Representative Concentrations of BzATP Used in In Vitro Experiments
| Cell Type | BzATP Concentration (µM) | Observed Effect | Reference |
| THP-1 Macrophages | 100 - 300 | IL-1β release | [10] |
| Rat Primary Cortical Neurons | 10 - 300 | Dose-dependent increase in [Ca²⁺]i | [11] |
| Human Astrocytes | 300 | Slow, progressive increase in [Ca²⁺]i | [12] |
| Murine Microglia | 100 | Sustained increase in [Ca²⁺]i | [13] |
Experimental Protocols
Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the measurement of [Ca²⁺]i in cultured cells stimulated with BzATP using the ratiometric fluorescent indicator Fura-2 AM.[14][15][16][17][18]
Materials:
-
Cultured cells on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
BzATP stock solution
-
Fluorescence microscopy system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to allow for adherence.
-
Fura-2 AM Loading Solution: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Cell Loading: Wash the cells once with HBSS. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: After loading, wash the cells twice with HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging: Mount the coverslip onto a perfusion chamber on the microscope stage. Perfuse with HBSS.
-
Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Stimulation: Perfuse the cells with a solution containing the desired concentration of BzATP.
-
Data Acquisition: Continue to acquire images at both excitation wavelengths to monitor the change in the 340/380 nm fluorescence ratio over time.
-
Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
Western Blot for P2X7 Receptor Expression
This protocol is for verifying the expression of the P2X7 receptor in cell lysates.[19][20][21][22]
Materials:
-
Cell culture or tissue sample
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P2X7 receptor
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells or homogenize tissue in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P2X7 receptor antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the resulting signal.
IL-1β Release Assay
This protocol measures the release of the pro-inflammatory cytokine IL-1β from macrophages following BzATP stimulation, a key downstream effect of P2X7 receptor activation.[10][23][24][25][26]
Materials:
-
Macrophage cell line (e.g., THP-1) or primary macrophages
-
LPS (Lipopolysaccharide)
-
BzATP
-
Cell culture medium
-
ELISA kit for human or mouse IL-1β
Procedure:
-
Cell Priming: Seed macrophages in a multi-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
Stimulation: Wash the cells to remove LPS and replace with fresh, serum-free medium. Add BzATP (e.g., 100-300 µM) to the wells and incubate for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Conclusion
BzATP is a powerful tool for investigating the function of the P2X7 receptor and its role in calcium signaling. The influx of intracellular calcium triggered by BzATP is a multi-faceted process involving the direct passage of ions through the P2X7 receptor channel and pore, the activation of Pannexin-1 channels leading to a positive feedback loop, and the potential contribution of intracellular calcium stores. The experimental protocols provided herein offer a foundation for researchers to explore this critical signaling pathway in various physiological and pathological contexts. A thorough understanding of these mechanisms is paramount for the development of novel therapeutics targeting P2X7-mediated signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. BzATP triethylammonium salt | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]
- 4. ATP-stimulated Ca2+ influx and phospholipase D activities of a rat brain-derived type-2 astrocyte cell line, RBA-2, are mediated through P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pannexin 1 Channel and the P2X7 Receptor Are in Complex Interplay to Regulate the Release of Soluble Ectonucleotidases in the Murine Bladder Lamina Propria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. physoc.org [physoc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 19. Characterizing the Presence and Sensitivity of the P2X7 Receptor in Different Compartments of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 20. P2X7 Receptor (E1E8T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
BzATP as a Photoaffinity Label for ATPase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-(4-Benzoyl)benzoyl adenosine (B11128) 5'-triphosphate (BzATP) is a photoactivatable analog of adenosine 5'-triphosphate (ATP) that has been utilized as a photoaffinity label to identify and characterize ATP-binding sites in various proteins, particularly ATPases.[1][2] This guide provides a comprehensive overview of the principles, applications, and experimental protocols associated with the use of BzATP as a photoaffinity labeling reagent for ATPases.
BzATP's utility stems from the benzophenone (B1666685) moiety, which, upon UV irradiation, forms a highly reactive triplet-state diradical. This intermediate can then form a covalent bond with amino acid residues in close proximity, effectively "labeling" the ATP-binding pocket of the enzyme.[3] This technique allows for the stable and specific marking of ATP-binding subunits for subsequent identification and characterization.
While BzATP has been successfully employed to probe the nucleotide-binding sites of certain ATPases, such as mitochondrial F1-ATPase and sarcoplasmic reticulum Ca,Mg-ATPase, it is crucial to note that its efficacy and specificity as an active-site-directed probe for all types of ATPases, particularly ion-transporting ATPases, have been a subject of scientific debate.[4][5] This guide will delve into both the successful applications and the critical considerations for researchers employing this powerful tool.
Physicochemical Properties and Quantitative Data
A thorough understanding of the physicochemical properties of BzATP is essential for its effective use in experimental settings. The following tables summarize key quantitative data related to BzATP.
| Property | Value | Reference |
| Chemical Name | 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate tri(triethylammonium) salt | |
| Molecular Weight | 1018.97 g/mol | |
| Formula | C24H24N5O15P3.C18H45N3 | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in water | |
| Storage | Store at -20°C | [6] |
Table 1: Physicochemical Properties of BzATP Triethylammonium Salt
| Parameter | Enzyme/Receptor | Value | Conditions | Reference |
| KD (approx.) | P2Y-purinergic receptor | 5 nM | Turkey erythrocyte membranes, in the absence of light | [7] |
| Kd | Membrane-bound ATPases (renal (Na+ + K+)-ATPase, sarcoplasmic reticulum Ca-transport ATPase, gastric (H+ + K+)-ATPase) | 0.8-1.2 µM | High-affinity site | [5] |
| Bmax | Membrane-bound ATPases (renal (Na+ + K+)-ATPase, sarcoplasmic reticulum Ca-transport ATPase, gastric (H+ + K+)-ATPase) | 2-3 nmol/mg | High-affinity site | [5] |
| EC50 | Rat P2X7 receptor | 3.6 µM | ||
| EC50 | Human P2X7 receptor | 7 µM | ||
| EC50 | Mouse P2X7 receptor | 285 µM | ||
| pEC50 | P2X1 receptor | 8.7 | Partial agonist activity |
Table 2: Binding Affinities and Potency of BzATP
Mechanism of Photoaffinity Labeling
The process of photoaffinity labeling with BzATP involves a series of steps that ultimately lead to the covalent modification of the target protein.
Caption: Mechanism of BzATP Photoaffinity Labeling.
Experimental Protocols
The following are detailed methodologies for key experiments involving BzATP as a photoaffinity label for ATPases, synthesized from published literature.
Synthesis of [γ-³²P]BzATP
Objective: To synthesize radiolabeled BzATP for sensitive detection of labeled proteins.
Materials:
-
BzATP
-
[γ-³²P]ATP
-
Enzyme with ATP synthase activity (e.g., mitochondrial F1-ATPase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
Thin-layer chromatography (TLC) system
Protocol:
-
Set up a reaction mixture containing BzATP, a catalytic amount of F1-ATPase, and [γ-³²P]ATP in the reaction buffer.
-
Incubate the mixture to allow for the exchange of the terminal phosphate.
-
Monitor the reaction progress using TLC to separate [γ-³²P]BzATP from [γ-³²P]ATP.
-
Purify the [γ-³²P]BzATP using appropriate chromatographic techniques.
Photoaffinity Labeling of Mitochondrial F1-ATPase
This protocol is adapted from the foundational work of Williams and Coleman (1982).[1]
Materials:
-
Purified soluble mitochondrial F1-ATPase or submitochondrial particles
-
[³H]BzATP or [γ-³²P]BzATP
-
Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5, with or without 5 mM MgCl₂)
-
ATP, ADP (for competition experiments)
-
UV lamp (long-wavelength, e.g., 350 nm)
-
SDS-PAGE reagents
-
Autoradiography or scintillation counting equipment
Protocol:
-
Incubation: Incubate the F1-ATPase preparation with the desired concentration of radiolabeled BzATP in the labeling buffer in the dark for a predetermined time to allow for binding. For competition experiments, pre-incubate the enzyme with a molar excess of unlabeled ATP or ADP.
-
Photolysis: Expose the sample to UV light at a specific wavelength (typically around 350 nm) for a defined period on ice to minimize thermal denaturation.
-
Quenching: (Optional) Add a scavenger molecule to quench any unreacted photoactivated species.
-
Removal of Unbound Ligand: Remove unbound BzATP by dialysis, gel filtration, or precipitation of the protein.
-
Analysis:
-
Measure the extent of covalent incorporation by scintillation counting.
-
Determine the loss of ATPase activity using a standard enzyme assay.
-
Separate the labeled subunits by SDS-PAGE and identify the radiolabeled bands by autoradiography.
-
Photoaffinity Labeling of Sarcoplasmic Reticulum Ca,Mg-ATPase
This protocol is based on the study by Cable and Briggs (1984).[4]
Materials:
-
Sarcoplasmic reticulum vesicles
-
[α-³²P]BzATP
-
Labeling buffer (e.g., 40 mM Tris-HCl, pH 7.0, 100 mM KCl, 5 mM MgCl₂, 0.1 mM CaCl₂)
-
ATP (for competition)
-
UV lamp
-
Tryptic digestion reagents
-
SDS-PAGE and autoradiography equipment
Protocol:
-
Incubation: Incubate sarcoplasmic reticulum vesicles with [α-³²P]BzATP (e.g., 250 µM) in the labeling buffer in the dark. For competition, include excess unlabeled ATP.
-
Photolysis: Irradiate the mixture with UV light.
-
Analysis of Incorporation and Activity: Measure the incorporation of the radiolabel and the corresponding inhibition of ATPase activity.
-
Tryptic Digestion: Digest the photolabeled Ca,Mg-ATPase with trypsin to generate peptide fragments.
-
Fragment Analysis: Separate the tryptic fragments by SDS-PAGE and identify the labeled fragments (e.g., A and B fragments) by autoradiography to localize the binding site within the protein sequence.
Experimental Workflow and Data Analysis
The overall workflow for a typical photoaffinity labeling experiment using BzATP is depicted below.
Caption: General Experimental Workflow for BzATP Photoaffinity Labeling.
Signaling Pathways and Broader Context
While the primary focus of this guide is on BzATP as a tool for studying ATPases, it is important to acknowledge its well-established role as a potent agonist of the P2X7 purinergic receptor.[6] Activation of P2X7 receptors by BzATP initiates a cascade of downstream signaling events, including ion flux, inflammasome activation, and cytokine release. Researchers using BzATP in cellular or in vivo systems must consider these potent off-target effects.
References
- 1. Exploring the adenine nucleotide binding sites on mitochondrial F1-ATPase with a new photoaffinity probe, 3'-O-(4-benzoyl)benzoyl adenosine 5'-triphosphate. | Semantic Scholar [semanticscholar.org]
- 2. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling the adenine nucleotide binding domain of the sarcoplasmic reticulum Ca,Mg-ATPase with photoaffinity analogs of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of ion pump ATPase activity by 3'-O-(4-benzoyl)benzoyl-ATP (BzATP): assessment of BzATP as an active site-directed probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. [32P]3'-O-(4-benzoyl)benzoyl ATP as a photoaffinity label for a phospholipase C-coupled P2Y-purinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Purity of BzATP as a Mixture of Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) is a potent synthetic analog of adenosine (B11128) triphosphate (ATP) and a widely used pharmacological tool for studying purinergic signaling. It is particularly known as a potent agonist of the P2X7 receptor, a ligand-gated ion channel involved in a variety of physiological and pathological processes, including inflammation, immunity, and neuropathic pain.[1] Commercially available BzATP is supplied as a mixture of 2'- and 3'-O-isomers, a critical consideration for researchers designing and interpreting experiments. This technical guide provides an in-depth overview of the purity of BzATP, methods for its analysis, and its primary signaling pathways.
Data Presentation: Purity and Physicochemical Properties
Commercial preparations of BzATP are typically supplied as a triethylammonium (B8662869) or ammonium (B1175870) salt and are specified to have a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC).[1] However, it is crucial to recognize that this purity value refers to the combined purity of the 2' and 3' isomers. The exact ratio of these two isomers is not always specified by suppliers and can potentially vary between batches.
| Property | Value | Source |
| Chemical Name | 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate | [2] |
| Molecular Formula | C24H24N5O15P3 | |
| Molecular Weight | 715.39 g/mol (free acid) | [2] |
| Purity Specification | ≥95% (HPLC, combined isomers) | [1] |
| Isomeric Form | Mixture of 2'-O- and 3'-O-isomers | [1][2][3] |
| Storage | Store at -20°C |
BzATP Isomerism
The isomerism of BzATP arises from the acylation of the ribose moiety of ATP at either the 2' or 3' hydroxyl group. This results in two distinct positional isomers: 2'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate and 3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate. While these isomers are structurally very similar, their distinct spatial arrangement could potentially lead to differences in their biological activity, although such differences have not been extensively characterized in the scientific literature.
Experimental Protocols
Precise characterization of the isomeric composition and purity of BzATP requires robust analytical methods. The following sections outline generalized protocols for the analysis of BzATP, based on established methods for related compounds.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment
HPLC is the primary method for assessing the purity of BzATP and can be optimized to separate the 2' and 3' isomers.[1] Reversed-phase ion-pair chromatography is a suitable technique for this purpose.
Objective: To separate and quantify the 2' and 3' isomers of BzATP and determine the overall purity.
Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.
Materials:
-
BzATP sample
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM triethylammonium acetate, pH 7.0)
-
Mobile Phase B: Acetonitrile (B52724)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Protocol:
-
Sample Preparation: Dissolve the BzATP sample in Mobile Phase A to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 259 nm (the maximum absorbance of adenine)
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of the 2' and 3' isomers and any impurities. Calculate the percentage of each isomer and the total purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy can be used to confirm the identity of the BzATP isomers and provide information about their relative abundance. Both ¹H and ³¹P NMR are valuable for this purpose.
Objective: To confirm the chemical structure of the BzATP isomers.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
BzATP sample
-
Deuterated solvent (e.g., D₂O)
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the BzATP sample in 0.5 mL of D₂O.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key expected signals include those from the adenine (B156593) base, the ribose sugar, and the benzoylbenzoyl group. The signals from the 2' and 3' protons of the ribose will differ depending on which hydroxyl group is acylated, allowing for the potential differentiation of the isomers.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Three distinct phosphorus signals corresponding to the α, β, and γ phosphates are expected. The chemical shifts of these signals can provide confirmation of the triphosphate moiety.
-
-
Data Analysis: Analyze the chemical shifts and coupling constants to confirm the expected structures of the 2' and 3' isomers. The relative integrals of specific, well-resolved proton signals may be used to estimate the isomer ratio.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of BzATP and can provide structural information through fragmentation analysis.
Objective: To verify the molecular weight of BzATP.
Instrumentation:
-
A mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
Materials:
-
BzATP sample
-
Solvent for infusion or LC-MS (e.g., a mixture of water and acetonitrile with a small amount of formic acid or triethylamine)
Protocol:
-
Sample Preparation: Prepare a dilute solution of BzATP (e.g., 10 µM) in the infusion solvent.
-
MS Acquisition:
-
Infuse the sample directly into the ESI source or perform LC-MS using the HPLC conditions described above.
-
Acquire mass spectra in negative ion mode, as the phosphate (B84403) groups are readily deprotonated.
-
-
Data Analysis:
-
Look for the [M-H]⁻ ion corresponding to the molecular weight of BzATP (714.05 g/mol ).
-
In tandem MS (MS/MS) experiments, fragmentation of the parent ion will typically show losses of the phosphate groups and fragments corresponding to the adenine and benzoylbenzoyl moieties, further confirming the structure. The fragmentation pattern of the triphosphate chain is a characteristic feature.[4][5]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
BzATP-Induced P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by BzATP initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺ and Na⁺ and the efflux of K⁺.[6] This leads to membrane depolarization and the activation of various downstream signaling molecules.[6][7][8]
References
- 1. BzATP triethylammonium salt | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]
- 2. BzATP Ammonium Salt (Mixture of 2'-3' isomers) [cymitquimica.com]
- 3. BzATP Ammonium Salt (Mixture of 2'-3' isomers) [lgcstandards.com]
- 4. Phosphopeptide fragmentation and analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X7 Receptors: An Untapped Target for the Management of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unife.it [iris.unife.it]
- 8. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BzATP Triethylammonium Salt Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) triethylammonium (B8662869) salt is a potent agonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. Due to its higher potency compared to ATP, BzATP is a valuable tool for studying P2X7 receptor signaling pathways, which are implicated in inflammation, immune responses, pain, and neurodegenerative diseases.[1] These application notes provide a detailed protocol for the preparation of BzATP triethylammonium salt stock solutions for in vitro research applications.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | ~1018.97 g/mol | |
| Empirical Formula | C₂₄H₂₄N₅O₁₅P₃ · 3C₆H₁₅N | |
| Appearance | White solid | |
| Solubility (Water) | Up to 100 mM | [2] |
| Solubility (DMSO) | Up to 50 mg/mL | [3][4] |
| Storage (Solid) | -20°C | [4] |
| Storage (Stock Solution) | -20°C or -80°C | [2][3][5] |
Experimental Protocols
Preparation of a 10 mM BzATP Stock Solution in Nuclease-Free Water
This protocol describes the preparation of a 10 mM stock solution of this compound in nuclease-free water. This is a common solvent and concentration for many cell-based assays.
Materials:
-
This compound (solid)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need approximately 1.019 mg of BzATP (assuming a molecular weight of 1018.97 g/mol ).
-
Dissolution: Add the weighed BzATP to a sterile microcentrifuge tube. Add the appropriate volume of nuclease-free water to achieve the final concentration of 10 mM.
-
Mixing: Vortex the solution until the BzATP is completely dissolved. Ensure there are no visible particulates.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterile-filtered through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This helps to avoid repeated freeze-thaw cycles which can degrade the compound.[3] Store the aliquots at -20°C or -80°C. Stock solutions are generally stable for at least one month at -20°C and up to three months according to some sources.[2][5]
Mandatory Visualizations
Experimental Workflow for BzATP Stock Solution Preparation
Caption: Workflow for preparing a BzATP stock solution.
P2X7 Receptor Signaling Pathway
Caption: Activation of P2X7 receptor by BzATP.
References
Protocol for Measuring BzATP-Induced IL-1β Secretion: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the in vitro measurement of Interleukin-1β (IL-1β) secretion induced by 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP). This assay is a cornerstone for studying the activation of the NLRP3 inflammasome and for screening compounds that may modulate this critical inflammatory pathway.
Introduction
Extracellular ATP, often released during cellular stress or injury, acts as a danger-associated molecular pattern (DAMP). It signals to the innate immune system primarily through the purinergic P2X7 receptor (P2X7R), a ligand-gated ion channel. BzATP is a potent agonist of the P2X7R. The activation of P2X7R by BzATP initiates a signaling cascade that leads to the assembly and activation of the NLRP3 inflammasome. This multi-protein complex facilitates the activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, secretable form.[1][2][3][4][5] The measurement of IL-1β secretion is therefore a key indicator of P2X7R and NLRP3 inflammasome activity.
Signaling Pathway and Experimental Workflow
The process of BzATP-induced IL-1β secretion is a two-step process. First, a priming signal, typically provided by lipopolysaccharide (LPS), upregulates the expression of pro-IL-1β and NLRP3.[1][2][6][7] The second step involves the activation of the P2X7R by BzATP, which triggers the assembly of the NLRP3 inflammasome and subsequent caspase-1-mediated cleavage and secretion of IL-1β.[1][4][8][9]
Caption: Signaling pathway of BzATP-induced IL-1β secretion.
Caption: Experimental workflow for measuring BzATP-induced IL-1β secretion.
Experimental Protocol
This protocol is optimized for human THP-1 cells, a monocytic cell line that can be differentiated into macrophage-like cells.
Materials:
-
THP-1 monocytes (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA Kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 cells into macrophage-like cells, seed the cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours. Differentiated macrophages will become adherent.
-
After incubation, remove the PMA-containing medium, wash the cells gently with warm PBS, and add fresh, PMA-free medium. Rest the cells for 24 hours.[1]
-
-
Priming (Signal 1):
-
BzATP Stimulation (Signal 2):
-
Prepare a stock solution of BzATP in sterile water or PBS.
-
After the priming step, remove the LPS-containing medium and replace it with fresh, serum-free medium.
-
Add BzATP to the desired final concentration (e.g., 100-300 µM).[1][8][9]
-
Incubate for 30 minutes to 1 hour for IL-1β release. Incubation times may need to be optimized depending on the specific cell type.[1]
-
-
Sample Collection:
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit.[1][10][11][12][13]
-
Follow the manufacturer's instructions for the ELISA procedure. The general principle involves coating a 96-well plate with a capture antibody specific for IL-1β, adding the cell culture supernatants, followed by a detection antibody, and a substrate for colorimetric detection.[10] The optical density is proportional to the amount of IL-1β present.
-
Data Presentation
The following table summarizes representative quantitative data for cytokine release following BzATP stimulation of LPS-primed macrophages. Values are presented as fold-change relative to primed but unstimulated cells.
| Cell Type | Priming Agent (Concentration, Time) | Stimulus (Concentration, Time) | Expected Outcome (Fold increase in IL-1β) | Reference |
| Human Macrophages | LPS (concentration dependent) | BzATP (concentration dependent, 30 min) | Concentration-dependent increase | [8] |
| Human Microglia | Abeta(1-42) (10 µM, 24h) | BzATP (300 µM, 30 min) | ~3.5-fold enhancement | [8] |
| Human Microglia | LPS (1 µg/mL, 24h) | BzATP (300 µM, 30 min) | ~3.9-fold enhancement | [8] |
| Monocytic U937 cells | LPS (1 µg/mL, 5h) | BzATP (100 µM, 30 min) | Significant increase over LPS alone | [4][9] |
| Monocytic THP-1 cells | LPS (1 µg/mL, 5h) | BzATP (100 µM, 40 min) | Significant increase over LPS alone | [9] |
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their response.
-
Reagent Quality: Use high-quality reagents, particularly LPS and BzATP, as their purity can impact results.
-
Optimization: Optimal concentrations of LPS and BzATP, as well as incubation times, may vary between different cell types and even different cell passages. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
-
Controls: Include appropriate controls in your experiment:
-
Unstimulated cells (no LPS, no BzATP)
-
LPS only (to measure baseline IL-1β secretion after priming)
-
BzATP only (in some cell types, priming may not be absolutely required for a minimal response)[7]
-
-
ELISA validation: Ensure the ELISA kit is validated for the species and sample type you are using. Run a standard curve with each assay to ensure accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activation of endothelial NO synthase and P2X7 receptor modification mediates the cholinergic control of ATP-induced interleukin-1β release by mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 8. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. stemcell.com [stemcell.com]
Application of BzATP in Patch-Clamp Electrophysiology: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the use of 2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate (BzATP) in patch-clamp electrophysiology studies. BzATP is a potent agonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and neuropathic pain.[1] Its higher potency compared to the endogenous agonist, ATP, makes it a valuable tool for robustly activating P2X7 receptors in experimental settings.[1]
Application Notes
BzATP is widely utilized in patch-clamp electrophysiology to characterize the function and modulation of P2X7 receptors. Its application allows for the direct measurement of ion channel activity, providing insights into receptor kinetics, ion permeability, and the effects of potential therapeutic modulators.[1]
Key Characteristics and Considerations:
-
Potency: BzATP exhibits a significantly higher potency for P2X7 receptors compared to ATP, with EC50 values typically in the low to mid-micromolar range, depending on the species and cell type.[2] This allows for the use of lower concentrations to elicit maximal responses, potentially reducing off-target effects.
-
Selectivity: While a potent P2X7 receptor agonist, BzATP is not entirely selective and can activate other P2X receptor subtypes, such as P2X1, at higher concentrations.[1] Therefore, careful dose-response studies and the use of selective antagonists are crucial for interpreting results.
-
Species Differences: The potency of BzATP can vary significantly between species. For instance, rat P2X7 receptors are generally more sensitive to BzATP than mouse or human receptors.[2][3] This is a critical consideration when translating findings from animal models to human systems.
-
Current Characteristics: The application of BzATP in whole-cell patch-clamp recordings typically elicits a non-desensitizing inward current carried by cations such as Na⁺ and Ca²⁺.[4][5] However, in some cell types, repeated applications can lead to either a potentiation (current growth) or a decrease in current amplitude.[5]
-
Pore Dilation: Prolonged activation of P2X7 receptors by BzATP can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da.[1] This phenomenon can be investigated using specific electrophysiological protocols and is a hallmark of P2X7 receptor activation.
Quantitative Data Summary
The following tables summarize the half-maximal effective concentrations (EC50) of BzATP for P2X7 receptors across different species and the typical concentrations used in patch-clamp studies.
| Species | EC50 for P2X7 Receptor | Reference(s) |
| Rat | 3.6 µM | [2] |
| Human | 7 µM | |
| Mouse | 197 - 285 µM | [2][6][7] |
| Application | BzATP Concentration | Cell Type / Preparation | Reference(s) |
| Induction of inward currents | 10 µM | Cultured rat cochlear neurons and glia | [5] |
| Induction of inward currents | 100 µM | Mouse microglia BV2 cells | [6][7] |
| Induction of inward currents | 100 µM | Human monocytic U937 cells | [8] |
| Reduction of field potential amplitude | 50 µM | Mouse corticostriatal slices | [9] |
| Potentiation of sEPSCs | 300 µM | Rat locus coeruleus neurons | [10] |
| Activation of SGCs and neurons | 5 - 500 µM | Mouse dorsal root ganglia (in vivo) | [11] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of BzATP-Evoked Currents
This protocol provides a detailed methodology for recording currents elicited by BzATP in cultured cells expressing P2X7 receptors.
1. Cell Preparation:
- Plate cells expressing P2X7 receptors (e.g., HEK293 cells transfected with the P2X7 receptor, primary microglia, or neurons) onto glass coverslips at a suitable density for patch-clamp recording.[1][3][12]
- Allow cells to adhere and grow for 24-48 hours before recording.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, 2.5 KCl. Adjust pH to 7.4 with NaOH.[12][13]
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 0.5 CaCl₂. Adjust pH to 7.2 with CsOH.[12] Note: CsCl is used to block potassium channels and isolate P2X7 receptor-mediated currents.
3. BzATP Stock Solution:
- Prepare a high-concentration stock solution of BzATP (e.g., 10-100 mM) in water or a suitable buffer. BzATP is soluble in water.
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution.
4. Patch-Clamp Recording:
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[3]
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a target cell with the patch pipette and apply gentle positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance (Gigaohm) seal.[1]
-
Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.[1]
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.[3][6][7]
-
Record baseline current for a stable period.
-
Apply BzATP at various concentrations to the cell using a rapid perfusion system.[1]
-
Record the induced transmembrane currents using a patch-clamp amplifier and data acquisition software.[1]
-
Wash out the BzATP with the extracellular solution to allow the current to return to baseline.
-
5. Data Analysis:
-
Measure the peak amplitude of the BzATP-induced current at each concentration.[3]
-
Plot the peak current amplitude against the BzATP concentration to generate a dose-response curve.[1]
-
Fit the dose-response curve with the Hill equation to determine the EC50 and maximal current response.[14]
Visualizations
P2X7 Receptor Signaling Pathway Activated by BzATP
Caption: P2X7R Signaling Pathway Activated by BzATP.
Experimental Workflow for Patch-Clamp Analysis of BzATP Effects
Caption: Experimental Workflow for Patch-Clamp Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. physoc.org [physoc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Electrophysiology [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for YO-PRO-1 Dye Uptake Assay in P2X7 Receptor Activation by BzATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and immune responses.[1][2] Its activation by high concentrations of extracellular ATP, or more potently by the synthetic agonist 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), leads to the formation of a non-selective membrane pore.[1][2] This pore formation allows the passage of molecules up to 900 Da, a hallmark of P2X7 activation.[1] The YO-PRO-1 dye uptake assay is a widely used, robust, and high-throughput method to quantify P2X7 receptor activation by measuring the influx of the fluorescent dye YO-PRO-1 through the opened P2X7 pore.[2][3] YO-PRO-1 is a membrane-impermeant cationic dye that exhibits a significant increase in fluorescence upon binding to nucleic acids within the cell, providing a direct measure of P2X7-mediated pore formation.[2][3] These application notes provide a detailed protocol for utilizing the YO-PRO-1 assay to study P2X7 activation by BzATP, including data interpretation and troubleshooting.
P2X7 Signaling Pathway
Activation of the P2X7 receptor by agonists like BzATP initiates a cascade of intracellular events. Initially, there is a rapid influx of Na⁺ and Ca²⁺ ions and an efflux of K⁺ ions, leading to membrane depolarization. The subsequent increase in intracellular Ca²⁺ acts as a crucial second messenger, triggering a variety of cellular responses.[1] Prolonged activation of the P2X7 receptor leads to the formation of a larger pore, a key event measured by the YO-PRO-1 assay.[1][2] This large pore formation can ultimately lead to the activation of the NLRP3 inflammasome, the release of pro-inflammatory cytokines such as IL-1β, and in some instances, apoptosis.[1]
Caption: P2X7 receptor signaling cascade upon agonist binding.
Experimental Protocols
This section provides a detailed methodology for performing the YO-PRO-1 dye uptake assay in a 96-well plate format, suitable for high-throughput screening.
Materials:
-
Cells expressing P2X7 receptors (e.g., HEK293-P2X7, macrophages, various cancer cell lines)[2][3]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)
-
ATP (Adenosine 5'-triphosphate) as a positive control
-
P2X7 receptor antagonist (e.g., A-438079, AZ10606120) as a negative control
-
YO-PRO-1 Iodide (stock solution, e.g., 1 mM in DMSO)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader (Excitation: ~491 nm, Emission: ~509 nm)[4]
Procedure:
-
Cell Seeding:
-
Seed cells expressing P2X7 receptors into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable assay buffer. For short-term assays, PBS (Ca²⁺ and Mg²⁺ free) is often used.[2] Note that the absence of divalent cations can enhance P2X7 receptor sensitivity.[5]
-
BzATP and ATP Solutions: Prepare stock solutions of BzATP and ATP in the assay buffer. A typical concentration range for BzATP is 10 µM to 500 µM, while for ATP it is 1 mM to 10 mM.[2]
-
YO-PRO-1 Staining Solution: Dilute the YO-PRO-1 stock solution to a final working concentration of 1-5 µM in the assay buffer.[2][6] This solution should be prepared fresh and protected from light.[2]
-
-
Assay Protocol:
-
Washing: Gently wash the cell monolayer twice with 100 µL of pre-warmed assay buffer to remove the culture medium.
-
Antagonist Pre-incubation (Optional): If testing for inhibition, add the P2X7 antagonist at the desired concentration and incubate for 15-30 minutes at 37°C.
-
Stimulation and Staining:
-
Prepare the stimulation/staining solution by mixing the agonist (BzATP or ATP) and YO-PRO-1 in the assay buffer.
-
Add 50-100 µL of the stimulation/staining solution to each well.
-
Include appropriate controls:
-
Negative Control: Cells with YO-PRO-1 but without any agonist.
-
Positive Control: Cells with a known P2X7 agonist like ATP or BzATP and YO-PRO-1.[2]
-
Antagonist Control: Cells pre-incubated with a P2X7 antagonist before adding the agonist and YO-PRO-1.
-
-
-
Incubation: Incubate the plate at room temperature or 37°C, protected from light, for 10-30 minutes.[2] The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~491 nm and emission at ~509 nm.[4]
-
Caption: Workflow for the YO-PRO-1 dye uptake assay.
Data Presentation and Analysis
The results of the YO-PRO-1 assay are typically expressed as the fold increase in fluorescence over the baseline (unstimulated cells).
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the blank wells (assay buffer only) from all experimental wells.
-
Normalization: Normalize the data by dividing the fluorescence of each well by the average fluorescence of the negative control wells (cells with YO-PRO-1 but no agonist). This gives the fold increase in YO-PRO-1 uptake.
-
Dose-Response Curves: To determine the potency of an agonist (e.g., EC₅₀ of BzATP), plot the fold increase in fluorescence against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve.
-
Inhibition Curves: To determine the potency of an antagonist (e.g., IC₅₀), plot the percentage of inhibition against the logarithm of the antagonist concentration.
Quantitative Data Summary:
The following tables summarize typical experimental conditions and results for the YO-PRO-1 assay with BzATP and ATP.
| Agonist | Cell Type | Concentration Range | Fold Increase in YO-PRO-1 Uptake | Reference |
| BzATP | HCE (Human Corneal) | 150 µM | ~1.38 | [2] |
| ATP | HCE (Human Corneal) | 3 mM | ~1.22 | [2] |
| BzATP | HaCaT (Human Keratinocyte) | 500 µM | ~1.65 | [2] |
| ATP | HaCaT (Human Keratinocyte) | 10 mM | ~1.45 | [2] |
| BzATP | ARPE-19 (Human Retinal) | 500 µM | ~1.65 | [2] |
| ATP | ARPE-19 (Human Retinal) | 10 mM | ~1.45 | [2] |
| BzATP | JEG-3 (Human Placental) | 300 µM | ~1.70 | [2] |
| ATP | JEG-3 (Human Placental) | 0.1 mM | ~1.45 | [2] |
| BzATP | Human Macrophages | 300 µM | Significant uptake | [6] |
| ATP | Human Macrophages | 2 mM | Significant uptake | [6] |
| Parameter | Agonist | Cell Line | Value (µM) | Reference |
| EC₅₀ | ATP | Human P2X7 in 1321N1 | Low mM range | [7] |
| EC₅₀ | BzATP | Rat P2X7 | 3.6 | [8] |
| EC₅₀ | BzATP | Human P2X7 | 7 | [8] |
| EC₅₀ | BzATP | Mouse P2X7 | 285 | [8] |
| IC₅₀ | GP-25 | Human P2X7 | 8.7 | [9] |
| IC₅₀ | GP-25 | Rat P2X7 | 24.4 | [9] |
Note: EC₅₀ and IC₅₀ values can vary significantly depending on the cell type, expression levels of the P2X7 receptor, and specific experimental conditions such as the composition of the assay buffer.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | - Cell death/necrosis independent of P2X7 activation- YO-PRO-1 concentration too high | - Ensure cell viability using a viability assay (e.g., Trypan Blue, Calcein AM).[2]- Optimize YO-PRO-1 concentration (titrate down). |
| Low or no signal | - Low or no P2X7 receptor expression- Inactive agonist- Suboptimal assay conditions | - Confirm P2X7 expression by Western blot or qPCR.- Use a fresh batch of agonist.- Optimize agonist concentration, incubation time, and temperature. |
| High well-to-well variability | - Inconsistent cell seeding- Edge effects in the 96-well plate | - Ensure even cell distribution during seeding.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Signal decreases over time | - Photobleaching of YO-PRO-1 | - Protect the plate from light during incubation and reading.- Minimize the exposure time during fluorescence measurement. |
Conclusion
The YO-PRO-1 dye uptake assay is a powerful and versatile tool for studying the activation of the P2X7 receptor by BzATP. Its simplicity, reproducibility, and adaptability to a high-throughput format make it an invaluable assay for basic research and for the screening of novel P2X7 receptor modulators in drug discovery programs. By following the detailed protocols and considering the potential pitfalls outlined in these application notes, researchers can obtain reliable and meaningful data on P2X7 receptor function.
References
- 1. benchchem.com [benchchem.com]
- 2. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ATP-gated P2X7 receptors require chloride channels to promote inflammation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. rndsystems.com [rndsystems.com]
- 9. Frontiers | Identification of a novel P2X7 antagonist using structure-based virtual screening [frontiersin.org]
Application Notes and Protocols for BzATP in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-(4-Benzoyl)benzoyl adenosine (B11128) 5'-triphosphate (BzATP) is a potent and selective agonist for the P2X7 receptor (P2X7R), a key player in the inflammatory cascade.[1] Activation of the P2X7R by BzATP mimics the action of extracellular ATP, a damage-associated molecular pattern (DAMP) released from stressed or dying cells.[1] This binding event triggers a cascade of downstream events, including the assembly of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18.[1] This makes BzATP an invaluable tool for inducing and studying acute inflammation in various in vivo mouse models, providing a platform to investigate inflammatory mechanisms and evaluate the efficacy of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for the use of BzATP in common mouse models of inflammation and neuropathic pain.
Mechanism of Action: P2X7R-Mediated Signaling
Binding of BzATP to the P2X7R, an ATP-gated ion channel, leads to the influx of Ca²⁺ and Na⁺ and the efflux of K⁺.[1] This ionic dysregulation is a critical signal for the activation of the NLRP3 inflammasome, a multiprotein complex that activates caspase-1.[1] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent mediators of inflammation.[1]
Data Presentation: BzATP Dosage and Administration in Murine Models
The following table summarizes various reported dosages and administration routes for BzATP in in vivo mouse models. It is crucial to perform dose-response studies to determine the optimal concentration for a specific animal model and experimental setup.
| Animal Model Context | Administration Route | BzATP Dose | Mouse/Rat Strain | Key Findings & Inflammatory Markers |
| General Inflammation | Intraperitoneal (i.p.) | 1 mg/kg (daily for 7 days) | C57BL/6J Mice | Increased oxygen consumption and energy metabolism.[1][2] |
| Systemic Inflammation | Intraperitoneal (i.p.) | 5 mg/kg | C57BL/6 Mice | Promoted P2X7R expression in the intestines after cecal ligation and puncture (CLP) induction.[3] |
| Neuropathic Pain | Intrathecal (i.t.) | 1-5 µg | Sprague-Dawley Rats | Not specified in the provided text. |
| Neuropathic Pain | Intrathecal (i.t.) | 10-100 nmol | Sprague-Dawley Rats | Not specified in the provided text. |
| Neuropathic Pain | Intradermal (s.c. into paw) | 100-1000 nmol | Rat | Produced acute paw flinching, similar to the formalin test.[4] |
| Local Inflammation (Paw Edema) | Subcutaneous (s.c. into paw) | 100 nmol/50 µL | C57BL/6 or BALB/c Mice | Induced paw edema.[1] |
| SGC & Neuronal Activation | Ganglionic Application | 5, 50, 500 µM | Pirt-GCaMP6s and GFAP-GCaMP6s Mice | Induced concentration-dependent activation of satellite glial cells (SGCs) and dorsal root ganglia (DRG) neurons.[5] |
| Retinal Astrocyte Activation | Intravitreal Injection | 250 µM | C57Bl/6J Mice | Upregulated markers of astrocyte activation (Gfap, Steap4, Vim, etc.).[6] |
| Skin Apoptosis | Local Topical Application | Not specified | Mice | Induced apoptosis in epidermal cells.[7] |
| Huntington's Disease Model | ex vivo corticostriatal slices | 50 µM | R6/2 Mice | Reduced synaptic transmission to a larger extent than in wild-type mice.[8][9] |
Experimental Protocols
BzATP-Induced Paw Edema for Local Inflammation
This protocol is designed to induce a localized acute inflammatory response in the mouse paw, which can be quantified by measuring the resulting edema.
Materials:
-
BzATP (Sigma-Aldrich or equivalent)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Plethysmometer or digital calipers
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Insulin syringes with 29-30G needles
Protocol:
-
Animal Acclimatization: Acclimatize mice to the experimental environment for at least 3 days prior to the experiment.
-
BzATP Preparation: Prepare a stock solution of BzATP in sterile saline. For a 100 nmol/50 µL dose, dissolve the appropriate amount of BzATP in saline.[1] Vortex to ensure complete dissolution. Prepare fresh on the day of the experiment.[1]
-
Baseline Measurement: Measure the baseline paw volume/thickness of the right hind paw of each mouse using a plethysmometer or calipers.[1]
-
BzATP Administration: Inject 50 µL of the BzATP solution subcutaneously into the plantar surface of the right hind paw.[1]
-
Paw Edema Measurement: Measure the paw volume/thickness at regular intervals (e.g., 30 min, 1, 2, 4, and 6 hours) post-injection.[1]
-
Data Analysis: Calculate the percentage increase in paw volume compared to the baseline for each time point.[1]
Intraperitoneal (i.p.) BzATP Administration for Systemic Inflammation
This protocol is suitable for studying systemic inflammatory responses and cytokine release.
Materials:
-
BzATP
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
C57BL/6J mice (15 weeks old)[1]
-
Tuberculin syringes with 27G needles
Protocol:
-
Animal Acclimatization: House mice in standard conditions with ad libitum access to food and water for at least one week before the experiment.[1]
-
BzATP Preparation: Dissolve BzATP in sterile PBS to the desired concentration (e.g., for a 1 mg/kg dose in a 25g mouse).[1]
-
Administration:
-
Monitoring and Sample Collection: Observe the mice for signs of inflammation or distress. Collect blood or tissues at predetermined time points for analysis of inflammatory markers (e.g., cytokines).
Intrathecal (i.t.) BzATP Administration for Neuropathic Pain Models
This protocol is for delivering BzATP directly to the spinal cord, often used in studies of neuropathic pain.
Materials:
-
BzATP
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe with a 30G needle
-
Anesthesia (e.g., isoflurane)
-
Appropriate mouse strain for the neuropathic pain model
Protocol:
-
Animal Preparation: Anesthetize the mouse.
-
Injection Site Identification: Palpate the mouse's back to locate the space between the L5 and L6 vertebrae.
-
BzATP Administration:
-
Carefully insert the Hamilton syringe needle into the intrathecal space.
-
A tail flick is often an indicator of correct needle placement.
-
Slowly inject the desired volume of BzATP solution (typically 5-10 µL).
-
-
Post-Injection Monitoring: Allow the mouse to recover from anesthesia on a warming pad. Monitor for any motor impairments or signs of distress. Behavioral testing for nociception (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia) can be performed at various time points post-injection.
Important Considerations
-
BzATP Stability: BzATP solutions should be prepared fresh for each experiment to ensure potency.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dose-Response: The optimal dose of BzATP can vary depending on the mouse strain, age, and the specific experimental endpoint. It is highly recommended to perform a dose-response study to determine the most effective and non-lethal concentration for your model.
-
Specificity: While BzATP is a potent P2X7R agonist, at high concentrations, it may also activate other P2X receptors.[5][11] The use of P2X7R-specific antagonists or P2X7R knockout mice can help confirm the specificity of the observed effects.[5][11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modulation of BzATP and formalin induced nociception: attenuation by the P2X receptor antagonist, TNP-ATP and enhancement by the P2X(3) allosteric modulator, cibacron blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Using BzATP to Study Satellite Glial Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satellite glial cells (SGCs) are flattened glial cells that ensheath the cell bodies of sensory neurons in the dorsal root ganglia (DRG), trigeminal ganglia, and autonomic ganglia.[1] Once considered passive support cells, SGCs are now recognized as active participants in sensory processing, particularly in chronic pain states. Following nerve injury or inflammation, SGCs become activated, a state characterized by morphological and biochemical changes, including the release of pro-inflammatory mediators.[2] A key player in SGC activation is the purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel.[2][3][4][5][6]
3'-O-(4-Benzoyl)benzoyl-ATP (BzATP) is a potent and highly effective agonist of the P2X7R.[3][4][5][6] Due to its high affinity and stability compared to ATP, BzATP serves as an invaluable pharmacological tool to selectively induce and study SGC activation.[7] These application notes provide detailed protocols and data for using BzATP to investigate SGC activation in vitro and in vivo, focusing on calcium signaling and cytokine release.
Application Overview
BzATP-mediated activation of P2X7R on SGCs triggers a cascade of intracellular events, making it a robust model for studying:
-
Neuron-Glia Communication: Investigating how signals from SGCs influence neuronal excitability.[3][4][5][6][7]
-
Pain Mechanisms: Elucidating the role of SGC activation in the development and maintenance of inflammatory and neuropathic pain.[8]
-
Inflammatory Responses: Characterizing the release of cytokines, chemokines, and other inflammatory mediators from activated SGCs.[8][9][10]
-
Drug Screening: Developing and testing novel therapeutic agents that target the P2X7R or downstream signaling pathways to modulate SGC activation.
Data Presentation: BzATP-Induced SGC Activation
The following tables summarize quantitative data from studies using BzATP to activate SGCs. These values can serve as a guide for experimental design.
Table 1: Concentration-Dependent SGC Activation by BzATP Measured by Calcium Imaging
| Animal Model | BzATP Concentration (µM) | Percentage of Activated SGCs (Mean ± SEM) | Fold Increase in Calcium Signal (Compared to Baseline) | Reference(s) |
|---|---|---|---|---|
| GFAP-GCaMP6s Mice (in vivo) | 5 | 15 ± 3% | 1.5 ± 0.2 | [11] |
| GFAP-GCaMP6s Mice (in vivo) | 50 | 45 ± 5% | 2.8 ± 0.4 | [11] |
| GFAP-GCaMP6s Mice (in vivo) | 100 | Not specified, but used as a moderate concentration for antagonist studies. | Not specified | [7] |
| GFAP-GCaMP6s Mice (in vivo) | 500 | 85 ± 7% | 5.2 ± 0.6 | [11] |
| Rat DRG Culture (in vitro) | 30 | Not specified | Significant increase in [Ca²⁺]i |[12] |
Table 2: Pharmacological Modulation of BzATP-Induced Responses
| Target | Modulator (Antagonist) | Concentration | Effect on BzATP (100 µM) Response | Animal Model | Reference |
|---|---|---|---|---|---|
| P2X7R | A438079 | 100 µM | Blocked SGC and neuronal responses | Pirt:GFAP-GCaMP6s Mice | [7] |
| P2X7R | Brilliant Blue G (BBG) | 1 µM | Inhibited [Ca²⁺]i increase in SGCs | Rat DRG Culture | [12] |
| Pannexin-1 | Probenecid | 1 mM | Reduced SGC and neuronal activation | Pirt:GFAP-GCaMP6s Mice | [7] |
| P2X3R | A317491 | 100 µM | Reduced neuronal activation (downstream of SGC activation) | Pirt:GFAP-GCaMP6s Mice |[7] |
Signaling Pathways and Experimental Workflows
BzATP/P2X7R Signaling Pathway in SGCs
Activation of P2X7R on SGCs by BzATP initiates a complex signaling cascade that leads to SGC activation and subsequent communication with adjacent neurons.
Caption: BzATP activates P2X7R on SGCs, leading to Ca²⁺ influx and cytokine release.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of BzATP on primary SGC cultures.
Caption: Workflow for studying BzATP-induced SGC activation in primary cultures.
Experimental Protocols
Protocol 1: Primary SGC Culture and BzATP Stimulation
This protocol describes the isolation and culture of primary SGCs from rat DRG, followed by stimulation with BzATP for downstream analysis.
Materials:
-
L-15 Medium
-
Collagenase Type IA
-
Trypsin
-
DMEM/F12 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Poly-L-lysine and Laminin-coated culture dishes
-
BzATP triethylammonium (B8662869) salt (Tocris, Sigma-Aldrich)
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
DRG Dissection: Euthanize adult rats according to approved institutional protocols. Dissect lumbar (L4-L6) DRGs and place them in ice-cold L-15 medium.
-
Enzymatic Digestion: Transfer DRGs to a solution of Collagenase (1 mg/mL) and Trypsin (0.25%) in PBS and incubate at 37°C for 30-45 minutes.
-
Mechanical Dissociation: Triturate the ganglia gently with a fire-polished Pasteur pipette in complete DMEM/F12 medium to obtain a single-cell suspension.
-
Cell Plating: Plate the cell suspension onto poly-L-lysine/laminin-coated dishes. Neurons and SGCs will be attached, with SGCs surrounding the neuronal cell bodies. For purified SGC cultures, additional purification steps (e.g., differential adhesion or immunomagnetic sorting) may be required.
-
Culturing: Maintain cells at 37°C in a 5% CO₂ incubator. Allow cells to stabilize for 24-48 hours before experiments.
-
BzATP Stimulation: Prepare a stock solution of BzATP in sterile water. On the day of the experiment, replace the culture medium with a serum-free medium or a buffered salt solution (e.g., HBSS).
-
Add BzATP to the desired final concentration (e.g., 30-100 µM). For antagonist studies, pre-incubate the cells with the antagonist for 15-30 minutes before adding BzATP.
-
Incubate for the desired time, depending on the downstream assay (seconds to minutes for calcium imaging, hours for cytokine release).
Protocol 2: Measuring SGC Activation via Calcium Imaging
This protocol uses fluorescent calcium indicators to measure changes in intracellular calcium ([Ca²⁺]i) in SGCs following BzATP application.
Materials:
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Cultured SGCs on glass-bottom dishes
-
Fluorescence microscope with a camera and software for time-lapse imaging
Procedure:
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (2-5 µM) with 0.02% Pluronic F-127 in HBSS.
-
Remove culture medium from the cells and wash gently with HBSS.
-
Add the loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells 2-3 times with HBSS to remove excess dye and allow 15-20 minutes for de-esterification of the dye within the cells.
-
Imaging: Mount the dish on the microscope stage. Acquire a baseline fluorescence recording for 1-2 minutes before stimulation.
-
Stimulation and Recording: Add BzATP solution to the dish while continuously recording. Capture images every 2-10 seconds for 5-10 minutes to record the full calcium transient.
-
Data Analysis: Select regions of interest (ROIs) corresponding to individual SGCs. Quantify the change in fluorescence intensity over time. Data are typically expressed as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
Protocol 3: Quantifying Inflammatory Cytokine Release
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of a specific cytokine (e.g., TNF-α) released into the culture supernatant following SGC activation by BzATP.
Materials:
-
Cultured SGCs in multi-well plates
-
BzATP
-
Commercial ELISA kit for the cytokine of interest (e.g., rat TNF-α)
-
Plate reader
Procedure:
-
Cell Preparation: Culture SGCs in 24- or 48-well plates until they reach the desired confluency.
-
Stimulation: Replace the culture medium with a low-serum or serum-free medium.
-
Add BzATP to treatment wells at the desired concentration (e.g., 100 µM). Include vehicle-only wells as a negative control.
-
Incubate the plates at 37°C for a suitable period to allow for cytokine synthesis and release (typically 4-24 hours).
-
Supernatant Collection: Carefully collect the culture supernatant from each well without disturbing the cells. Centrifuge the supernatant briefly to pellet any cellular debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatants and standards to an antibody-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Data Acquisition: Read the absorbance of each well using a plate reader at the wavelength specified in the kit protocol.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in each experimental sample (pg/mL or ng/mL). The release of pro-inflammatory cytokines like TNF-α is expected to increase significantly after BzATP stimulation.[8][13]
References
- 1. The ATP-P2X7 Signaling Pathway Participates in the Regulation of Slit1 Expression in Satellite Glial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stars.library.ucf.edu [stars.library.ucf.edu]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo [ouci.dntb.gov.ua]
- 6. merckmillipore.com [merckmillipore.com]
- 7. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of P2X7 receptor in satellite glial cells contributes to electroacupuncture's analgesia in rats with CFA-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The human P2X7 receptor alters microglial morphology and cytokine secretion following immunomodulation [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Activation of P2X7 receptors in glial satellite cells reduces pain through downregulation of P2X3 receptors in nociceptive neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiological and pathological functions of P2X7 receptor in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Application of BzATP in glioma cell proliferation and migration assays.
Introduction
3'-O-(4-benzoyl)benzoyl adenosine (B11128) 5'-triphosphate (BzATP) is a potent and selective agonist for the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2] In the context of glioma, the most aggressive form of brain tumor, the P2X7R has emerged as a significant modulator of tumor progression.[3][4] Studies have demonstrated that P2X7R is often upregulated in glioma cells, and its expression level can correlate with the tumor grade.[1] Activation of P2X7R by BzATP has been shown to promote glioma cell proliferation and migration, key processes in tumor growth and invasion.[1][5] This makes BzATP an invaluable tool for researchers studying the molecular mechanisms of glioma progression and for professionals in drug development seeking to identify novel therapeutic targets.
Mechanism of Action
The pro-proliferative and pro-migratory effects of BzATP in glioma cells are primarily mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway.[1][5] Upon binding of BzATP to the P2X7R, the ion channel opens, leading to an influx of Ca²⁺. This increase in intracellular calcium concentration triggers a downstream signaling cascade that results in the phosphorylation and activation of ERK (p-ERK).[5] Activated ERK then translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and motility. This is evidenced by the increased expression of Proliferating Cell Nuclear Antigen (PCNA), a key marker of cell proliferation, following BzATP treatment.[1][5] The effects of BzATP can be blocked by specific P2X7R antagonists, such as Brilliant Blue G (BBG), or by inhibitors of the MEK/ERK pathway, such as PD98059, confirming the specificity of this signaling axis.[1][5]
Data Presentation: Quantitative Effects of BzATP
The following tables summarize the quantitative data from studies investigating the effects of BzATP on glioma cell lines.
Table 1: Effect of BzATP on Glioma Cell Proliferation
| Cell Line | BzATP Concentration | Incubation Time | Observed Effect | Reference |
| U87 & U251 | 10 µM | 24 hours | Significant increase in proliferation | [1] |
| U87 & U251 | 100 µM | 24 hours | Peak proliferation effect | [1] |
| U87 & U251 | 100 µM | 24 hours | ~1.6-fold increase in proliferation vs. control | [5] |
| M059J | 100 µM | 24 hours | Significant decrease in cell viability (~74.4% reduction) | [6] |
| U-138 MG & U-251 MG | 100 µM | 24 hours | No significant alteration in cell viability | [6] |
Table 2: Effect of BzATP on Glioma Cell Migration
| Cell Line | Assay Type | BzATP Concentration | Observed Effect | Reference |
| U87 & U251 | Not Specified | Not Specified | Significantly increased migration | [1] |
| Glioma Stem Cells | Invasion Assay | 200 µM | Increased invasiveness | [2] |
| Various | Scratch Wound | Not Specified | Enhanced cell migration | [7] |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: BzATP-P2X7R signaling cascade in glioma cells.
Caption: Workflow for MTT-based cell proliferation assay.
Caption: Workflow for scratch (wound healing) migration assay.
Experimental Protocols
Protocol 1: Glioma Cell Culture
-
Cell Lines: Human glioblastoma cell lines U87-MG and U251-MG are commonly used.
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells, centrifuge, and resuspend in fresh medium for plating.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures cell viability as an indicator of proliferation.
-
Cell Seeding: Plate 5,000-10,000 glioma cells per well in a 96-well flat-bottom plate in 100 µL of culture medium.
-
Adherence: Incubate the plate for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of BzATP (e.g., 0, 5, 10, 50, 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the corresponding BzATP solution or control medium.
-
Incubation: Incubate the cells for the desired period, typically 24 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated groups to the control (untreated) group to determine the relative cell proliferation.
Protocol 3: Cell Migration (Wound Healing/Scratch) Assay
This assay assesses two-dimensional cell migration.
-
Cell Seeding: Plate glioma cells in a 6-well plate and grow them to form a fully confluent monolayer.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch down the center of the monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with serum-free or low-serum (e.g., 1% FBS) medium. Add BzATP to the treatment wells at the desired concentration (e.g., 100 µM). Use medium without BzATP as a control.
-
Imaging (Time 0): Immediately capture images of the scratch in marked regions using a microscope with a camera. This is the baseline (T=0).
-
Incubation: Place the plate back in the 37°C incubator.
-
Final Imaging: After a set time (e.g., 24 hours), capture images of the same marked regions.
-
Analysis: Measure the area of the scratch at T=0 and the final time point using software like ImageJ. Calculate the percentage of wound closure to quantify cell migration.
-
Wound Closure % = [(Area_T0 - Area_Tfinal) / Area_T0] x 100
-
Protocol 4: Cell Invasion (Transwell/Boyden Chamber) Assay
This assay measures the ability of cells to migrate through an extracellular matrix barrier.[8][9]
-
Chamber Preparation: Use Transwell inserts (8 µm pore size) coated with a thin layer of Matrigel (a reconstituted basement membrane). Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions, typically with serum-free medium for 2 hours at 37°C.
-
Chemoattractant: Add 500 µL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Preparation: Harvest glioma cells and resuspend them in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL.
-
Cell Seeding: Remove the rehydration medium from the inserts. Add 200 µL of the cell suspension to the upper chamber of each insert. Add BzATP at the desired final concentration to the cell suspension in the treatment wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.
-
Fixing and Staining: Fix the cells that have invaded to the bottom of the membrane with 4% paraformaldehyde for 10 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Take pictures of the stained cells on the underside of the membrane using a microscope. Count the number of invaded cells in several random fields of view to quantify invasion.
References
- 1. Involvement of P2X7 Receptor in Proliferation and Migration of Human Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upregulation of Epithelial-To-Mesenchymal Transition Markers and P2X7 Receptors Is Associated to Increased Invasiveness Caused by P2X7 Receptor Stimulation in Human Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of P2X7 Receptor in Proliferation and Migration of Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression and Functional Role of the P2X7 Receptor in Glioma Models and Tissues: A Systematic Review [mdpi.com]
- 8. Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
Application Notes and Protocols for Studying Corticostriatal Synaptic Transmission with BzATP
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed guide for utilizing the P2X7 receptor agonist, 2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate (BzATP), to investigate corticostriatal synaptic transmission. This document includes comprehensive experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
The corticostriatal pathway, a critical component of the basal ganglia circuitry, is integral to motor control, learning, and decision-making. Dysregulation of this pathway is implicated in various neurological and psychiatric disorders. BzATP is a potent agonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2][3][4] Activation of P2X7R can modulate neurotransmitter release and synaptic plasticity, making BzATP a valuable tool for probing corticostriatal function.[1][5] This document outlines methods to study the effects of BzATP on synaptic transmission in this crucial brain circuit.
Data Presentation
The following tables summarize the quantitative data on the effects of BzATP on corticostriatal synaptic transmission, compiled from ex vivo electrophysiology studies.
Table 1: Effect of BzATP on Field Potential (FP) Amplitude in Corticostriatal Slices
| Animal Model | BzATP Concentration (µM) | Duration of Application (min) | Effect on FP Amplitude (% of baseline) | Antagonist Effect | Reference |
| Wild-Type (WT) Mice | 30 | Not specified | Ineffective | Not applicable | [1] |
| Wild-Type (WT) Mice | 50 | 20 | 82.08 ± 8.12% (not statistically significant) | Not prevented by OxATP (10 µM) | [1] |
| R6/2 Mice (Huntington's Disease model) | 50 | 20 | 47.27 ± 10.61% (statistically significant reduction) | Not prevented by OxATP (10 µM), but blocked by DPCPX (A1R antagonist) | [1][2] |
Table 2: Effect of BzATP on Spontaneous and Miniature Excitatory Postsynaptic Currents (sEPSCs/mEPSCs)
| Preparation | BzATP Concentration (µM) | Effect on sEPSC/mEPSC Frequency | Effect on sEPSC/mEPSC Amplitude | Antagonist Effect | Reference |
| Rat Locus Coeruleus Neurons | 300 | Increase | No significant change | Prevented by PPADS (30 µM) and Brilliant Blue G | [5] |
| Rat Hippocampal and Midbrain Slices | Not specified | Increase | Not specified | Not specified | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of BzATP in Corticostriatal Terminals
BzATP primarily acts on P2X7 receptors, which are ligand-gated ion channels.[3][4] However, studies have shown that its effects on corticostriatal synaptic transmission can also be mediated by the adenosine (B11128) A1 receptor (A1R) following enzymatic hydrolysis of BzATP to Bz-adenosine.[1][2]
Caption: Signaling pathway of BzATP at the corticostriatal synapse.
Experimental Workflow for Electrophysiological Recording
The following diagram outlines the typical workflow for studying the effects of BzATP on corticostriatal synaptic transmission using brain slice electrophysiology.
Caption: Experimental workflow for brain slice electrophysiology.
Experimental Protocols
Corticostriatal Slice Preparation and Electrophysiology
This protocol is adapted from methodologies described for recording synaptic transmission in corticostriatal brain slices.[6][7]
Materials:
-
Rodent model (e.g., mouse or rat)
-
Vibratome
-
Artificial cerebrospinal fluid (ACSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.2 MgCl₂, 1.2 NaH₂PO₄, 2.4 CaCl₂, 10 glucose, and 25 NaHCO₃. The solution should be bubbled with 95% O₂–5% CO₂.
-
Recovery chamber
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulator, recording electrodes)
-
BzATP (Sigma-Aldrich)
-
P2X7R antagonist (e.g., Oxidized ATP - OxATP, Sigma-Aldrich)
-
A1R antagonist (e.g., 8-cyclopentyl-1,3-dipropylxanthine (B13964) - DPCPX)
Procedure:
-
Anesthetize and sacrifice the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated ACSF.
-
Prepare coronal or parasagittal corticostriatal slices (240-280 µm thick) using a vibratome.[6]
-
Transfer the slices to a recovery chamber containing oxygenated ACSF at room temperature for at least 1 hour before recording.[6]
-
Place a single slice in the recording chamber, continuously perfused with oxygenated ACSF at a constant flow rate.
-
Position a stimulating electrode in the cortical region and a recording electrode in the dorsal striatum to record field potentials (FPs) or whole-cell postsynaptic currents (PSCs).
-
Deliver electrical stimuli to evoke synaptic responses. For paired-pulse protocols, deliver two consecutive pulses with a 50 ms (B15284909) inter-stimulus interval.[1]
-
Record a stable baseline of synaptic responses for at least 15-20 minutes.
-
Bath-apply BzATP at the desired concentration (e.g., 50 µM) for a specified duration (e.g., 20 minutes).[1]
-
Record the synaptic responses during and after BzATP application.
-
For antagonist studies, pre-incubate the slice with the antagonist (e.g., 10 µM OxATP for 30 minutes) before co-application with BzATP.[1]
-
Analyze the changes in FP amplitude, paired-pulse ratio (PPR), or PSC frequency and amplitude. An increase in PPR suggests a presynaptic mechanism of action.[1][2]
Calcium Imaging of BzATP-Evoked Responses
This protocol provides a general framework for imaging calcium dynamics in response to BzATP in corticostriatal neurons or glia, based on established in vivo and in vitro calcium imaging techniques.[8][9][10][11][12][13]
Materials:
-
Genetically encoded calcium indicators (GECIs) (e.g., GCaMP) expressed in specific cell types or brain regions.
-
Two-photon microscope for in vivo imaging or a fluorescence microscope for in vitro imaging.
-
BzATP
-
P2X7R antagonist (e.g., A438079)
-
Perfusion system for drug delivery.
Procedure:
-
Prepare the animal for in vivo imaging (e.g., cranial window implantation over the striatum) or prepare primary cell cultures or brain slices.
-
Identify cells expressing the calcium indicator.
-
Acquire a baseline of spontaneous calcium activity.
-
Apply BzATP to the preparation. For in vivo studies, this can be done via local application to the ganglion.[12][13] For in vitro studies, bath application is common. A concentration range of 5-500 µM can be tested.[8][12][13]
-
Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
To confirm the involvement of P2X7R, pre-treat the preparation with a selective antagonist like A438079 before BzATP application.[13]
-
Analyze the percentage of activated cells and the fold increase in the calcium signal compared to baseline.[8]
Immunohistochemistry for P2X7 Receptor Localization
This protocol describes the localization of P2X7 receptors in the striatum using immunohistochemistry.[14][15][16]
Materials:
-
Fixed brain tissue (e.g., paraformaldehyde-fixed).
-
Cryostat or vibratome for sectioning.
-
Primary antibody against P2X7R.
-
Fluorescently labeled secondary antibody.
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Mounting medium with DAPI.
-
Fluorescence or confocal microscope.
Procedure:
-
Perfuse the animal with saline followed by 4% paraformaldehyde.
-
Post-fix the brain in 4% paraformaldehyde overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain into 30-40 µm thick coronal sections containing the striatum.
-
Rinse the sections in PBS.
-
Perform antigen retrieval if necessary (e.g., incubation in sodium citrate (B86180) buffer at 95°C).[16]
-
Block non-specific binding by incubating the sections in blocking solution for 1-2 hours.
-
Incubate the sections with the primary anti-P2X7R antibody overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash the sections in PBS.
-
Mount the sections on slides with a mounting medium containing DAPI to counterstain cell nuclei.
-
Image the sections using a fluorescence or confocal microscope to visualize the localization of P2X7 receptors in the striatum. Double-labeling with cell-type-specific markers (e.g., NeuN for neurons) can identify the cells expressing P2X7R.[15]
Conclusion
The protocols and data presented here provide a comprehensive framework for investigating the role of P2X7R activation by BzATP in modulating corticostriatal synaptic transmission. These methods can be adapted to explore the effects of novel P2X7R modulators and to understand the involvement of this signaling pathway in the pathophysiology of various neurological disorders.
References
- 1. Frontiers | P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Shaping of Corticostriatal Synaptic Activity by Acute Fasting [mdpi.com]
- 7. A rat brain slice preparation for characterizing both thalamostriatal and corticostriatal afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Literature Insight | Combining Optogenetics, Calcium Imaging, and Retrograde Viral Tracing in Organoids: Decoding Cortico-Striatal Circuit Connectivity [ebraincase.com]
- 11. researchgate.net [researchgate.net]
- 12. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Immunohistochemistry of Human Brain Striatum: ciliation of cholinergic neurons and astrocytes [protocols.io]
Troubleshooting & Optimization
Troubleshooting BzATP triethylammonium salt solubility in buffers.
Technical Support Center: BzATP Triethylammonium (B8662869) Salt
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BzATP triethylammonium salt, focusing on solubility issues in buffers and experimental setup.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What could be the issue?
A1: Several factors can affect the solubility of BzATP in aqueous buffers:
-
Buffer Composition: While BzATP is soluble in water and PBS, certain buffer components can interfere with its solubility. Divalent cations (like Ca²⁺ and Mg²⁺) can impact P2X7 receptor activation and may influence the behavior of BzATP in solution[1].
-
pH: Ensure the pH of your buffer is appropriate. A standard physiological pH of 7.2-7.4 is commonly used.
-
Concentration: You may be attempting to dissolve the salt at a concentration that exceeds its solubility limit in that specific buffer. Refer to the solubility data table below.
-
Temperature: Dissolution can be aided by gentle warming or sonication. For instance, some suppliers recommend sonication to achieve higher concentrations in water or DMSO[2].
Q2: I observed a precipitate in my BzATP stock solution after storing it in the freezer. Is it still usable?
A2: Yes, it is likely still usable. It is recommended to equilibrate the solution to room temperature and ensure it is free of precipitate before use[3]. If a precipitate is present, you can try gentle vortexing or sonication to redissolve it. To prevent this, ensure you are not exceeding the solubility limit at the storage temperature and consider preparing smaller aliquots to avoid repeated freeze-thaw cycles[4][5].
Q3: The biological activity of my BzATP seems lower than what is reported in the literature. Why might this be?
A3: Reduced potency can stem from several sources:
-
Solution Stability: BzATP solutions, especially at working dilutions, should be prepared fresh for each experiment when possible[3]. If stored, they should be kept at -20°C for no longer than a month or at -80°C for longer periods (up to a year)[2][4][5].
-
Presence of Serum/Proteins: Serum constituents, particularly bovine serum albumin (BSA), can bind to BzATP and reduce its effective concentration, thereby lowering its apparent potency at P2X7 receptors[6]. If your experimental medium contains serum or albumin, you may need to use higher concentrations of BzATP.
-
Divalent Cations: The activity of the P2X7 receptor, a primary target of BzATP, can be inhibited by divalent cations. Some experiments use calcium- and magnesium-free media to achieve maximal receptor activation[1].
-
Hydrolysis: In some experimental settings, BzATP can be hydrolyzed to Bz-adenosine, which may activate other receptors, like adenosine (B11128) A1 receptors, leading to confounding effects[7].
Q4: How should I prepare and store my BzATP stock solutions?
A4: For optimal results, prepare a high-concentration stock solution in a solvent like sterile water or DMSO.
-
Storage of Solid: The solid salt should be stored at -20°C and is stable for at least three to four years[2][5][8].
-
Storage of Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles[4][5]. Store these aliquots at -20°C for up to one month or -80°C for up to one year[2][3][4][5].
Quantitative Data Summary
The solubility of this compound can vary based on the solvent and specific supplier. The data below is a summary from multiple sources.
| Solvent | Concentration | Notes | Citations |
| Water | ≥ 50 mg/mL | Sonication is recommended to achieve higher concentrations. | [2] |
| Water | 100 mg/mL | [5][9] | |
| DMSO | 14 - 50 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Warming may be required. | [2][4][5][8] |
| PBS (pH 7.2) | 10 mg/mL | [8] | |
| In Vivo Formulation | 2 - 2.5 mg/mL | Typically a mix of DMSO, PEG300, Tween 80, and Saline. | [2][4][9] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM BzATP Stock Solution in Water
-
Calculate Mass: Use the batch-specific molecular weight (MW) found on the product vial or Certificate of Analysis (typically ~1019 g/mol )[3][10]. For 1 mL of a 50 mM solution, you would need: Mass (mg) = 50 mmol/L * 1 L/1000 mL * 1 mL * 1019 g/mol * 1000 mg/g = 50.95 mg
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the powder to the desired volume of sterile, nuclease-free water.
-
Mixing: Vortex thoroughly. If full dissolution is not immediate, use a sonicator bath for 5-10 minutes, or until the solution is clear[2].
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C[4][5].
Protocol 2: P2X7 Receptor Activation Assay using a Fluorescent Dye (e.g., YO-PRO-1)
This protocol provides a general workflow for measuring P2X7 receptor-mediated pore formation.
-
Cell Preparation: Plate cells expressing P2X7 receptors in a suitable multi-well plate (e.g., 96-well black, clear bottom) and culture until they reach the desired confluency.
-
Buffer Preparation: Prepare an appropriate assay buffer. For maximal P2X7 activation, a low-divalent cation buffer (e.g., a HEPES-based saline solution) may be required[1][11].
-
Dye Loading: Wash the cells with the assay buffer. Add the fluorescent dye (e.g., YO-PRO-1) at the recommended concentration to the cells and incubate as required.
-
Agonist Preparation: Prepare serial dilutions of BzATP in the assay buffer from your stock solution. Remember to prepare these fresh.
-
Activation and Measurement: Add the different concentrations of BzATP to the wells. Measure the fluorescence intensity at appropriate intervals using a fluorescence plate reader. The large pore formation characteristic of P2X7 activation is a relatively slow process, so incubation times of 15-60 minutes may be necessary[12].
-
Data Analysis: Subtract background fluorescence and plot the fluorescence intensity against the BzATP concentration. Fit the data to a dose-response curve to determine the EC₅₀ value[12].
Visualizations
Caption: Workflow for preparing BzATP solutions.
Caption: Troubleshooting guide for BzATP solubility.
Caption: Simplified P2X7 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | P2X receptor agonist | TargetMol [targetmol.com]
- 3. This compound | P2X7 receptor Agonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease [frontiersin.org]
- 8. caymanchem.com [caymanchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. bio-techne.com [bio-techne.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: P2X7 Receptor Agonist Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low potency of the P2X7 receptor agonist, BzATP, in mouse cell lines.
Frequently Asked Questions (FAQs)
Q1: Why is BzATP showing a weaker effect on my mouse cells compared to what is reported for human or rat cells?
A1: This is a well-documented phenomenon rooted in the genetic differences of the P2X7 receptor (P2X7R) across species. The mouse P2X7R inherently exhibits a significantly lower affinity for BzATP compared to its human and rat counterparts.[1][2][3][4] This difference in sensitivity can be as much as 80- to 100-fold.[2][3]
Q2: What is the molecular reason for the lower potency of BzATP on mouse P2X7R?
A2: The difference in potency is primarily due to variations in key amino acid residues within the agonist-binding ectodomain of the P2X7 receptor.[2][4] Specifically, two residues in the rat receptor (Lysine 127 and Asparagine 284) that are crucial for high-affinity BzATP binding are different in the mouse receptor (Alanine 127 and Aspartic acid 284).[4]
Q3: Could the expression level of the P2X7 receptor on my cells be a factor?
A3: Absolutely. The magnitude of the response to BzATP is directly correlated with the cell surface expression level of the P2X7 receptor.[5] Different mouse cell lines, and even different subpopulations of primary cells, can have vastly different P2X7R expression levels, which will influence their sensitivity to agonists.[5][6]
Q4: Can my experimental media components affect BzATP potency?
A4: Yes, components in your cell culture media can significantly impact the apparent potency of BzATP. Bovine Serum Albumin (BSA) and fetal bovine serum (FBS) can bind to BzATP, reducing its effective concentration available to the receptor.[7][8] Furthermore, FBS contains ecto-nucleotidases that can degrade ATP and may also affect BzATP stability.[7][8][9]
Q5: How stable is BzATP in my experimental setup?
A5: BzATP solutions can be unstable, particularly at 37°C in aqueous solutions, with a half-life that can be as short as 30-60 minutes.[9] Degradation can be accelerated by enzymes present in serum.[9] It is crucial to use freshly prepared solutions and handle the compound according to the manufacturer's instructions.[10][11]
Troubleshooting Guide: Low BzATP Potency
If you are observing lower-than-expected potency of BzATP in your mouse cell line, follow this troubleshooting guide.
Problem Area 1: Species-Specific Receptor Sensitivity
This is the most common reason for low BzATP potency in mouse systems.
Troubleshooting Steps:
-
Increase BzATP Concentration: You will likely need to use significantly higher concentrations of BzATP for mouse cells than what is reported for rat or human cells. Consult the data table below for typical EC50 values.
-
Review Literature for Your Cell Line: Search for studies that have used your specific mouse cell line to determine the range of effective BzATP concentrations.
-
Consider a Positive Control: If possible, use a rat or human cell line known to express P2X7R as a positive control to confirm the activity of your BzATP stock.
Problem Area 2: P2X7 Receptor Expression
Low or absent receptor expression will lead to a weak or null response.
Troubleshooting Steps:
-
Confirm P2X7R Expression: Verify the presence of the P2X7 receptor in your mouse cell line at both the mRNA and protein level.
-
Methodologies: Use qPCR to check for P2rx7 gene expression and Western Blot or Flow Cytometry to confirm protein expression on the cell surface.[12]
-
-
Select a High-Expressing Clone: If you are working with a heterogeneous cell line, consider clonal selection or using a cell line known for high P2X7R expression (e.g., certain macrophage or microglia cell lines).
Problem Area 3: Experimental Conditions & Reagents
Your assay conditions and reagent integrity can dramatically alter results.
Troubleshooting Steps:
-
Assess Media Components:
-
Check Reagent Integrity:
-
Optimize Agonist Concentration: Perform a full dose-response curve to determine the optimal concentration range for your specific cell line and assay conditions.[12]
Quantitative Data Summary
The potency of BzATP, measured by its half-maximal effective concentration (EC50), varies significantly between species.
| Species | Receptor Type | Assay Type | EC50 (µM) | Reference(s) |
| Mouse | Recombinant P2X7R | Membrane Currents / Ca²⁺ Influx | ~285 | [1][2][4] |
| Mouse | Recombinant P2X7R | YO-PRO-1 Uptake | ~11.7 | [4] |
| Mouse | Native P2X7R | Synaptic Transmission | 30-50 (ineffective at 30) | [14] |
| Rat | Recombinant P2X7R | Membrane Currents / Ca²⁺ Influx | ~3.6 | [1][2][4] |
| Human | Recombinant P2X7R | - | ~7 | [1] |
| Human | Recombinant P2X7R | - | ~20 | [15] |
Note: EC50 values are highly dependent on the specific cell type and experimental conditions used.[4]
Visualizations
Logical Troubleshooting Workflow
This diagram outlines the decision-making process for troubleshooting low BzATP potency.
Caption: A logical workflow for troubleshooting unexpected experimental results.
P2X7R Signaling Pathway
Activation of the P2X7 receptor by BzATP initiates several downstream signaling events.
Caption: Simplified P2X7R activation and downstream signaling cascade.
Detailed Experimental Protocols
Protocol 1: Verification of P2X7R-Mediated Pore Formation via YO-PRO-1 Uptake
This fluorescence-based assay measures the formation of large pores in the cell membrane, a hallmark of P2X7R activation.
A. Materials:
-
Mouse cell line of interest
-
96-well black, clear-bottom tissue culture plates
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
YO-PRO-1 Iodide Stock Solution: 1 mM in DMSO
-
YO-PRO-1 Staining Solution: Dilute stock to 1-5 µM in Assay Buffer just before use.
-
BzATP Stock Solution: Prepare a series of concentrations in Assay Buffer.
B. Procedure:
-
Cell Preparation: Seed your mouse cells in a 96-well plate and grow to 80-90% confluency.[4]
-
Wash: Gently wash the cells once with pre-warmed (37°C) Assay Buffer.[4]
-
Staining: Add 100 µL of YO-PRO-1 Staining Solution to each well and incubate for 10-20 minutes at 37°C.[4]
-
Agonist Stimulation: Add 50 µL of the desired BzATP concentrations to the appropriate wells. Include a "no agonist" control.
-
Signal Detection: Immediately measure fluorescence intensity using a microplate reader (excitation ~491 nm, emission ~509 nm).[4] Take readings every 1-2 minutes for 30-60 minutes to generate a kinetic curve.
C. Data Analysis:
-
Subtract the background fluorescence from wells with no cells.
-
Normalize the data to the "no agonist" control wells.
-
Plot the fluorescence intensity over time. The rate of dye uptake is indicative of P2X7R activity.
-
For dose-response curves, plot the fluorescence at a specific, late time point against the BzATP concentration and fit the data to determine the EC50.
Protocol 2: Western Blot for P2X7R Protein Expression
This protocol allows for the confirmation and semi-quantitative analysis of P2X7R protein in your cell line.
A. Materials:
-
Mouse cell line of interest
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Validated anti-P2X7R antibody.
-
Secondary Antibody: HRP-conjugated anti-species IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
B. Procedure:
-
Cell Lysis: Wash cells with cold PBS, then lyse by adding cold Lysis Buffer. Scrape cells, incubate on ice for 30 minutes, and centrifuge at high speed to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and load onto an SDS-PAGE gel. Include a positive control cell lysate if available.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-P2X7R antibody overnight at 4°C, diluted in Blocking Buffer according to the manufacturer's recommendation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The mouse P2X7R protein runs at approximately 75 kDa.[2]
-
Loading Control: Probe the same membrane for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
References
- 1. rndsystems.com [rndsystems.com]
- 2. physoc.org [physoc.org]
- 3. Amino acid residues in the P2X7 receptor that mediate differential sensitivity to ATP and BzATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. P2X7 receptor expression levels determine lethal effects of a purine based danger signal in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum constituents can affect 2'-& 3'-O-(4-benzoylbenzoyl)-ATP potency at P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease [frontiersin.org]
- 15. P2X7 Receptor-Related Genetic Mouse Models – Tools for Translational Research in Psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate)
This guide provides detailed information and troubleshooting advice for the storage and stability of BzATP stock solutions to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing BzATP stock solutions?
A1: The choice of solvent depends on your experimental needs. BzATP is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water.[1][2][3][4] For long-term storage, DMSO is generally preferred. When using DMSO, it is critical to use a fresh, anhydrous grade, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of BzATP.[1][2] If your experimental protocol is sensitive to organic solvents, aqueous solutions can be prepared, but they have limited stability.[5][6]
Q2: How should I store the solid BzATP powder?
A2: Upon receipt, the solid BzATP powder should be stored at -20°C.[7][8] Under these conditions, it is stable for at least three to four years.[1][4][6][7]
Q3: What are the recommended storage conditions for BzATP stock solutions?
A3: For optimal stability, stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored frozen.[1][2][5] Storage at -80°C is recommended for long-term stability, preserving the solution for up to a year.[1][4] For shorter periods, storage at -20°C is viable for about one month.[1][2][3]
Q4: How stable are aqueous solutions of BzATP?
A4: Aqueous solutions of BzATP are not recommended for long-term storage.[5] It is best to prepare these solutions fresh on the day of use.[3] If storage is necessary, some suppliers suggest that aqueous solutions should not be kept for more than one day.[6]
Q5: Can I subject my BzATP stock solution to multiple freeze-thaw cycles?
A5: It is strongly advised to avoid repeated freeze-thaw cycles.[1][2][5] The best practice is to aliquot the stock solution into smaller, single-use volumes after preparation. This ensures that you only thaw the amount needed for each experiment, preserving the integrity of the remaining stock.
Troubleshooting Guide
Problem: My BzATP solution appears cloudy or has visible precipitate.
-
Possible Cause 1: Incomplete Dissolution. BzATP may require assistance to fully dissolve, especially at higher concentrations.
-
Possible Cause 2: Precipitation after Freezing. The compound may have precipitated out of solution during storage.
-
Possible Cause 3: Hygroscopic DMSO. If using DMSO as a solvent, it may have absorbed moisture from the air, reducing the solubility of BzATP.[1][2]
Problem: I am not observing the expected biological effect in my cell-based assay.
-
Possible Cause 1: BzATP Degradation. The stock solution may have degraded due to improper storage, excessive freeze-thaw cycles, or age. Aqueous solutions are particularly prone to degradation.[5][6]
-
Possible Cause 2: Enzymatic Degradation in Culture. Ecto-nucleotidases present on the cell surface can rapidly degrade extracellular ATP analogs like BzATP.[5]
-
Solution: Consider preparing fresh working solutions and minimizing the time between application and measurement. For longer-term experiments, the use of ecto-nucleotidase inhibitors, such as ARL 67156 (50-100 µM), may be necessary to maintain the effective concentration of BzATP.[5]
-
Data Presentation
Table 1: Solubility of BzATP
| Solvent | Maximum Reported Concentration | Notes |
| Water | 50 - 100 mg/mL[1][2][4] | May require sonication to dissolve.[2][4] |
| DMSO | 25 - 50 mg/mL[1][2][4] | Use of fresh, anhydrous DMSO is critical.[1][2] Warming and sonication can aid dissolution.[2] |
| PBS (pH 7.2) | ~10 mg/mL[6] | N/A |
| Ethanol | Insoluble[1] | N/A |
Table 2: Recommended Storage Conditions and Stability
| Format | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | ≥ 3 years[1][4][7] |
| Solution in DMSO | -80°C | Up to 1 year[1][4] |
| Solution in DMSO | -20°C | Up to 1 month[1][2][3] |
| Aqueous Solution | -20°C | Not recommended for long-term storage; use within one day if necessary.[5][6] |
Experimental Protocols
Protocol: Preparation of a 50 mM BzATP Stock Solution in DMSO
-
Pre-analysis: Before opening, allow the vial of solid BzATP to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Calculation: Use the batch-specific molecular weight found on the product's certificate of analysis for precise calculations. For this example, we will use a molecular weight of 816.6 g/mol (triethylammonium salt). To make 1 mL of a 50 mM stock, you would need:
-
Mass = 0.050 mol/L * 0.001 L * 816.6 g/mol = 0.0408 g = 40.8 mg
-
-
Dissolution: Aseptically add the calculated amount of solid BzATP to a sterile microcentrifuge tube. Add the required volume (e.g., 1 mL) of fresh, anhydrous-grade DMSO.[1][2]
-
Mixing: Vortex the solution thoroughly. If the solid does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.[2]
-
Aliquoting: Once the solution is clear and homogenous, dispense it into single-use, light-protected (amber) microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][2][4]
Visualizations
Caption: Workflow for preparing and storing BzATP stock solutions.
Caption: Troubleshooting logic for unexpected BzATP experimental results.
Caption: Simplified P2X7 receptor activation pathway by BzATP.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BzATP triethylammonium salt | P2X7 receptor Agonist | Hello Bio [hellobio.com]
- 4. This compound | P2X receptor agonist | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]
Technical Support Center: Minimizing BzATP Off-Target Effects on P2X Receptors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) while minimizing its off-target effects on P2X receptors other than its primary target, P2X7.
Frequently Asked Questions (FAQs)
Q1: What is BzATP and why is it used in P2X receptor research?
A1: BzATP is a potent agonist for P2X receptors, exhibiting a significantly higher potency for the P2X7 receptor compared to the endogenous agonist, ATP. This makes it a valuable tool for studying the activation and function of the P2X7 receptor, which is involved in various physiological and pathological processes, including inflammation, immune responses, and neuropathic pain.
Q2: What are the primary off-target effects of BzATP?
A2: While BzATP is a preferential P2X7 receptor agonist, it is not entirely selective and can activate other P2X receptor subtypes, most notably the P2X1 receptor, where it acts as a partial agonist.[1][2] It also shows activity at P2X2, P2X3, and P2X4 receptors, albeit with lower potency compared to P2X7.[3][4]
Q3: How stable is BzATP in experimental solutions?
A3: BzATP solutions should ideally be prepared fresh for each experiment. If storage is necessary, solutions can be stored at -20°C for up to one month. It is crucial to equilibrate the solution to room temperature and ensure no precipitation is present before use.[5] The stability of BzATP can be compromised in serum-containing media due to enzymatic degradation.[6]
Q4: How should I prepare and store BzATP stock solutions?
A4: BzATP is soluble in water and DMSO.[7][8] For long-term storage, it is recommended to store the powder at -20°C, where it can be stable for up to three years.[8] When preparing stock solutions in a solvent, they should be stored at -80°C for up to a year or at -20°C for one month.[7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[7]
Data Presentation: BzATP Potency at P2X Receptors
The following table summarizes the potency of BzATP across various human and rat P2X receptor subtypes, highlighting its selectivity profile.
| Receptor Subtype | Species | Potency (pEC50) | Potency (EC50 in µM) | Reference |
| P2X1 | Human | 8.74 | - | [3][4] |
| P2X2 | Human | 5.26 | - | [3][4] |
| P2X3 | Human | 7.10 | - | [3][4] |
| P2X2/3 | Human | 7.50 | - | [3][4] |
| P2X4 | Human | 6.19 | - | [3][4] |
| P2X7 | Human | 5.33 | 7 | [1][3][4] |
| P2X7 | Rat | - | 3.6 | [1] |
| P2X7 | Mouse | - | 285 | [1] |
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with BzATP.
Issue 1: High background fluorescence in imaging experiments.
-
Question: I am observing high background fluorescence in my calcium imaging or YO-PRO-1 uptake assay, making it difficult to detect a specific signal. What could be the cause and how can I fix it?
-
Answer: High background can stem from several sources. Here's a systematic approach to troubleshoot:
-
Autofluorescence: Check for inherent fluorescence from your cells or medium by imaging an unstained sample. If autofluorescence is high, consider using a different fluorescent dye with a longer wavelength (e.g., red or far-red).[4]
-
Excess Dye Concentration: Optimize the concentration of your fluorescent dye (e.g., Fluo-4 AM, YO-PRO-1) by performing a titration to find the lowest concentration that gives a robust signal-to-noise ratio.
-
Inadequate Washing: Ensure thorough washing of cells after dye loading to remove any unbound dye. Increase the number and duration of wash steps if necessary.[2]
-
Media Components: Phenol (B47542) red in cell culture media can be a source of background fluorescence. Switch to a phenol red-free medium for your experiments.
-
Plasticware: Standard plastic-bottom plates can exhibit significant fluorescence. For imaging applications, it is highly recommended to use glass-bottom or black-walled, clear-bottom microplates designed for fluorescence microscopy.[4]
-
Issue 2: No discernible response to BzATP application.
-
Question: I am not observing any response (e.g., calcium influx, dye uptake) after applying BzATP. What are the possible reasons?
-
Answer: A lack of response can be due to several factors related to the cells, the reagent, or the experimental setup:
-
Low P2X7 Receptor Expression: Confirm the expression of P2X7 receptors in your cell line or primary cells using techniques like qPCR, Western blot, or flow cytometry. It's good practice to include a positive control cell line known to express high levels of functional P2X7 receptors.
-
BzATP Degradation: As mentioned in the FAQs, BzATP can degrade, especially in serum-containing media.[6] Prepare fresh solutions and consider using serum-free media for the duration of the experiment.
-
Incorrect Agonist Concentration: The sensitivity to BzATP can vary significantly between species (see data table). Ensure you are using a concentration range appropriate for your experimental model. Perform a dose-response curve to determine the optimal concentration.
-
Cell Health: Unhealthy or overly confluent cells may not respond optimally. Ensure your cells are in a healthy state and at an appropriate density.
-
Instrument Settings: Verify that the settings on your fluorescence microscope or plate reader (e.g., excitation/emission wavelengths, gain, exposure time) are correctly configured for the specific fluorescent dye you are using.
-
Issue 3: Inconsistent or variable results between experiments.
-
Question: My results with BzATP are highly variable from one experiment to the next. How can I improve reproducibility?
-
Answer: Variability can be frustrating, but can often be minimized by standardizing your protocol:
-
Reagent Preparation: Always prepare fresh dilutions of BzATP and other critical reagents from a validated stock solution on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock.[5][7]
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including passage number, seeding density, and time in culture before the experiment.
-
Assay Conditions: Standardize all experimental parameters, such as incubation times, temperatures, and washing steps.
-
Agonist Application: Use an automated dispenser for agonist addition in plate-based assays to ensure simultaneous and consistent application across all wells.[1]
-
Lot-to-Lot Variability: If you suspect variability in your BzATP or other reagents, test a new lot against the old one in a side-by-side comparison. Always purchase reagents from a reputable supplier.
-
Experimental Protocols
Detailed Methodology 1: Calcium Imaging Assay for P2X Receptor Activation
This protocol outlines the steps for measuring intracellular calcium changes in response to BzATP using a fluorescent calcium indicator like Fluo-4 AM.[1]
-
Cell Preparation:
-
Seed cells expressing the P2X receptor of interest in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS) or another suitable buffer.
-
Aspirate the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Minimizing Off-Target Effects (Optional but Recommended):
-
To isolate the P2X7 receptor response, pre-incubate the cells with specific antagonists for other P2X receptors (e.g., a P2X1 antagonist) for 15-30 minutes before adding BzATP.
-
-
Baseline Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., ~494 nm excitation, ~516 nm emission).
-
Record a stable baseline fluorescence reading (F₀) for 10-20 seconds.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of BzATP at the desired final concentration in HBSS.
-
Use an automated injector to add the BzATP solution to the wells while continuously recording the fluorescence signal.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of the change in fluorescence (ΔF) over the baseline fluorescence (F₀), i.e., ΔF/F₀.
-
Determine the peak fluorescence response for each condition.
-
To determine the EC₅₀ of BzATP, plot the peak response against the logarithm of the BzATP concentration and fit the data to a four-parameter logistic equation.
-
Detailed Methodology 2: YO-PRO-1 Dye Uptake Assay for P2X7 Pore Formation
This assay is specific for P2X7 receptor activation, as it measures the formation of a large pore permeable to the fluorescent dye YO-PRO-1.[3][9]
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Agonist Stimulation and Measurement:
-
Prepare BzATP solutions at various concentrations in the assay buffer.
-
Add 50 µL of the BzATP solution to the appropriate wells.
-
Immediately begin measuring the fluorescence intensity using a microplate reader (excitation ~491 nm, emission ~509 nm).[11]
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without agonist treatment.
-
Plot the fluorescence intensity over time. The initial rate of dye uptake can be determined by linear regression of the initial phase of the fluorescence increase.
-
Alternatively, for an endpoint assay, compare the fluorescence at a specific time point across different conditions.
-
To determine the EC₅₀ for pore formation, plot the rate of uptake or endpoint fluorescence against the BzATP concentration.
-
Detailed Methodology 3: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel currents mediated by P2X receptors.
-
Cell and Electrode Preparation:
-
Plate cells expressing P2X receptors on glass coverslips at a low density.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
The internal solution should be filtered and its osmolarity checked.[12]
-
-
Recording Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, pH 7.4.
-
Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA, pH 7.2.
-
-
Establishing a Whole-Cell Recording:
-
Place the coverslip in a recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon touching the cell, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply BzATP at various concentrations using a rapid solution exchange system.
-
To minimize off-target effects from other P2X receptors, co-apply specific antagonists.
-
Record the induced transmembrane currents using a patch-clamp amplifier and data acquisition software.
-
-
Data Analysis:
-
Measure the peak current amplitude for each BzATP concentration.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current against the BzATP concentration and fit the data to the Hill equation to determine the EC₅₀.
-
Mandatory Visualizations
Caption: P2X7 Receptor Signaling Pathway initiated by BzATP.
Caption: Experimental workflow to minimize BzATP off-target effects.
Caption: Logical workflow for troubleshooting BzATP experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. BzATP triethylammonium salt | P2X7 receptor Agonist | Hello Bio [hellobio.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | P2X receptor agonist | TargetMol [targetmol.com]
- 9. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Patch Clamp Protocol [labome.com]
Adjusting extracellular buffer composition to increase BzATP potency.
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting extracellular buffer composition to increase the potency of the P2X7 receptor agonist, 2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate (BzATP).
Troubleshooting Guides
Issue: Low or inconsistent BzATP potency in our experiments.
-
Question: We are observing a weaker than expected response to BzATP in our cell-based assays. What could be the cause?
-
Answer: The most common reason for reduced BzATP potency is the composition of the extracellular buffer, specifically the concentration of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). These ions are known to be allosteric modulators that inhibit the activation of the P2X7 receptor.[1] High concentrations of Ca²⁺ and Mg²⁺ can significantly decrease the potency of BzATP.
-
-
Question: How can we confirm if divalent cations are inhibiting our BzATP response?
-
Answer: You can perform a simple experiment by comparing the dose-response curve of BzATP in your standard buffer with a buffer where the concentration of divalent cations is significantly reduced or omitted. If you observe a leftward shift in the dose-response curve (i.e., a lower EC₅₀ value) in the low-divalent cation buffer, it indicates that these ions were indeed inhibiting the receptor's activation.[2][3]
-
-
Question: What is the optimal concentration of divalent cations for maximizing BzATP potency?
-
Answer: For maximal BzATP potency, it is recommended to use a buffer with no added divalent cations.[2] However, the complete absence of divalent cations might affect cell health and viability over time. Therefore, it is advisable to start with a low concentration (e.g., 0.1 mM CaCl₂) and optimize based on your specific cell type and experimental duration.[3]
-
-
Question: We are still observing low potency even after reducing divalent cations. What else could be the issue?
-
Answer: Another factor to consider is the presence of serum or albumin (like BSA) in your assay medium. Serum albumin has been shown to bind to BzATP, thereby reducing its effective concentration and potency at the P2X7 receptor.[4][5] If your experimental design allows, consider performing the BzATP stimulation in a serum-free medium or a buffer without albumin.
-
Frequently Asked Questions (FAQs)
-
Question: Why is BzATP preferred over ATP for P2X7 receptor activation in some experiments?
-
Answer: BzATP is a more potent agonist for the P2X7 receptor compared to its endogenous counterpart, ATP.[6][7] This increased potency makes BzATP a valuable tool for eliciting robust and sustained P2X7 activation, which is often required for studying downstream signaling events like pore formation and inflammasome activation.[6][8]
-
-
Question: Does the pH of the extracellular buffer affect BzATP potency?
-
Answer: Yes, the P2X7 receptor is sensitive to changes in extracellular pH. Acidic pH has been reported to inhibit P2X7 receptor activation. Therefore, it is crucial to maintain a physiological pH (typically 7.2-7.4) in your experimental buffer. Using a suitable buffer system like HEPES is recommended to ensure pH stability.
-
-
Question: Is there a specific role for bicarbonate in modulating BzATP potency?
-
Answer: While bicarbonate is a crucial component of physiological buffers and plays a significant role in maintaining pH homeostasis, there is no direct evidence to suggest that it modulates BzATP potency in the same inhibitory manner as divalent cations. Its primary role in this context is to maintain a stable physiological pH, which is important for optimal P2X7 receptor function.
-
-
Question: Are there species-specific differences in BzATP potency?
-
Answer: Yes, significant species-specific differences in BzATP potency at the P2X7 receptor have been reported. For instance, BzATP is considerably more potent at the rat P2X7 receptor compared to the mouse P2X7 receptor.[7] It is essential to be aware of these differences when designing experiments and interpreting results across different species.
-
Data Presentation
Table 1: Effect of Divalent Cations on BzATP Potency at the Human P2X7 Receptor
| Buffer Condition | CaCl₂ Concentration | BzATP pEC₅₀ (mean ± SEM) | Reference |
| Sucrose Buffer | 0.5 mM | 5.51 ± 0.08 | [3] |
| Sucrose Buffer | 0.1 mM | 6.10 ± 0.03 | [3] |
Table 2: IC₅₀ Values for Divalent Cation Inhibition of BzATP-Evoked Currents at the Rat P2X7 Receptor
| Divalent Cation | IC₅₀ |
| Calcium (Ca²⁺) | 2.9 mM |
| Magnesium (Mg²⁺) | 0.5 mM |
| Zinc (Zn²⁺) | 11 µM |
| Copper (Cu²⁺) | 0.5 µM |
Data extracted from Virginio et al., 1999.[1]
Experimental Protocols
Protocol 1: Calcium Influx Assay to Determine BzATP Potency
This protocol measures the intracellular calcium concentration ([Ca²⁺]i) changes upon P2X7 receptor activation by BzATP.
-
Cell Preparation:
-
Seed cells expressing the P2X7 receptor in a 96-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer containing the dye for 30-60 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells with the experimental buffer (e.g., HEPES-buffered saline) to remove extracellular dye. It is crucial to perform parallel experiments with buffers containing varying concentrations of divalent cations (e.g., 0.1 mM, 0.5 mM, 1 mM CaCl₂) to assess their effect on BzATP potency.
-
-
Agonist Preparation:
-
Prepare serial dilutions of BzATP in the corresponding experimental buffers.
-
-
Measurement:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the different concentrations of BzATP to the wells and immediately start recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to BzATP for each concentration.
-
Plot the dose-response curve and determine the EC₅₀ value for BzATP under each buffer condition.
-
Protocol 2: Dye Uptake Assay for P2X7 Receptor Pore Formation
This protocol assesses the formation of the large, non-selective pore characteristic of sustained P2X7 receptor activation.
-
Cell Seeding:
-
Seed cells in a 96-well plate.
-
-
Assay Buffer Preparation:
-
Prepare assay buffers with varying concentrations of divalent cations. The assay buffer should contain a fluorescent dye that can enter the cell upon pore formation (e.g., YO-PRO-1 or ethidium (B1194527) bromide).
-
-
Agonist Stimulation:
-
Add different concentrations of BzATP to the wells containing the cells and the dye-containing assay buffer.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Measurement:
-
Measure the fluorescence of the incorporated dye using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the BzATP concentration to generate a dose-response curve and determine the EC₅₀ for pore formation in each buffer condition.
-
Visualizations
Caption: P2X7 receptor signaling cascade upon BzATP binding.
Caption: General experimental workflow for assessing BzATP potency.
Caption: Relationship between divalent cations and BzATP potency.
References
- 1. Purinergic regulation of duodenal surface pH and ATP concentration: Implications for mucosal defense, lipid uptake, and cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine metabolism - Wikipedia [en.wikipedia.org]
- 4. Serum constituents can affect 2'-& 3'-O-(4-benzoylbenzoyl)-ATP potency at P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2X7 receptor: shifting from a low- to a high-conductance channel - an enigmatic phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. physoc.org [physoc.org]
- 8. The P2X7 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for BzATP hydrolysis to Bz-adenosine in long-term experiments.
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the potential for BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) to hydrolyze into Bz-adenosine during long-term experiments. Careful consideration of this phenomenon is critical for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is BzATP hydrolysis, and why is it a concern in long-term experiments?
A1: BzATP, a potent agonist of the P2X7 receptor, can be enzymatically converted to Bz-adenosine. This process, known as hydrolysis, is primarily mediated by ectonucleotidases present on the cell surface. In long-term experiments, the accumulation of Bz-adenosine can lead to the activation of adenosine (B11128) receptors (e.g., A1, A2A), potentially confounding the interpretation of results intended to be specific for P2X7 receptor activation.[1][2]
Q2: What are the primary enzymes responsible for BzATP hydrolysis?
A2: The principal enzymes involved in the hydrolysis of extracellular ATP and its analogs are ectonucleotidases. This family includes Ectonucleoside Triphosphate Diphosphohydrolases (E-NTPDases), such as CD39, which hydrolyzes ATP to ADP and then to AMP, and Ecto-5'-nucleotidase (CD73), which converts AMP to adenosine.[3][4][5][6] It is highly probable that these enzymes also act on BzATP, leading to the formation of Bz-adenosine.
Q3: What experimental factors can influence the rate of BzATP hydrolysis?
A3: Several factors can affect the rate of BzATP hydrolysis, including:
-
Presence of Serum: Fetal Bovine Serum (FBS) contains soluble nucleotidases that can significantly increase the degradation of ATP and likely BzATP.[7][8][9]
-
Cell Type and Density: Cells expressing high levels of ectonucleotidases (e.g., immune cells, endothelial cells) will exhibit a higher rate of hydrolysis. Higher cell densities can also increase the concentration of these enzymes in the culture medium.
-
Temperature and pH: Enzyme activity is sensitive to temperature and pH. Experiments conducted at 37°C will likely have a higher rate of hydrolysis than those at room temperature.[7]
-
Incubation Time: The longer the incubation period, the greater the potential for significant hydrolysis of BzATP to Bz-adenosine.
Q4: How can I minimize BzATP hydrolysis in my experiments?
A4: To minimize BzATP hydrolysis, consider the following strategies:
-
Use Serum-Free Media: Whenever possible, conduct experiments in serum-free media to reduce the contribution of soluble nucleotidases.[8][9]
-
Include Ectonucleotidase Inhibitors: Incorporate inhibitors of ectonucleotidases in your experimental setup. See the "Experimental Protocols" section for more details.
-
Optimize Incubation Time: Use the shortest possible incubation time with BzATP that is sufficient to elicit the desired response.
-
Prepare BzATP Solutions Fresh: Prepare BzATP solutions fresh for each experiment to avoid degradation during storage.
Q5: How can I verify that the observed effects are due to P2X7 receptor activation and not adenosine receptor activation?
A5: To confirm the specificity of your results, you can:
-
Use P2X7 Receptor Antagonists: Pre-incubate your cells with a specific P2X7 receptor antagonist (e.g., A-438079, AZ10606120) before adding BzATP. If the observed effect is blocked, it is likely mediated by the P2X7 receptor.
-
Use Adenosine Receptor Antagonists: In a parallel experiment, pre-incubate with an adenosine receptor antagonist (e.g., DPCPX for A1 receptors, ZM 241385 for A2A receptors). If the antagonist has no effect, it suggests that Bz-adenosine is not significantly contributing to the observed response.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in BzATP potency between experiments. | Inconsistent levels of ectonucleotidase activity, possibly due to batch-to-batch variation in serum or differences in cell confluence.[7][8] | Standardize cell seeding density and serum batches. For critical experiments, transition to serum-free medium. |
| Unexpected or contradictory results in long-term assays (>1 hour). | Significant hydrolysis of BzATP to Bz-adenosine, leading to off-target effects through adenosine receptors.[2] | 1. Perform a time-course experiment to assess the stability of BzATP under your specific conditions. 2. Include controls with adenosine receptor antagonists. 3. Consider using a non-hydrolyzable ATP analog if P2X7 activation is the sole target. |
| Reduced effect of BzATP over time in a continuous perfusion system. | Degradation of BzATP in the reservoir or by ectonucleotidases on the cell surface. | 1. Prepare fresh BzATP solutions for the perfusion reservoir. 2. Include ectonucleotidase inhibitors in the perfusion buffer. |
| Difficulty reproducing in vivo results in an in vitro setting. | Presence of high concentrations of ectonucleotidases in vivo that are not replicated in the in vitro model. | 1. Measure ectonucleotidase activity in both your in vivo and in vitro models. 2. Consider using a co-culture system that better mimics the in vivo environment. |
Experimental Protocols
Protocol 1: Quantification of BzATP and Bz-adenosine by HPLC-MS/MS
This protocol provides a framework for the simultaneous quantification of BzATP and its hydrolyzed product, Bz-adenosine, in cell culture supernatants.
1. Sample Preparation: a. At designated time points, collect 100 µL of cell culture supernatant. b. Immediately add 400 µL of ice-cold methanol (B129727) to precipitate proteins and quench enzymatic activity. c. Vortex for 30 seconds and incubate at -20°C for 20 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Analysis: a. Column: A C18 reversed-phase column is suitable for separating these compounds. b. Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0. c. Mobile Phase B: Acetonitrile. d. Gradient: Develop a gradient to effectively separate Bz-adenosine and BzATP. A starting condition of 5% B, ramping to 95% B over 10 minutes is a good starting point for optimization. e. Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Determine the specific precursor and product ion transitions for both BzATP and Bz-adenosine by infusing pure standards.
3. Data Analysis: a. Generate standard curves for both BzATP and Bz-adenosine using known concentrations. b. Quantify the amount of each analyte in your experimental samples by comparing their peak areas to the standard curves.
Protocol 2: Inhibition of Ectonucleotidase Activity in Cell Culture
This protocol describes the use of inhibitors to minimize BzATP hydrolysis.
1. Reagents:
- ARL 67156: An inhibitor of NTPDase1 (CD39). A typical starting concentration is 100 µM.
- APCP (α,β-methylene ADP): An inhibitor of CD73. A typical starting concentration is 100 µM.
- Levamisole: An inhibitor of alkaline phosphatases, which can also contribute to nucleotide hydrolysis. A typical starting concentration is 1 mM.
2. Procedure: a. Prepare stock solutions of the inhibitors in a suitable solvent (e.g., water or DMSO). b. Pre-incubate the cells with the inhibitor(s) for 30 minutes at 37°C before adding BzATP. c. Perform your experiment with BzATP in the continued presence of the inhibitors.
3. Controls:
- Include a vehicle control (the solvent used for the inhibitors) to ensure it does not affect your experimental outcome.
- Run a positive control without inhibitors to assess the baseline level of BzATP hydrolysis.
Data Presentation
Table 1: EC50 Values for BzATP at P2X7 Receptors
| Species | Assay Type | EC50 (µM) | Reference |
| Human | Calcium Influx | 7 | [10] |
| Rat | Calcium Influx | 3.6 | [11] |
| Mouse | Calcium Influx | 285 | [11] |
Note: EC50 values can vary depending on the cell type and experimental conditions.
Table 2: Common Ectonucleotidase Inhibitors
| Inhibitor | Target Enzyme(s) | Typical Working Concentration |
| ARL 67156 | NTPDase1 (CD39) | 50-100 µM |
| APCP (α,β-methylene ADP) | CD73 | 50-100 µM |
| POM-1 | CD39 | 10-50 µM |
| Levamisole | Alkaline Phosphatases | 1-2 mM |
Visualizations
Caption: Enzymatic cascade of BzATP hydrolysis to Bz-adenosine.
Caption: Troubleshooting workflow for unexpected BzATP experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD39 and CD73 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. CD39 and CD73: biological functions, diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 9. exothera.world [exothera.world]
- 10. benchchem.com [benchchem.com]
- 11. rndsystems.com [rndsystems.com]
Technical Support Center: Addressing BzATP-Induced Cytotoxicity in Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BzATP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental application of BzATP, a potent P2X7 receptor agonist known to induce cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is BzATP and why does it induce cytotoxicity?
A1: BzATP, or 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate, is a synthetic analog of ATP and a potent agonist of the P2X7 receptor, an ATP-gated ion channel.[1] Upon binding to the P2X7 receptor, BzATP triggers the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[1] Prolonged activation of the P2X7 receptor can lead to the formation of a larger, non-selective pore, disrupting cellular homeostasis and initiating downstream signaling cascades that result in cytotoxicity.[1]
Q2: What are the key signaling pathways involved in BzATP-induced cytotoxicity?
A2: The primary pathway involves the activation of the NLRP3 inflammasome, a multiprotein complex that activates caspase-1.[2] Activated caspase-1 then cleaves pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their mature, active forms.[2] This process, known as pyroptosis, is a form of programmed cell death. Additionally, P2X7 receptor activation can lead to the production of reactive oxygen species (ROS) and sustained increases in intracellular calcium, further contributing to cellular stress and death.[3][4]
Q3: What are the typical concentrations of BzATP used to induce cytotoxicity?
A3: The effective concentration of BzATP can vary significantly depending on the cell type and the expression level of the P2X7 receptor. Generally, concentrations ranging from 100 µM to 300 µM are used to induce cytotoxic effects.[1][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental model.
Q4: Can BzATP have off-target effects?
A4: Yes, while BzATP is a potent P2X7 receptor agonist, it can also exhibit partial agonist or antagonist activity at other purinergic receptors, such as P2X1 and P2Y1 receptors.[6] It is crucial to use specific P2X7 receptor antagonists, such as A-438079 or Brilliant Blue G (BBG), to confirm that the observed cytotoxic effects are indeed mediated by the P2X7 receptor.
Troubleshooting Guide
Issue 1: High background or inconsistent results in MTT/MTS assays.
-
Potential Cause: Components in the cell culture medium, such as phenol (B47542) red or serum, can interfere with the assay.[7] Serum proteins like albumin can also bind to BzATP, reducing its effective concentration.[8][9]
-
Troubleshooting Steps:
-
Use Phenol Red-Free Medium: During the MTT/MTS incubation step, switch to a phenol red-free medium to avoid spectral interference.[7]
-
Reduce Serum Concentration: Minimize the serum concentration or use a serum-free medium during the BzATP treatment and MTT/MTS incubation to reduce interference and prevent BzATP binding to albumin.[7][8][9]
-
Include Proper Controls: Always include a "medium-only" blank and a "cells with medium and MTT/MTS" control to determine background absorbance.[10]
-
Ensure Complete Solubilization: Incomplete dissolution of formazan (B1609692) crystals is a common source of variability. Ensure thorough mixing after adding the solubilization solution.[11]
-
Issue 2: No significant cytotoxicity observed after BzATP treatment.
-
Potential Cause: Low P2X7 receptor expression in the cell line, suboptimal BzATP concentration, or interference from divalent cations.
-
Troubleshooting Steps:
-
Confirm P2X7 Receptor Expression: Verify the expression of the P2X7 receptor in your cell line using techniques like Western blotting or qPCR.
-
Optimize BzATP Concentration: Perform a dose-response curve to determine the EC50 for BzATP in your specific cell model.
-
Check Divalent Cation Concentration: The presence of divalent cations like Ca²⁺ and Mg²⁺ in the extracellular medium can inhibit P2X7 receptor activation.[12][13][14] Consider performing experiments in a low-divalent cation buffer to enhance receptor sensitivity.
-
Issue 3: Discrepancies between different cell viability assays.
-
Potential Cause: Different assays measure distinct aspects of cell death. For example, the MTT assay measures metabolic activity, which may not always correlate directly with membrane integrity measured by the LDH assay.
-
Troubleshooting Steps:
-
Use a Multi-Assay Approach: Employ at least two different viability assays that measure different cellular parameters (e.g., metabolic activity with MTT, membrane integrity with LDH, and apoptosis with a caspase assay) to get a more comprehensive understanding of the cytotoxic mechanism.
-
Consider the Timing of Measurements: The kinetics of different cell death pathways can vary. Perform a time-course experiment to identify the optimal endpoint for each assay.
-
Data Presentation
Table 1: Summary of Common P2X7 Receptor Antagonists
| Antagonist | Target Species | IC50 (nM) | Key Characteristics |
| A-740003 | Human | 40 | Potent, selective, and competitive antagonist. |
| Rat | 18 | ||
| A-438079 | Human | 100 | Potent and selective antagonist. |
| Rat | 280 | ||
| AZ10606120 | Human | ~10 | High-affinity and selective antagonist. |
| Rat | ~10 | ||
| KN-62 | Human | 15 | Also a CaMKII inhibitor. |
| Rat | 27 |
Data compiled from publicly available resources.
Table 2: Typical BzATP Concentrations and Cellular Responses
| Cell Type | BzATP Concentration | Observed Effect | Reference |
| ST14A/Q120 rat striatal cells | 300 µM | Induction of cellular death | [5] |
| Human M1 Macrophages | 200 µM | Increased expression of UPR genes, reduced cell viability | [12] |
| Mouse Retina (in vivo) | Intravitreal injection | Increased IL-1β expression | [2] |
| Human Macrophages | 300 µM | Caspase-1 activation | [1] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of BzATP and appropriate controls (e.g., vehicle, positive control for cytotoxicity). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][17]
LDH Cytotoxicity Assay
-
Experimental Setup: Plate and treat cells with BzATP as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
Visualizations
Caption: BzATP-induced P2X7R signaling pathway leading to cytotoxicity.
References
- 1. brainvta.tech [brainvta.tech]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 5. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 6. Benzoyl ATP is an antagonist of rat and human P2Y1 receptors and of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum constituents can affect 2'-& 3'-O-(4-benzoylbenzoyl)-ATP potency at P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Effects of divalent cations, protons and calmidazolium at the rat P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of toxic cellular stresses and divalent cations on the human P2X7 cell death receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The P2X7 Receptor Channel Pore Dilates under Physiological Ion Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Receptor-independent effects of 2′(3′)-O-(4-benzoylbenzoyl)ATP triethylammonium salt on cytosolic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: P2X7 Antagonist Selection for BzATP Blockade
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate P2X7 antagonist to effectively block the effects of the potent agonist BzATP. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is BzATP used to study P2X7 receptor activation?
BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a synthetic analog of ATP that is widely used as a potent agonist for the P2X7 receptor.[1][2] It often exhibits higher potency than the endogenous ligand, ATP, making it a valuable tool for reliably inducing P2X7 receptor activation in experimental settings.[1] However, it's important to be aware that at high concentrations, BzATP can also activate other P2X and some P2Y receptors, necessitating the use of selective antagonists to ensure the observed effects are P2X7-specific.[1][3][4][5]
Q2: What are the key considerations when selecting a P2X7 antagonist?
Several factors should be considered to ensure the selection of the most appropriate P2X7 antagonist for your experiment:
-
Potency (IC50): The IC50 value indicates the concentration of an antagonist required to inhibit 50% of the P2X7 receptor response. Lower IC50 values signify higher potency.
-
Selectivity: The antagonist should be highly selective for the P2X7 receptor over other P2X subtypes and other potential off-target proteins to avoid confounding results.
-
Species Specificity: The potency of P2X7 antagonists can vary significantly between species (e.g., human, rat, mouse).[1][6] It is crucial to choose an antagonist with known high potency for the species being studied.
-
Mechanism of Action: Antagonists can be competitive (binding to the same site as the agonist) or non-competitive/allosteric (binding to a different site to inhibit receptor function). This can influence experimental design and interpretation.
-
Experimental Context: The choice of antagonist may also depend on the specific assay and biological system. For instance, CNS-penetrant antagonists are required for in vivo studies of the central nervous system.[7][8]
Q3: What are some commonly used and well-characterized P2X7 antagonists?
Several potent and selective P2X7 antagonists are commercially available. Some of the most frequently cited in the literature include:
-
A-740003: A potent, selective, and competitive antagonist for human and rat P2X7 receptors.[1][9][10]
-
JNJ-47965567: A highly potent and selective antagonist with good central nervous system permeability.[1][7][8]
-
AZ10606120: A high-affinity and selective antagonist for human and rat P2X7 receptors.[1][9]
-
KN-62: A potent P2X7 antagonist that also inhibits CaMKII, which should be considered when interpreting results.[1][4][9]
P2X7 Antagonist Comparative Data
The following table summarizes the inhibitory potency (IC50) of several common P2X7 antagonists against human and rat receptors to aid in selection.
| Antagonist | Target Species | IC50 (nM) | Key Characteristics |
| A-740003 | Human | 40[1] | Potent, selective, and competitive antagonist.[1][9] |
| Rat | 18[1] | ||
| JNJ-47965567 | Human | 2.5[1] | Highly potent, selective, and centrally permeable.[1][7] |
| Rat | 5.6[1] | ||
| A-438079 | Human | 100[1] | Potent and selective antagonist.[1][9] |
| Rat | 280[1] | ||
| AZ10606120 | Human | ~10[1] | High-affinity and selective antagonist.[1][9] |
| Rat | ~10[1] | ||
| KN-62 | Human | 15[1] | Also a CaMKII inhibitor.[1][9] |
| Rat | 27[1] |
Troubleshooting Guide
Issue: No or reduced inhibition of BzATP-induced P2X7 receptor activity.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for P2X7 antagonist experiments.
Question 2: I'm observing cellular effects that are inconsistent with P2X7 inhibition. What could be the cause?
This could be due to off-target effects of the antagonist.[11][12]
-
Confirm On-Target Engagement: Perform a dose-response experiment to verify that your antagonist inhibits a known P2X7-mediated effect in your system (e.g., BzATP-induced calcium influx or dye uptake).[12]
-
Use a Structurally Different Antagonist: If a second, structurally unrelated P2X7 antagonist produces the same unexpected effect, it is more likely a true consequence of P2X7 inhibition. If the effect is unique to one antagonist, it suggests an off-target mechanism.[12]
-
Utilize a P2X7 Knockout/Knockdown Model: The most definitive way to confirm that an effect is P2X7-dependent is to use a cell line or animal model that does not express the receptor.
-
Consider BzATP's Off-Target Effects: Remember that BzATP itself can activate other purinergic receptors.[1][4] Ensure your antagonist is specific for P2X7 and consider using other P2 receptor antagonists as controls if necessary.
P2X7 Signaling Pathway
Activation of the P2X7 receptor by BzATP initiates a cascade of downstream signaling events. Understanding this pathway is crucial for designing experiments and interpreting results.
Caption: Simplified P2X7 receptor signaling pathway upon BzATP activation.
Key Experimental Protocols
Here are detailed methodologies for common assays used to evaluate the efficacy of P2X7 antagonists in blocking BzATP-induced effects.
Calcium Influx Assay
Objective: To measure the influx of extracellular calcium upon P2X7 activation by BzATP and its inhibition by a specific antagonist.
Methodology:
-
Cell Preparation: Seed cells expressing P2X7 receptors (e.g., HEK293-P2X7 or THP-1 monocytes) in a 96-well black, clear-bottom plate and culture overnight.[1]
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., HBSS). Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with various concentrations of the P2X7 antagonist (or vehicle control) for 15-30 minutes at 37°C.
-
BzATP Stimulation: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading, then inject BzATP to reach the final desired concentration (typically an EC80 concentration to ensure a robust signal).
-
Data Acquisition: Measure the fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Dye Uptake Assay (Pore Formation)
Objective: To assess the formation of the P2X7 receptor-associated large pore by measuring the uptake of a fluorescent dye (e.g., YO-PRO-1 or ethidium (B1194527) bromide).
Methodology:
-
Cell Preparation: Plate P2X7-expressing cells in a 96-well plate as described for the calcium influx assay.
-
Antagonist Pre-incubation: Pre-incubate the cells with the P2X7 antagonist or vehicle for 15-30 minutes at 37°C.
-
Stimulation and Dye Addition: Add BzATP along with a fluorescent dye such as YO-PRO-1 (typically 1-10 µM).
-
Incubation: Incubate the plate for 10-30 minutes at 37°C.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no agonist) and normalize the data to the positive control (BzATP alone). Calculate the IC50 of the antagonist from the dose-response curve.
IL-1β Release Assay
Objective: To measure the release of the pro-inflammatory cytokine IL-1β from immune cells (e.g., LPS-primed primary microglia or THP-1 monocytes) following P2X7 activation.
Methodology:
-
Cell Priming (if necessary): For many immune cells, priming with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 2-4 hours) is required to induce pro-IL-1β expression.
-
Antagonist Pre-incubation: Pre-treat the primed cells with the P2X7 antagonist or vehicle for 30-60 minutes.
-
BzATP Stimulation: Add BzATP (e.g., 50-300 µM) and incubate for an appropriate time (e.g., 30-60 minutes).
-
Supernatant Collection: Centrifuge the plate or tubes and carefully collect the cell culture supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the IL-1β concentration against the antagonist concentration to determine the IC50 value.
Caption: General experimental workflow for evaluating P2X7 antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Agonists and antagonists acting at P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. physoc.org [physoc.org]
- 7. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy of BzATP Across Human, Rat, and Mouse Species: A Researcher's Guide
Introduction
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a potent synthetic agonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel critical in immunity, inflammation, and neuroscience.[1] While BzATP is a valuable tool for studying P2X7R function, its efficacy demonstrates significant species-specific variations, particularly between human, rat, and mouse.[2] Understanding these differences is paramount for the accurate interpretation of experimental data and the successful translation of preclinical findings. This guide provides a comprehensive comparison of BzATP's efficacy across these three species, supported by quantitative data, detailed experimental protocols, and diagrams of key pathways.
Quantitative Comparison of BzATP Efficacy
The potency of BzATP, most commonly expressed as the half-maximal effective concentration (EC50), varies significantly across species. The rat P2X7R is consistently the most sensitive to BzATP, followed by the human receptor, with the mouse receptor being markedly less sensitive.[2][3] This difference can be as high as 80- to 100-fold between rat and mouse.[2][4] The following table summarizes the EC50 values for BzATP in activating human, rat, and mouse P2X7 receptors across various assays.
| Species | Assay Type | EC50 (µM) | Reference(s) |
| Human | Calcium Influx | 7 | [3][5] |
| YO-PRO-1 Uptake | ~10 - 30 | [5][6] | |
| Membrane Current | - | ||
| Rat | Calcium Influx | 3.6 | [3][5] |
| YO-PRO-1 Uptake | ~0.25 | [1] | |
| Membrane Current | 3.6 | [1][2][7] | |
| Mouse | Calcium Influx | 285 | [3][5] |
| YO-PRO-1 Uptake | ~11.7 | [1] | |
| Membrane Current | 285 | [1][2][7] |
Note: EC50 values can fluctuate based on the specific cell type, receptor expression levels, and experimental conditions, such as the presence of serum constituents like bovine serum albumin (BSA), which can inhibit BzATP responses.[1][5][8]
The molecular basis for this disparity in potency has been linked to specific amino acid differences in the ectodomain of the P2X7R.[1] For instance, studies have identified that Lysine-127 and Asparagine-284 in the rat P2X7R are critical for high-affinity BzATP binding.[1][4] The corresponding residues in the mouse receptor (Alanine-127 and Aspartic acid-284) contribute to its lower sensitivity.[1]
Experimental Protocols
Accurate assessment of BzATP efficacy relies on standardized and robust experimental methodologies. Below are detailed protocols for key assays used to characterize P2X7R activation.
Calcium Influx Assay
This assay measures the rapid increase in intracellular calcium ([Ca²⁺]i) following P2X7R activation.
Methodology:
-
Cell Preparation: Culture cells expressing the P2X7 receptor of interest (e.g., HEK293 cells stably expressing human, rat, or mouse P2X7R) in a 96-well black, clear-bottom plate until they reach the desired confluency.[5][9]
-
Dye Loading: Prepare a loading solution with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 4 µM), and a non-ionic surfactant like Pluronic F-127 (e.g., 0.04%) in a physiological salt solution (e.g., HBSS).[9] Wash the cells once with the salt solution and then incubate them with the dye-loading solution for 45-60 minutes at 37°C in the dark.[9]
-
Washing: After incubation, gently wash the cells twice with the salt solution to remove any excess extracellular dye.[5]
-
Agonist Addition & Data Acquisition: Use a fluorescence plate reader equipped with an automated injection system. First, record a baseline fluorescence reading for 10-20 seconds.[9] Then, inject serial dilutions of BzATP into the wells to stimulate the cells. Immediately begin recording the fluorescence intensity (e.g., Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) over time.[9]
-
Data Analysis: The peak fluorescence intensity is proportional to the increase in [Ca²⁺]i. Plot the peak response against the corresponding BzATP concentration to generate a dose-response curve, from which the EC50 value can be calculated.[5]
Pore Formation (Dye Uptake) Assay
Sustained P2X7R activation leads to the formation of a large, non-selective membrane pore.[10] This assay measures the uptake of fluorescent dyes that are normally impermeant to the cell membrane, such as YO-PRO-1 or ethidium (B1194527) bromide.[11][12]
Methodology:
-
Cell Preparation: Plate cells expressing the P2X7R in a multi-well plate suitable for fluorescence measurements.
-
Assay Procedure: Wash the cells with a physiological salt solution. Prepare a solution containing the fluorescent dye (e.g., 1-5 µM YO-PRO-1 iodide or 5-20 µM ethidium bromide) and the desired concentrations of BzATP.[11][13]
-
Incubation & Measurement: Add the dye and agonist solution to the cells. Measure the increase in intracellular fluorescence over time using a fluorescence plate reader or microscope. The incubation time is critical as pore formation is a slower process than the initial ion flux and may range from 15 to 60 minutes.[5]
-
Data Analysis: Quantify the rate of dye uptake or the fluorescence intensity at a specific time point for each BzATP concentration. Plot these values against the agonist concentration to generate a dose-response curve and determine the EC50 for pore formation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity of the P2X7R by recording the transmembrane currents induced by BzATP.[1]
Methodology:
-
Cell Preparation: Culture cells expressing the P2X7R at a low density on glass coverslips suitable for microscopy.[11]
-
Recording Solutions:
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell membrane at a constant potential (e.g., -60 mV).[11]
-
Apply different concentrations of BzATP to the cell using a rapid perfusion system.[11]
-
Record the resulting transmembrane currents using an amplifier and data acquisition software.[5]
-
-
Data Analysis: Measure the peak current amplitude for each BzATP concentration. Plot the peak current against the agonist concentration to construct a dose-response curve and calculate the EC50 value.[5]
BzATP-Induced Cytokine Release Assay
P2X7R activation in immune cells, such as macrophages, triggers the processing and release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[14]
Methodology:
-
Cell Culture and Differentiation: Use a human monocytic cell line like THP-1. Differentiate the cells into macrophage-like cells by treating them with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 48-72 hours.[14]
-
Priming (Optional but recommended for IL-1β): To upregulate the expression of pro-IL-1β, prime the differentiated macrophages with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.[14]
-
BzATP Stimulation: After priming, wash the cells and stimulate them with various concentrations of BzATP for a defined period (e.g., 30-60 minutes for IL-1β release).[14]
-
Sample Collection and Analysis: Collect the cell culture supernatants and centrifuge them to remove any cellular debris.[14] Measure the concentration of the cytokine of interest (e.g., IL-1β, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[15]
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for determining the efficacy of P2X7R agonists like BzATP.
Caption: General experimental workflow for comparing P2X7 receptor agonists.
P2X7R Signaling Pathway
Activation of the P2X7R by BzATP initiates a cascade of downstream signaling events, leading to distinct cellular responses.
Caption: Simplified P2X7R signaling cascade upon BzATP binding.
References
- 1. benchchem.com [benchchem.com]
- 2. physoc.org [physoc.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Amino acid residues in the P2X7 receptor that mediate differential sensitivity to ATP and BzATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Apparent species differences in the kinetic properties of P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Polarized Cytokine Release Triggered by P2X7 Receptor from Retinal Pigmented Epithelial Cells Dependent on Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
BzATP Potency at P2X7 Receptors: A Comparative Analysis of Rat and Mouse Orthologs
For Immediate Release
This guide provides a detailed comparison of the potency of the P2X7 receptor agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), on rat and mouse P2X7 receptors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in designing and interpreting experimental studies involving P2X7 receptor modulation.
Marked Species-Specific Difference in BzATP Potency
Experimental data consistently demonstrate a significant disparity in the potency of BzATP between rat and mouse P2X7 receptors. The half-maximal effective concentration (EC50) for BzATP is substantially lower for the rat P2X7 receptor compared to its mouse counterpart, indicating a much higher sensitivity in rats.
Quantitative Data Summary
The following table summarizes the EC50 values of BzATP for rat and mouse P2X7 receptors as reported in the literature.
| Species | Receptor | Agonist | EC50 Value (µM) |
| Rat | P2X7 | BzATP | 3.6[1][2][3][4][5] |
| Mouse | P2X7 | BzATP | 285[1][2][3][4][5] |
This approximate 80-fold difference in potency is a critical factor to consider when translating findings from one species to another in preclinical research.[6][7]
Unraveling the Molecular Basis of Differential Sensitivity
Studies investigating the molecular determinants of this species-specific sensitivity have identified key amino acid residues within the ectodomain of the P2X7 receptor that are responsible for the observed differences in agonist potency.[6][7] These findings underscore the importance of understanding the structural and molecular nuances of drug targets across different species.
Experimental Protocols for EC50 Determination
The EC50 values presented in this guide are typically determined using one of two primary experimental methodologies: calcium influx assays or whole-cell patch-clamp electrophysiology.
Calcium Influx Assay
This high-throughput method measures the increase in intracellular calcium concentration following P2X7 receptor activation.
Methodology:
-
Cell Preparation: Cells endogenously or recombinantly expressing the P2X7 receptor of interest (rat or mouse) are seeded into 96-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
-
Agonist Application: A range of concentrations of BzATP is added to the wells.
-
Signal Detection: A fluorescence plate reader is used to measure the change in fluorescence intensity, which is proportional to the intracellular calcium concentration.
-
Data Analysis: The peak fluorescence intensity is plotted against the corresponding BzATP concentration, and a dose-response curve is generated to calculate the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measurement of the ion channel activity of the P2X7 receptor.
Methodology:
-
Cell Preparation: Cells expressing the P2X7 receptor are cultured on coverslips.
-
Recording Setup: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration.
-
Agonist Perfusion: Different concentrations of BzATP are applied to the cell via a perfusion system.
-
Current Measurement: The resulting inward ion currents are recorded using a patch-clamp amplifier.
-
Data Analysis: The peak current amplitude at each BzATP concentration is measured and plotted to generate a dose-response curve for EC50 determination.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by an agonist like BzATP initiates a cascade of downstream signaling events. The following diagram illustrates the key components of this pathway.
Caption: P2X7 receptor signaling cascade initiated by BzATP.
Experimental Workflow for EC50 Comparison
The logical flow for a comparative study of BzATP potency on rat versus mouse P2X7 receptors is outlined below.
Caption: Workflow for comparing BzATP EC50 on rat vs. mouse P2X7.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BzATP triethylammonium salt | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
BzATP: A Potent but Non-Selective P2X7 Receptor Agonist
A Comparative Guide for Researchers
For researchers in immunology, neuroscience, and drug development, the P2X7 receptor, an ATP-gated ion channel, is a critical target for investigation into inflammation, neuropathic pain, and cellular signaling. The synthetic ATP analog, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), is a widely utilized tool for activating this receptor. This guide provides an objective comparison of BzATP's performance against the endogenous agonist, ATP, and other alternatives, supported by experimental data, to aid in the design and interpretation of research studies. While BzATP is a potent activator of the P2X7 receptor, its utility is nuanced by a significant lack of selectivity, a factor that researchers must carefully consider.
Potency and Efficacy: A Quantitative Comparison
Experimental evidence consistently demonstrates that BzATP is a more potent agonist of the P2X7 receptor than its endogenous counterpart, ATP.[1][2] This increased potency, reflected in lower half-maximal effective concentration (EC50) values, means a lower concentration of BzATP is required to elicit a response. However, this potency varies significantly across different species.[3]
| Agonist | Receptor | Species | Assay Type | EC50 / pEC50 | Reference(s) |
| BzATP | P2X7 | Human | Calcium Influx | 7 µM | |
| P2X7 | Rat | Electrophysiology | 3.6 µM | [1][3] | |
| P2X7 | Mouse | Electrophysiology | 285 µM | [1][3] | |
| ATP | P2X7 | Rat | Electrophysiology | 123 µM | [3] |
| P2X7 | Mouse | Electrophysiology | 936 µM | [3] |
The Selectivity Profile of BzATP: A Critical Consideration
A crucial aspect of a pharmacological tool is its selectivity for the intended target. While highly potent at the P2X7 receptor, BzATP is not a selective agonist.[4][5] It exhibits activity at other P2X receptor subtypes, and has also been shown to interact with P2Y receptors. This lack of selectivity can lead to off-target effects, complicating the interpretation of experimental results.
| Agonist | Receptor Subtype | pEC50 | Reference(s) |
| BzATP | P2X1 | 8.74 | [1][6] |
| P2X2 | 5.26 | [1][6] | |
| P2X3 | 7.10 | [1][6] | |
| P2X4 | 6.19 | [1][6] | |
| P2X7 | 5.33 | [1][6] | |
| P2Y1 | Partial Agonist/Antagonist | ||
| P2Y11 | Activator | [7] | |
| P2Y13 | Activator | [7] |
Alternatives to BzATP
The search for a truly selective P2X7 receptor agonist is ongoing, with no definitive selective agonist currently described.[8] Researchers should be aware of other compounds used to study P2X receptors, although they also present their own selectivity profiles. For instance, α,β-Methylene-ATP is an agonist of P2X1 and P2X3 receptors.[9] The limited availability of selective agonists underscores the importance of using selective antagonists to confirm the involvement of the P2X7 receptor in observed effects.
P2X7 Receptor Signaling Pathways
Activation of the P2X7 receptor by an agonist like BzATP initiates a cascade of downstream signaling events. This begins with a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺, leading to membrane depolarization. The subsequent increase in intracellular Ca²⁺ acts as a second messenger, triggering a multitude of cellular responses. Prolonged activation leads to the formation of a large, non-selective membrane pore, a hallmark of P2X7 receptor activation, which allows the passage of molecules up to 900 Da.[10][11] This can ultimately lead to the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β.[12][13]
Key Experimental Protocols
Accurate assessment of P2X7 receptor activation is paramount. The following are summaries of widely used experimental protocols.
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing the P2X7 receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).
-
Incubation: Incubate the plate at 37°C in the dark to allow for dye uptake.
-
Washing: Wash the cells to remove excess dye.
-
Agonist Stimulation: Add the P2X7 receptor agonist (e.g., BzATP or ATP) to the wells.
-
Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader. The change in fluorescence is proportional to the change in intracellular calcium concentration.[14]
Dye Uptake Assay (YO-PRO-1)
This assay takes advantage of the large pore formation characteristic of P2X7 receptor activation, which allows the entry of fluorescent dyes like YO-PRO-1.
Methodology:
-
Cell Culture: Seed cells in a 96-well plate.
-
Compound Incubation: Incubate cells with the test compound (agonist or antagonist).
-
YO-PRO-1 Staining: Add YO-PRO-1 staining solution to each well and incubate for a short period (e.g., 10 minutes) in the dark.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader. An increase in fluorescence indicates dye uptake and, consequently, P2X7 receptor pore formation.[2][15][16]
Electrophysiology (Whole-Cell Patch-Clamp)
Electrophysiology provides a direct measure of the ion flux through the P2X7 receptor channel.
Methodology:
-
Cell Preparation: Prepare cells expressing P2X7 receptors for patch-clamp recording.
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.
-
Agonist Application: Rapidly apply the P2X7 receptor agonist (e.g., BzATP or ATP) to the cell.
-
Current Recording: Record the resulting inward currents at a fixed holding potential. The amplitude and kinetics of the current provide information about receptor activation and desensitization.[17]
Conclusion: Navigating the Use of BzATP in P2X7 Research
References
- 1. selleckchem.com [selleckchem.com]
- 2. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 3. physoc.org [physoc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonists, Antagonists, and Modulators of P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell signaling via the P2X7 nucleotide receptor: linkage to ROS production, gene transcription, and receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioengineer.org [bioengineer.org]
- 14. benchchem.com [benchchem.com]
- 15. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Using Whole-Cell Electrophysiology and Patch-Clamp Photometry to Characterize P2X7 Receptor Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Reactivity of BzATP with P2X1 and P2Y1 Receptors
This guide provides a detailed comparison of the pharmacological activity of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) at P2X1 and P2Y1 purinergic receptors. While BzATP is most famously recognized as a potent agonist for the P2X7 receptor, its significant cross-reactivity with other receptor subtypes, particularly P2X1 and P2Y1, necessitates a careful evaluation for researchers in pharmacology and drug development.[1][2][3] This document summarizes key quantitative data, outlines common experimental protocols for assessment, and visualizes the distinct signaling pathways involved.
Data Presentation: BzATP Activity Profile
The interaction of BzATP with P2X1 and P2Y1 receptors is markedly different. It acts as a highly potent agonist at P2X1, while its role at P2Y1 is more complex, with evidence suggesting it functions as an antagonist.[4][5] The following table summarizes the reported potency values.
| Receptor | Ligand | Reported Activity | Potency (Value) | Potency (Molar) |
| P2X1 | BzATP | Agonist / Partial Agonist | pEC₅₀ = 8.7 | ~2 nM |
| P2Y1 | BzATP | Competitive Antagonist | Kᵢ = 2.5 - 4.7 µM | 2.5 - 4.7 x 10⁻⁶ M |
Data sourced from multiple references.[1][3][5][6][7][8]
Note on P2Y1 Activity: While some commercial datasheets refer to BzATP as a "partial agonist" at P2Y1 receptors[1][2][9], specific pharmacological studies have demonstrated that BzATP acts as a competitive antagonist, inhibiting ADP-induced intracellular calcium mobilization and platelet aggregation.[3][5] Researchers should consider this antagonistic action in experimental design.
Signaling Pathway Diagrams
The structural and functional differences between the P2X1 ion channel and the P2Y1 G-protein coupled receptor (GPCR) result in distinct downstream signaling cascades upon ligand interaction.
References
- 1. bio-techne.com [bio-techne.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoyl ATP is an antagonist of rat and human P2Y1 receptors and of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
Differential Sensitivity of P2X7 Receptor Amino Acid Mutants to BzATP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various P2X7 receptor amino acid mutants in response to the potent agonist BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate). We present a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways to facilitate a deeper understanding of the structure-function relationship of the P2X7 receptor and to aid in the development of novel therapeutic strategies targeting this ion channel.
Data Presentation: Quantitative Comparison of BzATP and ATP Potency on P2X7 Receptor Mutants
The following table summarizes the half-maximal effective concentration (EC50) values for BzATP and the endogenous agonist ATP on wild-type and mutant P2X7 receptors, primarily highlighting the species-specific differences between rat and mouse receptors and the key residues governing these distinctions. The data is compiled from electrophysiological studies on HEK293 cells expressing the respective receptor constructs.
| Receptor | Agonist | EC50 (µM) | Fold Difference (vs. Wild-Type Mouse) | Reference |
| Wild-Type Mouse P2X7 | ATP | 936 ± 21 | 1x | [1] |
| BzATP | 285 ± 16 | 1x | [1] | |
| Wild-Type Rat P2X7 | ATP | 123 ± 4 | ~7.6x higher sensitivity | [1] |
| BzATP | 3.6 ± 0.2 | ~79x higher sensitivity | [1] | |
| Mouse P2X7 A127K | ATP | 815 ± 56 | ~1.1x | [1] |
| BzATP | 80 ± 7 | ~3.6x higher sensitivity | [1] | |
| Mouse P2X7 D284N | ATP | 146 ± 11 | ~6.4x higher sensitivity | [1] |
| BzATP | Not explicitly stated, but contributes to increased sensitivity | - | [2] | |
| Mouse P2X7 A127K/D284N | ATP | 112 ± 11 | ~8.4x higher sensitivity | [1] |
| BzATP | 5 ± 1 | ~57x higher sensitivity | [1] |
Key Findings:
-
Wild-type rat P2X7 receptors exhibit significantly higher sensitivity to both ATP and BzATP compared to their mouse counterparts.[1][2]
-
The single point mutation A127K in the mouse P2X7 receptor selectively enhances its sensitivity to BzATP without significantly affecting ATP potency, suggesting a critical role for this residue in BzATP binding.[1]
-
The D284N mutation in the mouse P2X7 receptor primarily increases ATP sensitivity.[1][2]
-
The combination of both mutations (A127K/D284N) in the mouse P2X7 receptor is sufficient to confer rat-like sensitivity to both ATP and BzATP.[1] These findings underscore the importance of specific amino acid residues in the extracellular domain for determining agonist potency and selectivity at the P2X7 receptor.[2][3]
Experimental Protocols
To ensure reproducibility and facilitate further research, we provide detailed methodologies for the key experiments cited in this guide.
Site-Directed Mutagenesis
This protocol outlines the generation of P2X7 receptor mutants.
-
Template Plasmid: A plasmid vector containing the cDNA for the wild-type mouse P2X7 receptor is used as the template.
-
Primer Design: Complementary oligonucleotide primers (25-45 bases in length) containing the desired mutation (e.g., Alanine at position 127 to Lysine) are designed. The mutation should be located at the center of the primer sequence, with a GC content of at least 40%.
-
PCR Amplification: A high-fidelity DNA polymerase (e.g., PfuTurbo) is used to amplify the entire plasmid. The PCR cycling parameters are typically:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
Parental DNA Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: The resulting nicked, circular dsDNA is transformed into competent E. coli cells.
-
Verification: Plasmid DNA is isolated from the resulting colonies, and the desired mutation is confirmed by DNA sequencing.
Cell Culture and Transfection
HEK293 cells are a common system for the heterologous expression of P2X7 receptors.
-
Cell Culture: HEK293 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Plating for Transfection: One day prior to transfection, cells are seeded into 6-well plates or onto glass coverslips in 35 mm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
For each well/dish, plasmid DNA (containing the wild-type or mutant P2X7 receptor construct) is mixed with a transfection reagent (e.g., Lipofectamine 3000) in a serum-free medium according to the manufacturer's instructions.
-
The DNA-transfection reagent complex is incubated at room temperature for 15-30 minutes.
-
The complex is then added to the cells in complete growth medium.
-
-
Expression: Cells are incubated for 24-48 hours to allow for the expression of the P2X7 receptors before being used in subsequent experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion channel activity of the P2X7 receptor in response to agonist application.
-
Cell Preparation: HEK293 cells expressing the P2X7 receptor construct are identified (often via a co-transfected fluorescent marker like GFP).
-
Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 D-glucose, 2 KCl, 1 CaCl2, 1 MgCl2; pH adjusted to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.3 with NaOH.
-
-
Recording:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a cell.
-
A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by applying gentle suction, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
-
Agonist Application: Different concentrations of ATP or BzATP are applied to the cell via a rapid perfusion system.
-
Data Acquisition and Analysis: The resulting inward currents are recorded and measured. Dose-response curves are generated by plotting the current amplitude against the agonist concentration, and the EC50 value is determined by fitting the data to the Hill equation.
Mandatory Visualization
P2X7 Receptor Signaling Pathways
The activation of the P2X7 receptor by agonists such as BzATP initiates a cascade of intracellular events with significant physiological and pathological consequences.
Caption: P2X7 receptor signaling cascade upon BzATP binding.
Experimental Workflow
The following diagram illustrates the general workflow for studying the sensitivity of P2X7 receptor mutants to BzATP.
Caption: Experimental workflow for P2X7 mutant analysis.
References
Unmasking P2X7 Receptor Activity: A Guide to Validating BzATP-Induced Effects with A438079
For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed experimental data for validating the effects of the P2X7 agonist, BzATP, using the selective antagonist A438079.
The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in inflammation, immune responses, and neuropathic pain.[1] Its activation triggers a cascade of intracellular events, making it a significant therapeutic target.[2][3] The synthetic agonist 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is widely used in research due to its higher potency compared to the endogenous ligand, ATP.[1][4] However, to ensure that observed cellular responses are specifically mediated by P2X7R, it is critical to employ a selective antagonist to validate these effects.[5] A438079 is a potent and selective, competitive P2X7 receptor antagonist that serves as an invaluable tool for this purpose.[6][7]
The P2X7R Signaling Cascade
Activation of the P2X7 receptor by an agonist like BzATP initiates a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[8][9] This ion flux leads to membrane depolarization and the activation of various downstream signaling pathways.[8] The sustained increase in intracellular Ca²⁺ acts as a second messenger, triggering the assembly of the NLRP3 inflammasome, which in turn leads to the maturation and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[2][10][11] Prolonged activation can also lead to the formation of a larger, non-selective membrane pore, allowing the passage of molecules up to 900 Da.[1][7]
Figure 1. Simplified P2X7R signaling pathway initiated by BzATP.
Performance Comparison of P2X7 Antagonists
Selecting the appropriate antagonist is crucial for specificity. A438079 demonstrates high potency and selectivity for the P2X7 receptor. The table below compares its inhibitory potency (IC₅₀) with other commonly used P2X7 antagonists, highlighting its effectiveness in both human and rat models.
| Antagonist | Target Species | IC₅₀ (nM) | Key Characteristics |
| A438079 | Human | 100 - 300 | Potent, selective, and competitive antagonist.[5][6] |
| Rat | 100 | Effective in vivo.[6] | |
| A-740003 | Human | 40 | Potent and selective competitive antagonist.[5] |
| Rat | 18 | ||
| AZ10606120 | Human | ~10 | High-affinity and selective antagonist.[5] |
| Rat | ~10 | ||
| JNJ-47965567 | Human | 2.5 | Highly potent and selective.[5] |
| Rat | 5.6 | ||
| KN-62 | Human | 15 | Also a CaMKII inhibitor, which can affect specificity.[5][12] |
| Rat | 27 | ||
| Oxidized ATP (oATP) | Human/Rat | µM range | Irreversible antagonist, lacks specificity.[13][14] |
Note: IC₅₀ values can vary depending on the cell type and specific experimental conditions.
Experimental Data: A438079 Effectively Blocks BzATP-Induced Effects
The following table summarizes experimental findings where A438079 was used to validate that cellular responses were mediated by P2X7R activation by BzATP.
| Experimental Model | BzATP-Induced Effect | A438079 Inhibition | Reference |
| Human THP-1 cells | IL-1β Release | Potent inhibition (pIC₅₀ = 6.7) | [6] |
| Human 1321N1 astrocytoma cells (hP2X7R) | Calcium Influx | Potent inhibition (IC₅₀ = 300 nM) | [6] |
| Rat 1321N1 astrocytoma cells (rP2X7R) | Calcium Influx | Potent inhibition (IC₅₀ = 100 nM) | [6] |
| Mouse Dorsal Root Ganglia (in vivo) | SGC and Neuronal Activation | Complete blockade of activation | [15] |
| Mouse Spinal Cord Dorsal Horn (in vivo) | Reactive Oxygen Species (ROS) Production | Complete reduction of ROS levels | [16] |
| Cultured Human Keratinocytes | Decreased Growth Rate | Reversed the effect of BzATP | [17] |
Key Experimental Protocols for Validation
To confirm that an observed biological effect is due to BzATP-mediated P2X7R activation, a parallel experiment including pre-incubation with A438079 should be performed. The absence of the effect in the presence of the antagonist validates the pathway.
Intracellular Calcium Imaging
This assay measures the initial, rapid influx of calcium upon P2X7R activation.
Methodology:
-
Cell Preparation: Plate cells expressing P2X7 receptors in a 96-well black, clear-bottom plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate one set of wells with A438079 (e.g., for 30 minutes) while the control set receives a vehicle.[3]
-
Baseline Measurement: Acquire baseline fluorescence readings using a fluorescence plate reader.
-
Agonist Stimulation: Inject BzATP into the wells and immediately begin recording the change in fluorescence intensity over time.[1]
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting baseline fluorescence from the peak fluorescence. The response is often expressed as the ratio ΔF/F₀.[5]
Figure 2. Workflow for intracellular calcium imaging assay.
Dye Uptake Assay (Pore Formation)
This assay assesses the formation of the large membrane pore by measuring the uptake of a fluorescent dye (e.g., YO-PRO-1, ethidium (B1194527) bromide) that is normally membrane-impermeant.[1][14]
Methodology:
-
Cell Preparation: Seed cells in a suitable plate format.
-
Antagonist Pre-incubation: Pre-treat cells with A438079 or vehicle for a specified time (e.g., 30 minutes).
-
Dye and Agonist Addition: Add the fluorescent dye along with BzATP to stimulate pore formation.
-
Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C. The incubation time is critical as pore formation is a slower process.[1]
-
Measurement: Measure the fluorescence intensity using a plate reader or fluorescence microscope. Increased fluorescence indicates dye uptake through the P2X7R pore.
-
Data Analysis: Compare the fluorescence levels between control, BzATP-stimulated, and A438079-pre-treated groups.
Figure 3. Workflow for the dye uptake (pore formation) assay.
Interleukin-1β (IL-1β) Release Assay
This assay quantifies the release of the pro-inflammatory cytokine IL-1β, a key downstream effect of P2X7R activation.
Methodology:
-
Cell Priming: Prime immune cells (e.g., macrophages, microglia) with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) for several hours to induce the transcription and translation of pro-IL-1β.[2][3]
-
Antagonist Pre-incubation: Pre-treat the primed cells with various concentrations of A438079 for approximately 30 minutes.[3]
-
Agonist Stimulation: Activate the P2X7 receptor by adding BzATP and incubate for a defined period (e.g., 30-60 minutes).
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Generate a dose-response curve for A438079's inhibition of BzATP-induced IL-1β release to calculate its IC₅₀.
Figure 4. Workflow for the IL-1β release assay.
Conclusion
BzATP is an exceptionally potent tool for activating the P2X7 receptor in experimental settings. However, its effects must be rigorously validated to ensure they are specifically mediated by P2X7R. The use of a selective and potent antagonist like A438079 is indispensable for this purpose. By demonstrating that A438079 can block BzATP-induced responses in a dose-dependent manner, researchers can confidently attribute their findings to the P2X7 receptor pathway. The protocols and comparative data provided in this guide offer a robust framework for designing and executing experiments to validate the specificity of BzATP's actions, thereby ensuring the integrity and reliability of research into the complex roles of the P2X7 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. physoc.org [physoc.org]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Novel P2X7 receptor antagonists ease the pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor [mdpi.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The P2X7 Receptor Drives Microglial Activation and Proliferation: A Trophic Role for P2X7R Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
How does BzATP compare to non-nucleotide P2X7 agonists like LL-37?
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, a key player in the immune response and inflammatory processes, presents a compelling target for therapeutic intervention. Understanding the nuances of its activation by different agonists is paramount for designing targeted research and developing novel drugs. This guide provides an objective comparison of two widely studied P2X7 agonists: the canonical nucleotide agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), and the non-nucleotide antimicrobial peptide, LL-37.
Mechanism of Action: A Tale of Two Binding Sites
BzATP, a synthetic analog of ATP, is the prototypical and most potent agonist for the P2X7 receptor.[1][2] It functions by directly binding to the orthosteric (ATP-binding) site on the extracellular domain of the receptor, inducing a conformational change that opens the ion channel.[3][4] Its higher potency compared to ATP is a key reason for its widespread use in research.[2][5]
In contrast, LL-37, a human cathelicidin (B612621) peptide, activates the P2X7 receptor through a non-nucleotide-dependent mechanism.[3][6][7] While the precise binding site is still under investigation, evidence suggests that LL-37 acts as an allosteric modulator.[8][9] Its ability to activate the receptor is independent of extracellular ATP, as its effects are not diminished by apyrase, an enzyme that degrades ATP.[10][11] Interestingly, non-nucleotide agonism by agents like LL-37 is inhibited by orthosteric antagonists but not by allosteric antagonists, suggesting a complex interplay between different functional domains of the receptor.[3][4]
Potency and Efficacy: A Quantitative Look
The potency and efficacy of P2X7 receptor agonists are typically evaluated by measuring downstream cellular events such as calcium influx, uptake of fluorescent dyes through the associated large pore, and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).
Table 1: Comparative Potency (EC50) of BzATP and LL-37 on the P2X7 Receptor
| Agonist | Assay | Cell Type | EC50 |
| BzATP | P2X7-mediated currents | Rat P2X7 (expressed in HEK-293 cells) | 3.6 µM[12] |
| BzATP | P2X7-mediated currents | Mouse P2X7 (expressed in HEK-293 cells) | 285 µM[12] |
| BzATP | P2X7-mediated currents | Human P2X7 (expressed in HEK-293 cells) | 7 µM[2] |
| LL-37 | IL-1β Release | LPS-primed human monocytes | ~10-20 µM[10] |
Note: Direct EC50 comparisons for LL-37 in assays like ion flux are not as readily available in the literature as for BzATP. The provided value for LL-37 is an effective concentration range for inducing a significant biological response.
Table 2: Comparative Efficacy of BzATP and LL-37
| Agonist | Downstream Effect | Observation |
| BzATP | Ion Channel Gating & Pore Formation | Rapid and robust activation leading to cation influx and formation of a large, non-selective pore permeable to molecules up to 900 Da.[1][13] |
| LL-37 | Ion Channel Gating & Pore Formation | Induces Ca²⁺ influx and ethidium (B1194527) bromide uptake, indicating both channel opening and pore formation. It can synergize with BzATP to enhance these functions.[8][9] |
| BzATP | IL-1β Release | Potently induces the processing and release of mature IL-1β from LPS-primed immune cells.[14] |
| LL-37 | IL-1β Release | Stimulates the maturation and release of IL-1β from LPS-primed monocytes, an effect that is dependent on P2X7 receptor expression.[10][11] |
Signaling Pathways: Converging on Inflammation
Despite their different modes of binding, both BzATP and LL-37 trigger a cascade of downstream signaling events upon P2X7 receptor activation. The initial influx of Ca²⁺ and Na⁺ and efflux of K⁺ are critical triggers. This ionic dysregulation leads to the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature, secretable form.
Caption: Signaling pathway of P2X7 receptor activation by BzATP and LL-37.
Experimental Protocols: A Guide to Measurement
The following are generalized protocols for key assays used to study P2X7 receptor activation.
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: General workflow for a calcium influx assay.
Detailed Methodology:
-
Cell Culture: Plate cells expressing the P2X7 receptor (e.g., HEK293-P2X7 transfectants or immune cells like J774 macrophages) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope.
-
Agonist Stimulation: Add varying concentrations of BzATP or LL-37 to the wells. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the influx of calcium. Plot the peak fluorescence response against the agonist concentration to determine the EC50.
Dye Uptake (Pore Formation) Assay
This assay assesses the formation of the large-conductance pore associated with P2X7 activation by measuring the uptake of fluorescent dyes that are normally membrane-impermeant.
Caption: Workflow for a dye uptake (pore formation) assay.
Detailed Methodology:
-
Cell Preparation: Seed P2X7-expressing cells in a suitable multi-well plate and allow them to adhere.
-
Buffer Exchange: Replace the culture medium with a saline solution, often low in divalent cations to potentiate P2X7 activation.
-
Dye and Agonist Addition: Add a fluorescent dye such as Ethidium Bromide or YO-PRO-1 to the cells, followed by the addition of different concentrations of BzATP or LL-37.[15]
-
Incubation: Incubate the plate at 37°C for a period ranging from 15 to 60 minutes.
-
Fluorescence Measurement: Measure the fluorescence of the incorporated dye using a fluorescence plate reader. Increased fluorescence indicates dye uptake through the P2X7 pore.
-
Data Analysis: Quantify the fluorescence and plot it against the agonist concentration to assess the extent of pore formation.
IL-1β Release Assay
This assay quantifies the release of the pro-inflammatory cytokine IL-1β, a key downstream consequence of P2X7 activation and inflammasome assembly.
Detailed Methodology:
-
Cell Priming: Prime immune cells, such as THP-1 monocytes or primary macrophages, with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β.[15][16]
-
Agonist Stimulation: After priming, wash the cells and stimulate them with various concentrations of BzATP or LL-37 for 30-60 minutes.[16]
-
Supernatant Collection: Centrifuge the plate or tubes and carefully collect the cell culture supernatant.
-
Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the concentration of released IL-1β against the agonist concentration to determine the effective concentration for cytokine release.
Conclusion: Choosing the Right Tool for the Job
Both BzATP and LL-37 are invaluable tools for probing the function of the P2X7 receptor, yet they offer distinct advantages for different research applications.
-
BzATP remains the gold-standard agonist for studies focused on the canonical, nucleotide-driven activation of the P2X7 receptor. Its high potency and direct mechanism of action make it ideal for characterizing receptor pharmacology, screening for orthosteric antagonists, and investigating the direct consequences of P2X7 channel opening and pore formation.
-
LL-37 provides a unique opportunity to explore the non-canonical, allosteric modulation of the P2X7 receptor. Its physiological relevance as an endogenous antimicrobial peptide makes it particularly interesting for studies on the interplay between innate immunity, inflammation, and purinergic signaling. Research using LL-37 can shed light on how the P2X7 receptor is regulated in a complex biological milieu where multiple inflammatory mediators are present.
The choice between BzATP and LL-37 will ultimately depend on the specific scientific question being addressed. A comprehensive understanding of their distinct properties will empower researchers to design more precise experiments and accelerate the development of novel therapeutics targeting the P2X7 receptor.
References
- 1. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Non-nucleotide Agonists Triggering P2X7 Receptor Activation and Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The human cathelicidin LL-37 modulates the activities of the P2X7 receptor in a structure-dependent manner [ricerca.unityfvg.it]
- 10. researchgate.net [researchgate.net]
- 11. A novel P2X7 receptor activator, the human cathelicidin-derived peptide LL37, induces IL-1 beta processing and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. physoc.org [physoc.org]
- 13. Animal Models for the Investigation of P2X7 Receptors [mdpi.com]
- 14. Frontiers | The human P2X7 receptor alters microglial morphology and cytokine secretion following immunomodulation [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Quantitative comparison of BzATP and ATP in calcium influx assays.
For researchers in immunology, neuroscience, and drug development, understanding the nuances of purinergic receptor activation is crucial. This guide provides an objective, data-driven comparison of two key P2X receptor agonists, Benzoylbenzoyl-ATP (BzATP) and Adenosine 5'-triphosphate (ATP), with a focus on their efficacy in inducing calcium influx.
Quantitative Comparison of Agonist Potency
Experimental data consistently demonstrates that BzATP is a more potent agonist of the P2X7 receptor than the endogenous agonist, ATP.[1] This is reflected in the half-maximal effective concentration (EC50), where a lower value indicates higher potency. The following table summarizes the EC50 values for BzATP and ATP in activating P2X7 receptors from different species.
| Agonist | Receptor Species | EC50 (µM) | Cell Type | Reference |
| BzATP | Rat | 3.6 | HEK-293 | [2] |
| Human | 7 | - | ||
| Mouse | 285 | HEK-293 | [2] | |
| ATP | Rat | 123 | HEK-293 | [2] |
| Human | - | - | ||
| Mouse | 936 | HEK-293 | [2] |
Note: EC50 values can vary depending on the cell type, expression system, and specific experimental conditions.[1] In terms of maximal response, BzATP has been shown to evoke a higher maximum current than ATP.[3] For instance, in cultured rat conjunctival goblet cells, the maximal response for BzATP was observed at 10⁻⁴ M, whereas for ATP it was at 10⁻⁵ M.[4]
Signaling Pathways and Mechanism of Action
Both ATP and its synthetic analog, BzATP, primarily act on P2X receptors, which are ATP-gated ion channels.[1][5] Activation of these receptors, particularly the P2X7 subtype, leads to the opening of a non-selective cation channel, resulting in a rapid influx of extracellular calcium (Ca²⁺) and sodium (Na⁺), and an efflux of potassium (K⁺).[1] This initial ion flux causes membrane depolarization and a rise in intracellular calcium concentration ([Ca²⁺]i), which acts as a critical second messenger, triggering a cascade of downstream cellular events.[1]
While the primary mechanism for the increase in cytosolic calcium is through influx from the extracellular space, some studies suggest that ATP and BzATP can also induce the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER).[4][6] The contribution of intracellular stores can vary depending on the cell type and experimental conditions.
Experimental Protocol: Calcium Influx Assay
This section outlines a typical protocol for measuring and comparing calcium influx induced by BzATP and ATP.
1. Cell Preparation:
-
Plate cells expressing the P2X receptor of interest (e.g., HEK-293 cells transfected with P2X7) in a 96-well black, clear-bottom plate.
-
Culture the cells to the desired confluency.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 30-60 minutes) to allow the cells to take up the dye.
3. Washing:
-
Gently wash the cells twice with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove any excess extracellular dye.
4. Agonist Preparation and Addition:
-
Prepare serial dilutions of both ATP and BzATP in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to add the agonist solutions to the wells.
5. Data Acquisition:
-
Measure the fluorescence intensity before and after the addition of the agonist.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
6. Data Analysis:
-
Calculate the change in fluorescence for each agonist concentration.
-
Plot the dose-response curves and determine the EC50 and maximal response for both BzATP and ATP.
Logical Comparison of BzATP and ATP
The choice between using BzATP and ATP in calcium influx assays depends on the specific experimental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. physoc.org [physoc.org]
- 3. Amino acid residues in the P2X7 receptor that mediate differential sensitivity to ATP and BzATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. molbiolcell.org [molbiolcell.org]
A Comparative Guide to the Pharmacological Characterization of BzATP at Recombinant P2X Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) across various recombinant P2X receptor subtypes. The data presented is compiled from multiple studies to offer an objective overview supported by experimental evidence. This document is intended to assist researchers in designing experiments and interpreting data related to P2X receptor pharmacology.
Introduction to BzATP and P2X Receptors
P2X receptors are a family of ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] These receptors are trimers, with each subunit having two transmembrane domains. Upon ATP binding, the channel opens, allowing the influx of cations such as Na⁺ and Ca²⁺, which leads to membrane depolarization and the initiation of various downstream signaling events.[2][3] There are seven mammalian P2X subtypes (P2X1-P2X7), each with distinct pharmacological and biophysical properties.[1][2]
BzATP is a potent synthetic analog of ATP and is widely used as a pharmacological tool to study P2X receptors.[4] It is particularly known as a potent agonist at the P2X7 receptor.[4][5][6] However, it is important to note that BzATP is not entirely selective and can activate other P2X subtypes, in some cases with even higher potency than at P2X7.[1][6] This guide will delineate these differences across the P2X family.
Comparative Potency of BzATP at P2X Subtypes
The potency of BzATP varies significantly across different P2X receptor subtypes and species. The following table summarizes the half-maximal effective concentration (EC₅₀) and the negative logarithm of the EC₅₀ (pEC₅₀) values for BzATP at various recombinant P2X receptors.
| P2X Subtype | Species | Potency (pEC₅₀) | Potency (EC₅₀) | Reference(s) |
| P2X1 | Human | 8.7 | Potent (nM range) agonist | [1][5] |
| Rat | 8.74 | - | [7][8][9] | |
| P2X2 | Rat | 5.26 | - | [7][8][9] |
| P2X3 | Human | - | Potent (nM range) agonist | [1] |
| Rat | 7.10 | - | [7][8][9] | |
| P2X2/3 | Rat | 7.50 | - | [7][8][9] |
| P2X4 | Human | 6.19 | - | [7][8][9] |
| P2X7 | Human | - | 0.7 µM, 7 µM | [5][6] |
| Rat | 5.33 | 3.6 µM | [5][6][7][8][9][10] | |
| Mouse | - | 285 µM | [5][6][7][8][9][10] |
Note: EC₅₀ values can vary depending on the cell type, expression system, and specific experimental conditions such as buffer composition.[3][4]
Signaling and Experimental Workflow
The following diagrams illustrate the general signaling pathway of P2X receptor activation and a typical workflow for the pharmacological characterization of an agonist like BzATP.
References
- 1. Pharmacological characterization of recombinant human and rat P2X receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
BzATP's Dichotomous Role: A Comparative Analysis in Wild-Type vs. P2X7 Knockout Models
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), a potent agonist of the P2X7 receptor (P2X7R), in wild-type (WT) versus P2X7 knockout (KO) experimental models. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document serves as a critical resource for understanding the P2X7R-dependent mechanisms of BzATP-induced cellular responses.
Key Comparative Findings: BzATP Effects are Predominantly P2X7R-Dependent
Experimental evidence robustly demonstrates that the cellular effects of BzATP, particularly in immune cells like microglia and macrophages, are overwhelmingly mediated by the P2X7 receptor. In wild-type models, BzATP triggers a cascade of downstream events including pro-inflammatory cytokine release, changes in cell morphology, and ultimately, cell death. Conversely, in P2X7 knockout models, these effects are significantly attenuated or completely absent, underscoring the pivotal role of this receptor in BzATP-induced pathophysiology.
Data Summary: Quantitative Comparison of BzATP Effects
The following tables summarize the quantitative differences observed in key cellular responses to BzATP stimulation in wild-type versus P2X7 knockout models.
Table 1: Pro-inflammatory Cytokine Release
| Cytokine | Cell Type | Treatment | Wild-Type Response (Fold Change vs. Control) | P2X7 Knockout Response (Fold Change vs. Control) | Citation |
| IL-1β | Microglia | LPS + BzATP | Significantly higher increase | No significant increase | [1] |
| IL-6 | Microglia | LPS + BzATP | Higher increase | Lower to no increase | [1] |
| TNFα | Microglia | LPS + BzATP | Higher increase | Lower to no increase | [1] |
| IL-1α | Microglia | Aβ(1-42) + BzATP | ~1.5-fold enhancement | Effect reversed by P2X7 antagonist | [2] |
| IL-1β | Microglia | Aβ(1-42) + BzATP | ~3.5-fold enhancement | Effect reversed by P2X7 antagonist | [2] |
| IL-1β | Macrophages | LPS + BzATP | Secretion induced | Effect reversed by P2X7 antagonist | [2] |
Table 2: Cell Viability and Morphology
| Parameter | Cell Type | Treatment | Wild-Type Response | P2X7 Knockout Response | Citation |
| Cell Viability | Microglia | LPS + BzATP | Significant decrease in viability | No significant change in viability | [3] |
| Morphology | Microglia | BzATP | Increased round/ameboid morphotypes | Significantly smaller response | [1] |
| Morphology | Microglia | LPS + BzATP | Stronger increase in round/ameboid morphotypes | Significantly smaller response | [1] |
| Process Retraction | Microglia | BzATP | Retraction of ramifications | Reduced changes | [4][5] |
| Cell Body Enlargement | Microglia | BzATP | Enlargement of cell body | Reduced changes | [4][5] |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the differential effects of BzATP, the following diagrams, generated using Graphviz, illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship between BzATP and the P2X7 receptor.
Detailed Experimental Protocols
The following are synthesized methodologies for key experiments cited in the comparison of BzATP effects.
Cell Culture and Treatment
-
Cell Lines: Primary microglia or macrophages isolated from wild-type and P2X7 knockout mice are commonly used. The human monocytic cell line THP-1, differentiated into macrophages with PMA (50-100 ng/mL for 48-72 hours), is also a relevant model.[6]
-
Priming (for cytokine release assays): To induce the expression of pro-IL-1β, cells are often primed with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours.[6]
-
BzATP Stimulation: A stock solution of BzATP is prepared in sterile water or PBS. Following the priming step (if applicable), the medium is replaced with fresh, serum-free medium, and BzATP is added at a final concentration typically ranging from 100-300 µM.[2][6] Incubation times vary depending on the endpoint being measured, for instance, 30-60 minutes for IL-1β release.[6]
Cytokine Quantification
-
Sample Collection: Cell culture supernatants are collected and centrifuged to remove cellular debris.[6]
-
Measurement: The concentration of cytokines such as IL-1β, IL-6, and TNFα in the supernatants is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based assays (e.g., Luminex).[1][6] The manufacturer's instructions for the respective kits should be followed.
Cell Viability Assays
-
Lactate Dehydrogenase (LDH) Assay: Cell death can be quantified by measuring the activity of LDH released into the culture supernatant. Commercially available LDH cytotoxicity assay kits are used according to the manufacturer's protocols.[7]
-
Cell Counting Kit-8 (CCK-8) Assay: Cell viability is measured by seeding cells in a 96-well plate, applying the respective treatments, and then incubating with the CCK-8 reagent. The absorbance at 450 nm is measured using a microplate reader.[8]
Microglial Morphology Analysis
-
Immunocytochemistry: Microglia are fixed and stained with specific markers such as Iba1.[3]
-
Image Acquisition: Images are captured using confocal microscopy.
-
Morphological Quantification:
-
Morphotyping: Cells are categorized based on their morphology (e.g., ramified, polarized, round/ameboid).[1]
-
Sholl Analysis: This method quantifies the complexity of microglial ramifications by analyzing the number of intersections of branches with concentric circles drawn around the cell body.[4][5]
-
Fractal Analysis: This technique can be used to quantify the complexity of the branching pattern of microglia.[9]
-
Image Analysis Software: Software such as ImageJ or specialized programs can be used to analyze various morphological parameters including cell body size, process length, and circularity.[9][10]
-
Conclusion
The comparative analysis of BzATP's effects in wild-type versus P2X7 knockout models unequivocally establishes the P2X7 receptor as the primary mediator of its pro-inflammatory and cytotoxic activities. The absence of these effects in knockout models provides a clear framework for investigating the downstream signaling pathways of P2X7R and for the development of targeted therapeutics aimed at modulating neuroinflammation and related pathologies. This guide offers a foundational resource for researchers in this field, providing not only a summary of key findings but also the methodological details necessary for the replication and extension of these important studies.
References
- 1. Frontiers | The human P2X7 receptor alters microglial morphology and cytokine secretion following immunomodulation [frontiersin.org]
- 2. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid morphologic changes to microglial cells and upregulation of mixed microglial activation state markers induced by P2X7 receptor stimulation and increased intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Human P2Y11 Expression Level Affects Human P2X7 Receptor-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Comparisons of quantitative approaches for assessing microglial morphology reveal inconsistencies, ecological fallacy, and a need for standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of BzATP Triethylammonium Salt: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent P2X7 receptor agonist BzATP triethylammonium (B8662869) salt, ensuring its proper handling and disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential operational and disposal plans to manage this compound responsibly, from initial preparation to final waste management.
I. Essential Safety & Handling
While BzATP triethylammonium salt is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to handle all chemicals with caution as they may pose unknown hazards[1]. Adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Handling Procedures:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
No special fire or explosion precautions are necessary as the product is not flammable[1].
-
In case of accidental spills, ensure the use of personal protective equipment and take measures to prevent further spillage[2].
II. Chemical & Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C24H24N5O15P3 · 3(C6H15N)[2] |
| Molecular Weight | 1018.96 g/mol [2][3] |
| Appearance | Solid[2][4] |
| Solubility | Soluble in water and DMSO[2][4] |
| Storage Temperature | -20°C[2][4] |
III. Step-by-Step Disposal Protocol
Given the absence of specific federal or international disposal guidelines for this compound, a risk-based approach is the recommended course of action. This protocol emphasizes consultation with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local regulations.
Step 1: Waste Segregation and Collection
-
Aqueous Waste: All solutions containing BzATP should be collected in a clearly labeled, leak-proof container[2]. The label must include:
-
"BzATP" or "2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate"
-
Concentration of the compound
-
Any other chemical constituents in the solution
-
-
Solid Waste: All materials contaminated with BzATP, such as pipette tips, tubes, and gloves, should be collected in a designated, lined waste container[2].
Step 2: Consultation with Environmental Health & Safety (EHS)
This is a critical and mandatory step. Before proceeding with any disposal action, contact your institution's EHS or equivalent safety office[2]. Provide them with the following information:
-
The chemical name and any known hazard information.
-
The estimated concentration and volume of the waste.
-
The nature of the waste (aqueous solution, solid materials, etc.).
Step 3: Follow EHS Guidance
Your EHS department will provide specific instructions for the final disposal of the collected waste, which may include:
-
Incineration by a licensed waste disposal company.
-
Chemical treatment, if a validated protocol is available (though specific hydrolysis methods for BzATP are not readily published)[2].
IV. Experimental Protocol: Calcium Influx Assay
To provide context for the generation of BzATP-containing waste, a typical experimental workflow for a calcium influx assay using this compound is outlined below.
Calcium Influx Assay Workflow
V. Disposal Decision Pathway
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
BzATP Disposal Decision Pathway
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
